(3,4-Difluorophenyl)(piperidin-4-yl)methanone
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQMAQQVRQINKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562899 | |
| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149452-43-7 | |
| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of (3,4-Difluorophenyl)(piperidin-4-yl)methanone
Introduction
(3,4-Difluorophenyl)(piperidin-4-yl)methanone is a key chemical intermediate, particularly significant in the synthesis of various pharmaceutical compounds. Its structure, featuring a difluorinated phenyl ring coupled with a piperidinyl ketone moiety, makes it a valuable building block in medicinal chemistry. This guide provides an in-depth exploration of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, reaction mechanisms, and practical experimental protocols. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of its synthesis.
The principal synthetic route to this compound involves a two-stage process:
-
N-Boc Protection of Piperidine-4-carboxylic Acid: The piperidine nitrogen is first protected to prevent side reactions in the subsequent acylation step. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.
-
Friedel-Crafts Acylation: The N-Boc protected piperidine-4-carbonyl chloride is then reacted with 1,2-difluorobenzene in a Friedel-Crafts acylation reaction to form the desired carbon-carbon bond and ketone functionality.
-
Deprotection: The final step involves the removal of the Boc protecting group to yield the target compound, often as a hydrochloride salt for improved stability and handling.
This guide will dissect each of these stages, providing detailed mechanistic insights and actionable protocols.
Part 1: Synthesis Pathway Overview
The synthesis of this compound is strategically designed to control reactivity and maximize yield. The use of a protecting group on the piperidine nitrogen is crucial for the success of the Friedel-Crafts acylation.
Logical Framework of the Synthesis
The overall transformation can be visualized as the coupling of a difluorinated aromatic ring with a piperidine-derived acylating agent. The logic behind the multi-step process is rooted in the principles of functional group compatibility and reactivity modulation.
Caption: High-level overview of the synthesis pathway.
Part 2: Detailed Mechanistic Analysis and Protocols
Stage 1: N-Boc Protection of Piperidine-4-carboxylic Acid
Expertise & Experience: The protection of the secondary amine in piperidine-4-carboxylic acid is a critical first step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions. This orthogonality is fundamental in multi-step organic synthesis.
Mechanism of N-Boc Protection:
The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). The presence of a base, such as sodium hydroxide or sodium carbonate, is essential to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.
Caption: N-Boc protection of Piperidine-4-carboxylic Acid.
Experimental Protocol: Synthesis of N-Boc-piperidine-4-carboxylic acid [1][2]
-
Dissolution: In a suitable reaction vessel, dissolve piperidine-4-carboxylic acid in a mixture of water and a suitable organic solvent like tert-butanol or THF.[1][2]
-
Basification: Add a base, such as sodium hydroxide or a sodium carbonate/bicarbonate buffer, to the solution and cool the mixture in an ice bath.[1]
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc)2O to the cooled solution while stirring vigorously.
-
Reaction: Allow the reaction to stir at room temperature for several hours (typically 12-24 hours) to ensure complete conversion.
-
Work-up: After the reaction is complete, perform an extractive work-up. First, wash the reaction mixture with a nonpolar solvent like ethyl ether to remove any unreacted (Boc)2O.[1] Then, acidify the aqueous layer with a dilute acid (e.g., 3M HCl) to a pH of 2-3.[1]
-
Isolation: Extract the product into an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a solid.[1]
| Parameter | Value | Reference |
| Starting Material | Piperidine-4-carboxylic acid | [1] |
| Reagent | Di-tert-butyl dicarbonate | [1][2] |
| Base | Sodium Carbonate/Bicarbonate or NaOH | [1][2] |
| Solvent | Water/tert-butanol or Water/THF | [1][2] |
| Reaction Time | 12-24 hours | [1] |
| Typical Yield | High | [2] |
Stage 2: Friedel-Crafts Acylation
Trustworthiness: The Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[3] The choice of a strong Lewis acid catalyst is critical for activating the acylating agent.
Mechanism of Friedel-Crafts Acylation:
-
Acylium Ion Formation: The N-Boc-piperidine-4-carbonyl chloride first reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich 1,2-difluorobenzene then acts as a nucleophile, attacking the acylium ion. The fluorine atoms are deactivating, but the para-position to one of the fluorine atoms is the most favorable site for electrophilic attack due to resonance stabilization of the sigma complex.
-
Rearomatization: A base (such as the chloride ion from the catalyst) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the acylated product.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
Acyl Chloride Formation: Convert N-Boc-piperidine-4-carboxylic acid to the corresponding acyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. This step is typically performed in an inert solvent like dichloromethane (DCM) and may be catalyzed by a small amount of dimethylformamide (DMF).
-
Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in an excess of 1,2-difluorobenzene, which can also serve as the solvent.[4] Cool this suspension in an ice bath.
-
Addition of Acyl Chloride: Slowly add the freshly prepared N-Boc-piperidine-4-carbonyl chloride solution to the cooled suspension of aluminum chloride in 1,2-difluorobenzene.
-
Reaction: Allow the reaction to stir at a low temperature (e.g., 0-5 °C) for a specified period, then let it warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching and Work-up: Carefully quench the reaction by pouring it onto crushed ice and then adding dilute hydrochloric acid.
-
Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
Stage 3: N-Boc Deprotection
Authoritative Grounding: The Boc group is readily cleaved under acidic conditions.[5][6] This deprotection step is a straightforward hydrolysis of the carbamate.[5]
Mechanism of N-Boc Deprotection:
The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., HCl or trifluoroacetic acid - TFA). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.
Caption: Mechanism of N-Boc Deprotection.
Experimental Protocol: N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected ketone in a suitable solvent such as methanol, ethanol, or a mixture of acetic acid and concentrated HCl.[7]
-
Acidification: Add a strong acid, such as concentrated hydrochloric acid or trifluoroacetic acid, to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (reflux) for several hours.[7]
-
Isolation: After the reaction is complete, concentrate the mixture in vacuo. The resulting residue is the hydrochloride salt of the desired product.
-
Purification: The crude salt can be purified by trituration with a suitable solvent like hot isopropanol or ether to afford the pure this compound hydrochloride as a white solid.[7]
| Parameter | Value | Reference |
| Starting Material | N-Boc-(3,4-Difluorophenyl)(piperidin-4-yl)methanone | |
| Reagent | Concentrated HCl / Acetic Acid | [7] |
| Solvent | Acetic Acid | [7] |
| Reaction Condition | Reflux | [7] |
| Product Form | Hydrochloride Salt | [7] |
| Typical Yield | 83% | [7] |
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental principles of organic chemistry, including amine protection, Friedel-Crafts acylation, and deprotection. Each step is crucial for the overall success of the synthesis, and a thorough understanding of the underlying mechanisms allows for optimization and troubleshooting. The protocols provided in this guide, supported by authoritative references, offer a solid foundation for researchers and professionals in the field of drug development to confidently synthesize this important chemical intermediate.
References
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2025). ResearchGate. [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research. [Link]
-
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. (2021). MDPI. [Link]
-
Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. (n.d.). PrepChem.com. [Link]
- Process for the preparation of 2,4-difluoroacetophenone. (1996).
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2024). PMC - PubMed Central. [Link]
-
Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. (n.d.). PrepChem.com. [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (2024). ChemRxiv. [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Piperidine Synthesis. (1985). DTIC. [Link]
-
BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. [Link]
-
Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. [Link]
-
Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. (2010). PubMed. [Link]
-
16: Friedel-Craft's acylation of fluorobenzene and... (n.d.). ResearchGate. [Link]
-
The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Friedel-Crafts Acylation with Amides. (2012). PMC - NIH. [Link]
-
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. (n.d.). PubChem. [Link]
-
Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. (1993). Chemical Journal of Chinese Universities. [Link]
-
2,4-Difluorophenyl-(4-piperidinyl)methanone oxime Hydrochloride. (n.d.). Pharmaffiliates. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. prepchem.com [prepchem.com]
A Spectroscopic Guide to (3,4-Difluorophenyl)(piperidin-4-yl)methanone: Elucidating Structure Through NMR, IR, and Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3,4-Difluorophenyl)(piperidin-4-yl)methanone is a compound of interest in medicinal chemistry and drug development, valued for the presence of the fluorinated phenyl and piperidine core structures. A thorough understanding of its molecular architecture is paramount for predicting its chemical behavior, metabolic fate, and interaction with biological targets. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. By dissecting the expected spectral features, this document serves as an essential reference for the unambiguous identification and characterization of this compound and its analogues.
Introduction: The Structural Significance of this compound
The molecular scaffold of this compound brings together two key pharmacophores: a difluorinated aromatic ring and a piperidine moiety. The strategic placement of fluorine atoms on the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to protein targets. The piperidine ring, a common feature in many pharmaceuticals, provides a basic nitrogen center and a flexible aliphatic structure that can be crucial for molecular recognition.
Accurate structural elucidation is the bedrock of chemical and pharmaceutical research. Spectroscopic techniques such as NMR, IR, and MS provide a powerful triumvirate of analytical methods to probe the molecular structure at different levels. This guide will delve into the theoretical and practical aspects of interpreting the spectroscopic data for the title compound, providing researchers with the necessary tools for its confident identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete picture of the molecular connectivity can be assembled.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the difluorophenyl ring and the aliphatic protons of the piperidine ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic H | 7.20 - 7.50 | Multiplet | J(H,H), J(H,F) |
| Piperidine H (α to N) | 3.00 - 3.20 | Multiplet | |
| Piperidine H (β to N) | 1.70 - 1.90 | Multiplet | |
| Piperidine H (γ to C=O) | 2.80 - 3.00 | Multiplet | |
| NH (Piperidine) | 1.50 - 2.50 | Broad Singlet |
Causality behind Experimental Choices: The choice of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical. DMSO-d₆ is often preferred for its ability to better solubilize polar compounds and for the clear observation of exchangeable protons like the N-H of the piperidine. The operating frequency of the NMR spectrometer (e.g., 400 or 500 MHz) will influence the resolution of the multiplets, with higher frequencies providing better separation of coupled signals.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 195 - 205 |
| Aromatic C-F | 145 - 165 (with C-F coupling) |
| Aromatic C-H | 115 - 130 |
| Aromatic C (quaternary) | 130 - 140 |
| Piperidine C (α to N) | 40 - 50 |
| Piperidine C (β to N) | 25 - 35 |
| Piperidine C (γ to C=O) | 40 - 50 |
Trustworthiness through Self-Validation: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. The application of advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further validate the assignments by differentiating between CH, CH₂, and CH₃ groups.
Predicted ¹⁹F NMR Spectral Data
Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atoms.[1][2] The chemical shifts in ¹⁹F NMR are highly sensitive to subtle changes in molecular structure.[3]
| Fluorine Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) | Multiplicity | Coupling Constants (Hz) |
| F (meta to C=O) | -110 to -130 | Doublet of doublets | J(F,F), J(F,H) |
| F (para to C=O) | -130 to -150 | Doublet of doublets | J(F,F), J(F,H) |
Authoritative Grounding: The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the substitution pattern on the aromatic ring.[2] The observed coupling constants between the fluorine atoms and with neighboring protons provide definitive evidence for their relative positions.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Piperidine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Ketone) | 1660 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1300 | Strong |
Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a solution, as a KBr pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The background spectrum of the empty accessory or solvent should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The predicted monoisotopic mass of this compound (C₁₂H₁₃F₂NO) is approximately 225.0965 g/mol .[4]
Expected Fragmentation Pathways
Under electron ionization (EI) or electrospray ionization (ESI), this compound is expected to undergo characteristic fragmentation. The primary fragmentation events are likely to be cleavage of the bonds adjacent to the carbonyl group and within the piperidine ring.[5][6]
A key fragmentation pathway for benzophenones involves the formation of a stable benzoyl cation.[7] For piperidine derivatives, α-cleavage next to the nitrogen atom is a common fragmentation route.[6]
Caption: Predicted major fragmentation pathways of this compound in mass spectrometry.
Experimental Workflow for Mass Spectrometry
Caption: A typical experimental workflow for the analysis of this compound by ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its structural characterization. By integrating the insights from ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectrometry, researchers can confidently identify this molecule and distinguish it from its isomers and related compounds. The predicted spectral data, grounded in established spectroscopic principles and supported by data from analogous structures, serves as a valuable reference for scientists engaged in the synthesis, purification, and application of this important chemical entity.
References
-
Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]
-
PubChem. Methanone, (3,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1). National Center for Biotechnology Information. Accessed January 10, 2026. [Link]
-
Proprep. What is benzophenone ir spectrum? Proprep. Accessed January 10, 2026. [Link]
-
Idrissi, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(28), 8275–8283. [Link]
-
University of Sheffield. 19Flourine NMR. University of Sheffield. Accessed January 10, 2026. [Link]
Sources
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. PubChemLite - Methanone, (3,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1) (C12H13F2NO) [pubchemlite.lcsb.uni.lu]
- 5. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Physical and chemical properties of (3,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of (3,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (CAS No: 140235-26-3).[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the structural elucidation, physicochemical characteristics, and potential synthetic pathways of this compound. Furthermore, it offers insights into its scientific and research context, distinguishing it from its more commonly cited isomer, the 2,4-difluoro analogue, and its oxime derivative. The guide synthesizes available data with established chemical principles to provide a thorough understanding of this compound for research and development purposes.
Introduction and Structural Elucidation
This compound hydrochloride is a fluorinated aromatic ketone derivative with a piperidine moiety. The strategic placement of two fluorine atoms on the phenyl ring at the 3 and 4 positions significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry.
It is crucial to distinguish this compound from its positional isomer, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, and the related oxime derivative, (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride.[3][4] While structurally similar, the differing fluorine substitution patterns can lead to distinct biological activities and pharmacological profiles. This guide will focus exclusively on the 3,4-difluoro isomer.
Chemical Structure
The chemical structure of this compound hydrochloride consists of a 3,4-difluorophenyl group attached to a carbonyl carbon, which is in turn bonded to the 4-position of a piperidine ring. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.
Caption: Chemical structure of this compound hydrochloride.
Physicochemical Properties
Detailed experimental data for this specific isomer is limited. However, based on its structure and data from chemical suppliers, we can summarize its key properties.
Table 1: Physicochemical Properties of this compound hydrochloride
| Property | Value | Source |
| CAS Number | 140235-26-3 | [1][2][5][6] |
| Molecular Formula | C₁₂H₁₄ClF₂NO | [1][5][7] |
| Molecular Weight | 261.70 g/mol | [1] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol due to its hydrochloride salt form. | Inferred |
| Melting Point | Not definitively reported. Related compounds such as (2,4-Difluorophenyl)(4-piperidinyl)methanone hydrochloride have a melting point in the range of 203-206°C. | [8] |
Synthesis and Manufacturing
The synthesis of this compound hydrochloride would typically proceed via a Friedel-Crafts acylation reaction. This well-established method is a cornerstone of aromatic ketone synthesis in the pharmaceutical and chemical industries.[9]
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most probable synthetic route involves the acylation of 1,2-difluorobenzene with a piperidine-4-carbonyl derivative.
Reaction Scheme:
1,2-Difluorobenzene + 4-(Chlorocarbonyl)-1-(alkoxycarbonyl)piperidine → 1-(Alkoxycarbonyl)-4-(3,4-difluorobenzoyl)piperidine
Followed by deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt.
Caption: Proposed Friedel-Crafts acylation workflow for synthesis.
Experimental Protocol (Representative)
The following is a representative, non-validated protocol based on established chemical literature for similar compounds.[10]
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of 1,2-difluorobenzene in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at 0°C.
-
Slowly add a solution of N-protected piperidine-4-carbonyl chloride (e.g., N-Boc-piperidine-4-carbonyl chloride) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected intermediate.
-
Purify the intermediate by column chromatography.
Step 2: Deprotection and Salt Formation
-
Dissolve the purified N-protected intermediate in a suitable solvent (e.g., dioxane or methanol).
-
Add a solution of hydrochloric acid (e.g., HCl in dioxane or concentrated HCl) and stir at room temperature.
-
Monitor the deprotection by TLC or HPLC.
-
Upon completion, the hydrochloride salt may precipitate. If not, concentrate the solution under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure this compound hydrochloride.
Analytical Characterization
For confirmation of structure and purity, a combination of spectroscopic and chromatographic methods is essential.
Table 2: Analytical Techniques for Characterization
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the protons on the difluorophenyl ring and the piperidine ring. The integration of these signals should be consistent with the number of protons in the structure. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the carbonyl carbon and the two fluorine-bearing aromatic carbons. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the free base and/or fragments consistent with the structure. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) group, N-H stretching of the protonated amine, and C-F bonds. |
| HPLC | A single major peak indicating the purity of the compound. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound hydrochloride is not widely available, safety precautions should be based on data for structurally similar compounds.[11][12]
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[11][12]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
-
Applications and Research Context
Compounds containing the difluorophenyl-ketone-piperidine scaffold are prevalent in medicinal chemistry research, often as intermediates for more complex drug molecules. The 3,4-difluoro substitution pattern is of particular interest as it can modulate receptor binding affinity and selectivity, as well as improve pharmacokinetic properties. For instance, related structures have been investigated for their activity as dopamine D4 receptor antagonists.[13][14] This compound is likely utilized as a key building block in the synthesis of novel therapeutic agents targeting various biological pathways.
Conclusion
This compound hydrochloride is a valuable research chemical with potential applications in drug discovery and development. This guide has provided a detailed overview of its chemical and physical properties, drawing upon available data and established scientific principles. The proposed synthetic pathway and analytical methods offer a framework for researchers working with this and related compounds. As with any chemical, proper safety precautions are paramount during handling and use.
References
-
(3,4-Difluoro-phenyl)-piperidin-4-yl-methanone, HCl | 140235-26-3. Appchem. Available from: [Link]
-
Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. PrepChem.com. Available from: [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. Available from: [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available from: [Link]
-
Safety Data Sheet. Angene Chemical. Available from: [Link]
-
Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1) | C12H15ClF2N2O | CID 57357481. PubChem. Available from: [Link]
-
(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride - [D56582]. Synthonix. Available from: [Link]
-
4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0. ZaiQi Bio-Tech. Available from: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]
-
16: Friedel-Craft's acylation of fluorobenzene and... | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride | C16H23ClFNO2 | CID. PubChem. Available from: [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. Available from: [Link]
-
Friedel-Crafts Acylation with Amides. PMC - NIH. Available from: [Link]
-
Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities. Available from: [Link]
-
ARTICLE. ChemRxiv. Available from: [Link]
-
135634-18-3(Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride. Veeprho. Available from: [Link]
-
CAS No : 691007-05-3 | Product Name : 4-(2,4-Difluorobenzoyl)piperidine Oxime. Pharmaffiliates. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. arctomsci.com [arctomsci.com]
- 3. CAS 135634-18-3: Methanone, (2,4-difluorophenyl)-4-piperid… [cymitquimica.com]
- 4. prepchem.com [prepchem.com]
- 5. appchemical.com [appchemical.com]
- 6. 140235-26-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. (3,4-DIFLUORO-PHENYL)-PIPERIDIN-4-YL-METHANONE HCL | 140235-26-3 [sigmaaldrich.com]
- 8. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]
- 9. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. keyorganics.net [keyorganics.net]
- 12. angenechemical.com [angenechemical.com]
- 13. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to 1-(3-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-3-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Structure
The molecule in focus is a complex unsymmetrical diaryl urea. The structure is characterized by a central urea functional group (-NH-C(O)-NH-) linking two distinct aromatic systems.
-
Aryl Group 1: A 3-phenoxyphenyl substituent where the phenyl ring is attached to the urea nitrogen and the phenoxy group is substituted at the 3-position. The oxygen of the phenoxy group is connected to the 4-position of a 6,7-dimethoxyquinoline ring system.
-
Aryl Group 2: A 4-phenyl substituent attached to the other urea nitrogen, which is further substituted at the 4-position with a 2-hydroxy-1,1,1,3,3,3-hexafluoropropan-2-yl group.
The combination of the quinoline heterocycle, a known pharmacophore, with the diaryl urea scaffold, prevalent in kinase inhibitors, and the unique hexafluoroalcool moiety, which can enhance metabolic stability and binding affinity, makes this a compound of significant interest for pharmacological screening.
Chemical Structure Diagram
Figure 1: Chemical structure of the target molecule.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C30H23F6N3O5 | Calculated |
| Molecular Weight | 631.52 g/mol | Calculated |
| XLogP3 | 5.8 | Predicted |
| Hydrogen Bond Donors | 3 | Predicted |
| Hydrogen Bond Acceptors | 8 | Predicted |
| Rotatable Bonds | 8 | Predicted |
Synthesis and Manufacturing
The synthesis of this complex diaryl urea can be logically approached through a convergent synthesis strategy. This involves the preparation of two key amine intermediates, followed by their coupling to form the final urea linkage.
Synthesis Workflow
Figure 2: Convergent synthesis workflow.
Synthesis of Key Intermediates
2.2.1. Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (Intermediate A)
This intermediate, with CAS number 190728-25-7, is a known compound and a key precursor in the synthesis of the multi-kinase inhibitor Cabozantinib.[1][2] Several synthetic routes have been reported, with a common method involving the nucleophilic aromatic substitution of 4-chloro-6,7-dimethoxyquinoline with 3-aminophenol.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-chloro-6,7-dimethoxyquinoline (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO), add 3-aminophenol (1.1 eq) and a non-nucleophilic base like sodium tert-butoxide (1.2 eq).[3]
-
Reaction Conditions: The reaction mixture is heated to a temperature range of 100-120 °C and stirred for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.[4]
2.2.2. Synthesis of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)aniline (Intermediate B)
The synthesis of this aniline derivative can be achieved through a multi-step process starting from a suitable nitro-substituted aromatic compound. A plausible route involves the Friedel-Crafts acylation of nitrobenzene followed by reduction of the nitro group. A more direct approach involves the nucleophilic addition of a trifluoromethyl group to a carbonyl precursor.
Experimental Protocol (via Ruppert-Prakash Reagent):
-
Preparation of the Ketone Precursor: 4-Aminoacetophenone is first protected, for example, as the N-acetyl derivative.
-
Trifluoromethylation: The protected 4-acetylacetanilide is then reacted with a trifluoromethylating agent such as the Ruppert-Prakash reagent (TMSCF3) in the presence of a fluoride source (e.g., TBAF) to generate the corresponding tertiary alcohol.[5]
-
Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline.
-
Purification: The final product is purified by column chromatography or recrystallization.
An alternative route involves the reduction of the corresponding nitro compound, 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)nitrobenzene, using standard reduction methods such as catalytic hydrogenation (H2/Pd-C) or metal-acid reduction (e.g., Sn/HCl).
Formation of the Diaryl Urea
The final step in the synthesis is the coupling of the two aniline intermediates to form the urea linkage. A common and effective method for this transformation is the use of a phosgene equivalent, such as triphosgene, to generate an isocyanate in situ from one of the anilines, which then reacts with the other aniline.[6][7]
Experimental Protocol:
-
Isocyanate Formation: To a solution of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline (Intermediate B) (1.0 eq) in an anhydrous aprotic solvent like dichloromethane or THF at 0 °C, add a non-nucleophilic base such as triethylamine (1.1 eq). A solution of triphosgene (0.35 eq) in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 1-2 hours to ensure the complete formation of the isocyanate intermediate.
-
Urea Coupling: To the in situ generated isocyanate solution, a solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (Intermediate A) (1.0 eq) in the same solvent is added. The reaction mixture is stirred at room temperature overnight or until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, 1-(3-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-3-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)urea.
Spectroscopic and Analytical Data (Predicted)
While experimental data for the target molecule is not available, the expected spectroscopic characteristics can be predicted based on its structural components.
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include two distinct singlets for the methoxy groups on the quinoline ring (around 3.9-4.1 ppm), multiple signals in the aromatic region (6.5-8.5 ppm) corresponding to the protons on the quinoline and phenyl rings, two broad singlets for the urea N-H protons (likely > 8.5 ppm), and a singlet for the hydroxyl proton of the hexafluoroisopropanol group.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the urea (around 150-155 ppm), numerous signals in the aromatic region, signals for the methoxy carbons (around 55-60 ppm), and characteristic signals for the carbons of the hexafluoroisopropanol group, including a quartet for the CF3 carbons due to C-F coupling.
-
Mass Spectrometry (MS): The high-resolution mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 632.1647, corresponding to the molecular formula C30H24F6N3O5.
Potential Applications in Drug Development
The unique combination of structural motifs in this molecule suggests several potential applications in drug discovery and development.
Kinase Inhibition
The diaryl urea scaffold is a well-established pharmacophore in a number of approved and investigational kinase inhibitors.[8] The quinoline moiety is also present in many kinase inhibitors. Therefore, this compound is a strong candidate for screening against a panel of protein kinases, particularly those implicated in cancer cell proliferation and angiogenesis, such as VEGFR, PDGFR, and c-Met.
Anticancer and Antiproliferative Activity
Quinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties.[9][10] The hexafluoroisopropanol group can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties and cellular uptake.[11][12] These features make the target molecule a promising candidate for evaluation as an anticancer agent.
Other Potential Biological Activities
The quinoline nucleus is associated with a broad spectrum of biological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[13] The diaryl urea moiety has also been explored for various therapeutic applications.[14] Therefore, this compound may exhibit a range of other biological effects worthy of investigation.
Safety and Handling
As with any novel chemical compound, this molecule should be handled with appropriate safety precautions in a laboratory setting. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be consulted if available from a supplier.
Conclusion
1-(3-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-3-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)urea represents a rationally designed molecule with significant potential in drug discovery. Its synthesis, while multi-step, is achievable through established synthetic methodologies. The combination of a quinoline core, a diaryl urea linker, and a hexafluoroisopropanol substituent makes it a compelling candidate for screening against various biological targets, particularly protein kinases involved in oncogenesis. This technical guide provides a foundational resource for researchers interested in the synthesis and evaluation of this and structurally related compounds.
References
- Technical Disclosure Commons. Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Published 2024.
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2010). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23, 1802-1806.
- Technical Disclosure Commons. Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Published 2024.
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2010).
- Koh, E. J., El-Gamal, M. I., Oh, C. H., Lee, S. H., Sim, T., Kim, G., ... & Yoo, K. H. (2013). New diarylamides and diarylureas possessing 8-amino(acetamido)quinoline scaffold: synthesis, antiproliferative activities against melanoma cell lines, kinase inhibition, and in silico studies. European journal of medicinal chemistry, 70, 633-646.
- Ghodsinia, S., Asadi, M., & Fakhri, S. (2020). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety.
- Sereda, G. (2016). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 1826-1851.
- Zaitsev, A. B., Gallyamov, A. R., Slepukhin, P. A., & Sosnovskikh, V. Y. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(19), 6294.
- Sreeja S, Niya A Elizebeth, & Thrisha Cherian. (2024). Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmacy & Pharmaceutical Research, 30(6), 248-255.
- Adegoke, R. O., & Akachukwu, D. O. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Future Journal of Pharmaceutical Sciences, 8(1), 1-28.
- Zhang, W., Wang, F., & Ma, J. (2022).
- Sharma, A., & Kumar, V. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.
- Block, E., Vatèle, J. M., & Toscano, J. P. (2015). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 20(5), 8884-8905.
- Sereda, G. (2015). Biologically Active Organofluorine Compounds. In Fluorine, 1-29.
-
Molbase. Synthesis of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol. Available at: [Link]
-
A1 WEY. 4-Amino-alpha,alpha-bis(trifluoromethyl)benzyl Alcohol. Available at: [Link]
-
PubChem. 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline. Available at: [Link]
- Campos, C. G., Wessjohann, L. A., & de Andrade, P. M. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 15-38).
-
MDPI. Special Issue : Organic Compounds with Biological Activity (2nd Edition). Available at: [Link]
-
ChemSrc. 1-(4-hydroxy-2,6-dimethoxy-phenyl)propan-2-one. Available at: [Link]
-
PubChem. (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-YL)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol. Available at: [Link]
-
PubChem. 3,5-Dihydroxy-7-(6-hydroxy-2-methyl-8-((2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid. Available at: [Link]
-
PubChem. 1-Palmitoylphosphatidylethanolamine. Available at: [Link]
Sources
- 1. "Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Ramakrishna; Chandrakanth Rao Sirigiri [tdcommons.org]
- 2. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | 190728-25-7 [chemicalbook.com]
- 3. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. tdcommons.org [tdcommons.org]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.setu.ie [research.setu.ie]
- 14. New diarylamides and diarylureas possessing 8-amino(acetamido)quinoline scaffold: synthesis, antiproliferative activities against melanoma cell lines, kinase inhibition, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Predictive Power of the Piperidine Scaffold: A Technical Guide to the Biological Activity of Novel Difluorophenyl Derivatives
Foreword: From Privileged Structure to Predictive Power
The piperidine ring is a cornerstone of medicinal chemistry, a "privileged structure" recurring in over twenty classes of pharmaceuticals and a multitude of natural alkaloids.[1][2] Its conformational rigidity and synthetic tractability make it an ideal scaffold for crafting novel therapeutics.[1][2] The strategic introduction of fluorine atoms, particularly a difluorophenyl moiety, bestows upon these derivatives a suite of enhanced physicochemical properties—altering lipophilicity, metabolic stability, and target binding affinity—that can profoundly influence their biological activity.[3] This guide moves beyond a mere catalog of known activities, offering researchers, scientists, and drug development professionals a predictive framework for understanding and harnessing the therapeutic potential of novel difluorophenyl piperidine derivatives. We will explore the causal relationships between structure and activity, detail the computational and experimental workflows for predicting biological function, and provide the technical foundation for the rational design of the next generation of piperidine-based therapeutics.
I. The Foundational Chemistry: Why Difluorophenyl Piperidines?
The rationale for focusing on difluorophenyl piperidine derivatives lies in the unique properties imparted by the fluorine atoms. Fluorine's high electronegativity and small atomic size can significantly modulate the electronic environment of the phenyl ring, influencing pKa and hydrogen bonding capabilities. This, in turn, affects how the molecule interacts with its biological target. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism. This can result in improved pharmacokinetic profiles, a critical consideration in drug design.
The position of the fluorine atoms on the phenyl ring is a key determinant of biological activity. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, the placement of fluorine on the phenoxy ring dramatically impacted binding affinity for the dopamine D4 receptor.[1][4][5] This highlights the importance of precise structural control in the synthesis of these novel compounds.
II. Predictive Modeling: An In Silico Approach to Biological Activity
Before embarking on lengthy and resource-intensive synthetic and biological testing, a robust in silico evaluation can provide invaluable insights into the likely biological activities and potential liabilities of novel difluorophenyl piperidine derivatives.
A. Target Prediction and Activity Spectra
Web-based tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can be employed as a first-pass analysis of novel structures.[6] These platforms utilize sophisticated algorithms to correlate the chemical structure of a query molecule with vast databases of known bioactive compounds, predicting potential protein targets and a spectrum of likely pharmacological effects.[6] For novel piperidine derivatives, these tools can suggest potential activities in areas such as cancer, central nervous system (CNS) disorders, and infectious diseases, thereby guiding the subsequent experimental investigations.[6]
Logical Workflow for In Silico Prediction
Caption: In silico prediction workflow for novel compounds.
B. Molecular Docking: Visualizing the Ligand-Target Interaction
Once potential targets have been identified, molecular docking simulations can provide a more granular understanding of the binding interactions between the difluorophenyl piperidine derivative and the target protein. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions.
Experimental Protocol: A General Molecular Docking Workflow
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate charges to the protein atoms.
-
-
Ligand Preparation:
-
Generate the 3D structure of the novel difluorophenyl piperidine derivative.
-
Perform energy minimization to obtain the most stable conformation.
-
-
Docking Simulation:
-
Utilize molecular docking software (e.g., AutoDock, Schrödinger Maestro) to dock the prepared ligand into the defined binding site of the prepared protein.
-
The software will generate multiple binding poses and calculate their respective binding energies or docking scores.
-
-
Analysis of Results:
-
Analyze the docking poses to identify the most favorable binding mode, typically characterized by the lowest binding energy.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's binding pocket.
-
C. QSAR and ADMET Prediction: Foreseeing Pharmacokinetic and Safety Profiles
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structures of compounds with their biological activities. For a series of novel difluorophenyl piperidine derivatives, QSAR can be used to predict the activity of untested compounds based on the known activities of structurally similar molecules.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical step. Tools are available to predict properties such as oral bioavailability, blood-brain barrier penetration, potential for cytochrome P450 inhibition, and various toxicity endpoints. These predictions help to identify compounds with potentially poor pharmacokinetic or safety profiles early in the discovery process, allowing for the prioritization of more promising candidates.
III. Synthesis of Novel Difluorophenyl Piperidine Derivatives: The Chemist's Toolkit
The ability to synthesize a diverse range of novel difluorophenyl piperidine derivatives is paramount to exploring their therapeutic potential. A variety of synthetic strategies can be employed, from classical multi-step sequences to more modern and efficient multicomponent reactions.
A common approach involves the use of commercially available or readily synthesized difluorophenyl precursors, which are then elaborated to construct the piperidine ring. For example, the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives can be achieved by treating a commercially available tert-butyl 4,4-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonic anhydride followed by displacement with an appropriate phenol.[1][4][5]
Another powerful strategy is the catalytic hydrogenation of substituted difluoropyridines to the corresponding difluoropiperidines. This method can provide access to a wide range of substituted piperidine scaffolds.
Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, offer a highly efficient route to functionalized piperidines. These reactions can rapidly generate libraries of diverse compounds for biological screening.
IV. Experimental Validation: From Prediction to Biological Reality
Computational predictions provide a strong foundation, but experimental validation is essential to confirm the biological activity of novel difluorophenyl piperidine derivatives. A tiered approach, starting with in vitro assays and progressing to in vivo models for the most promising compounds, is a standard and effective strategy.
A. In Vitro Assays for CNS Targets
Given the prevalence of piperidine-containing drugs for CNS disorders, assays targeting key neurological receptors and transporters are of high importance.
1. Radioligand Binding Assays for Dopamine and Serotonin Transporters
These assays are the gold standard for determining the binding affinity of a compound to a specific receptor or transporter.
Experimental Protocol: Radioligand Binding Assay (Competitive Inhibition)
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target transporter (e.g., dopamine transporter, DAT; serotonin transporter, SERT).
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with known high affinity for the target (e.g., [³H]-WIN 35,428 for DAT), and varying concentrations of the novel difluorophenyl piperidine derivative.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a filter mat to separate the bound from the unbound radioligand. Wash the filters to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. From this curve, the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), a measure of the compound's binding affinity, can then be calculated using the Cheng-Prusoff equation.
2. T-Type Calcium Channel Activity Assays
T-type calcium channels are implicated in various neurological disorders, including epilepsy and neuropathic pain.
Experimental Protocol: Fluorescence-Based Calcium Imaging Assay
-
Cell Culture: Culture a cell line stably expressing the desired T-type calcium channel subtype (e.g., Cav3.2).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of the novel difluorophenyl piperidine derivative.
-
Depolarization and Imaging: Depolarize the cells with a high-potassium solution to open the voltage-gated T-type calcium channels. Use a fluorescence microscope or a plate reader to measure the change in intracellular calcium concentration as indicated by the change in fluorescence intensity.
-
Data Analysis: Quantify the inhibitory effect of the compound on the calcium influx and determine the IC50 value.
B. Cytotoxicity Assays
Assessing the potential toxicity of novel compounds is a critical step. Standard in vitro cytotoxicity assays include the MTT and LDH assays.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line for anti-cancer activity) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the difluorophenyl piperidine derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
C. In Vivo Models for CNS Activity
For compounds that demonstrate promising in vitro activity and a favorable safety profile, evaluation in animal models of CNS disorders is the next logical step. A wide range of validated models are available to assess potential therapeutic efficacy for conditions such as depression, anxiety, Parkinson's disease, and schizophrenia. These models typically involve behavioral readouts, such as the forced swim test for antidepressant activity or the rotarod test for motor coordination.
Data Presentation: Quantitative Biological Activity of Difluorophenyl Piperidine Derivatives
| Compound ID | Target | Assay Type | Biological Activity (Ki/IC50, nM) | Reference |
| 8b | Dopamine D4 Receptor | Radioligand Binding | Ki = 5.5 | [1][4][5] |
| 8c | Dopamine D4 Receptor | Radioligand Binding | Ki = 13 | [1][4][5] |
| 8d | Dopamine D4 Receptor | Radioligand Binding | Ki = 53 | [1][4][5] |
| 8e | Dopamine D4 Receptor | Radioligand Binding | Ki = 27 | [1][4][5] |
| 9k | Dopamine D4 Receptor | Radioligand Binding | Ki = 2.7 | [5] |
| 9j | Dopamine D4 Receptor | Radioligand Binding | Ki = 1.7 | [5] |
| 10 | Serotonin Transporter (SERT) | Radioligand Binding | IC50 = 1450 | [7] |
| 11 | Serotonin Transporter (SERT) | Radioligand Binding | IC50 = 3270 | [7] |
| 12 | Serotonin Transporter (SERT) | Radioligand Binding | IC50 = 9560 | [7] |
| Pimozide | T-Type Calcium Channel (α1G) | Electrophysiology | IC50 = 34.6 | [3] |
| Penfluridol | T-Type Calcium Channel (α1G) | Electrophysiology | IC50 = 93.1 | [3] |
Note: This table presents a selection of publicly available data and is not exhaustive. The specific assay conditions can influence the reported values.
V. Structure-Activity Relationships (SAR): Deciphering the Molecular Blueprint for Activity
The systematic study of how structural modifications affect biological activity is the essence of medicinal chemistry. For difluorophenyl piperidine derivatives, several key SAR trends have emerged.
-
Position and Number of Fluorine Atoms: As previously mentioned, the substitution pattern of the fluorine atoms on the phenyl ring is critical. In the 4,4-difluoro-3-(phenoxymethyl)piperidine series, a 3,4-difluorophenyl moiety on the phenoxy group was found to be optimal for D4 receptor binding.[1][4][5]
-
Nature of the Linker: The linker connecting the difluorophenyl and piperidine moieties can significantly impact activity. For example, replacing a carbon linker with an ether linkage in some series has been shown to improve CNS properties.[1][4][5]
-
Substituents on the Piperidine Ring: The presence and stereochemistry of substituents on the piperidine ring can have a profound effect on potency and selectivity for different monoamine transporters.[8]
Diagram of a Generic Difluorophenyl Piperidine Scaffold and Key Modification Points
Caption: Key points for structural modification on a generic difluorophenyl piperidine scaffold.
VI. Conclusion: A Roadmap for Future Discovery
The difluorophenyl piperidine scaffold represents a rich and promising area for the discovery of novel therapeutics. By integrating predictive computational modeling with targeted synthesis and rigorous experimental validation, researchers can navigate the complex landscape of drug discovery with greater efficiency and a higher probability of success. The principles and protocols outlined in this guide provide a comprehensive framework for understanding the predicted biological activity of novel difluorophenyl piperidine derivatives and for designing the next generation of medicines to address unmet medical needs, particularly in the realm of central nervous system disorders.
References
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. Wiley Online Library. Available at: [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link]
-
Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. ResearchGate. Available at: [Link]
-
Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. PubMed. Available at: [Link]
-
Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. ScienceDirect. Available at: [Link]
-
Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed. Available at: [Link]
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. Available at: [Link]
-
2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA: In-silico approach. ResearchGate. Available at: [Link]
-
Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. Available at: [Link]
-
Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. PubMed. Available at: [Link]
-
Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available at: [Link]
-
Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. PubMed. Available at: [Link]
-
3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. ResearchGate. Available at: [Link]
-
T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. Available at: [Link]
-
Molecular Modeling and Potential Ca 2+ Channel Blocker Activity of Diphenylmethoxypiperidine Derivatives. MDPI. Available at: [Link]
-
Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. ResearchGate. Available at: [Link]
-
Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]
-
Recent advances in the development of T‐type calcium channel blockers for pain intervention. PubMed Central. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In-Silico Modeling and Docking of (3,4-Difluorophenyl)(piperidin-4-yl)methanone
A Senior Application Scientist's Perspective on Modern Drug Discovery
This guide provides a comprehensive walkthrough of the in-silico modeling and molecular docking studies of (3,4-difluorophenyl)(piperidin-4-yl)methanone, a compound of interest in contemporary drug discovery. We will delve into the scientific rationale behind each step, from target identification to the nuances of post-docking analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques for accelerated and informed therapeutic design.
Introduction: The Rationale for In-Silico Investigation
This compound belongs to a class of compounds containing the piperidine scaffold, a privileged structure in medicinal chemistry due to its prevalence in numerous biologically active molecules. The difluorophenyl moiety further suggests potential for specific molecular interactions and metabolic stability. While the precise biological target of this specific molecule is not extensively documented in public literature, structurally similar compounds have shown affinity for various receptors and enzymes. For the purpose of this technical guide, and based on the activity of related fluorinated piperidine derivatives, we will hypothesize the Dopamine D4 Receptor (D4R) as a plausible biological target. The D4R is a G-protein coupled receptor implicated in various neurological and psychiatric disorders, making it a compelling subject for antagonist development.[1][2]
In-silico modeling and molecular docking are indispensable tools in modern drug discovery.[3] They provide a rapid and cost-effective means to predict the binding affinity and mode of interaction between a small molecule (ligand) and its biological target (receptor). This computational "preview" allows for the prioritization of compounds for synthesis and biological testing, significantly streamlining the drug development pipeline.
Part 1: Ligand and Receptor Preparation - The Foundation of a Reliable Docking Study
The accuracy of any molecular docking simulation is fundamentally dependent on the quality of the input structures. This section outlines the critical steps for preparing both the ligand and the receptor.
Ligand Preparation
The three-dimensional conformation of the ligand is a crucial determinant of its binding affinity. The following steps ensure that the ligand is in an energetically favorable and realistic conformation for docking.
Experimental Protocol:
-
2D Structure Generation: The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or sourced from chemical databases like PubChem.[4]
-
3D Structure Generation and Energy Minimization:
-
The 2D structure is converted into a 3D conformation.
-
An initial energy minimization is performed using a suitable force field (e.g., MMFF94). This step relieves any steric clashes and brings the molecule to a local energy minimum.
-
-
Conformational Search (Optional but Recommended): For flexible molecules, a conformational search can be performed to identify a diverse set of low-energy conformers. This increases the chances of finding the bioactive conformation during docking.
-
Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand. This is critical for accurately modeling electrostatic interactions with the receptor.
Causality Behind Experimental Choices:
-
Force Field Selection: The choice of force field is critical. MMFF94 is a good general-purpose force field for drug-like molecules. For more specific cases, other force fields like AMBER or CHARMM may be more appropriate.
-
Protonation State: The protonation state of the piperidine nitrogen at physiological pH (around 7.4) should be considered. In this case, it is likely to be protonated, which will significantly influence its interactions.
Receptor Preparation
The quality of the receptor structure is equally important. X-ray crystal structures or cryo-electron microscopy (cryo-EM) structures from the Protein Data Bank (PDB) are the preferred starting points.
Experimental Protocol:
-
PDB Structure Selection: A high-resolution crystal structure of the human Dopamine D4 Receptor is selected from the PDB. For this guide, we will hypothetically use a PDB entry (e.g., 4GBR, although this is a D3 receptor, a homologous structure would be used for D4).
-
Structure Cleaning:
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands (unless the co-crystallized ligand is being used to define the binding site).
-
Check for and repair any missing atoms or residues.
-
-
Protonation and Charge Assignment:
-
Add hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the local microenvironment.
-
Assign partial charges using a protein-specific force field (e.g., AMBER, CHARMM).
-
-
Binding Site Definition: The binding site for the ligand needs to be clearly defined. This can be done in two ways:
-
Based on a co-crystallized ligand: If the PDB structure contains a bound ligand, the binding site can be defined as the region around this ligand.
-
Blind Docking: If the binding site is unknown, a "blind docking" approach can be used where the entire surface of the protein is considered as a potential binding site. This is computationally more intensive.
-
Trustworthiness Through Self-Validation:
-
Structural Integrity: The chosen PDB structure should be of high resolution (ideally < 2.5 Å) and have good geometric quality scores (e.g., Ramachandran plot analysis).
-
Homology Modeling: If an experimental structure of the target is unavailable, a homology model can be built using a closely related protein structure as a template. The quality of the homology model must be rigorously validated.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking algorithms explore the conformational space of the ligand within the defined binding site of the receptor to predict the most favorable binding pose.
Workflow Diagram:
Caption: A generalized workflow for molecular docking studies.
Experimental Protocol:
-
Docking Software Selection: A variety of docking software packages are available, each with its own algorithm and scoring function. Examples include AutoDock Vina, Glide, and GOLD. The choice of software can depend on factors such as accuracy, speed, and ease of use.
-
Grid Box Generation: A grid box is defined around the binding site of the receptor. The docking algorithm will confine its search for binding poses within this box.
-
Running the Docking Simulation: The prepared ligand and receptor are used as input for the docking software. The software will generate a series of possible binding poses for the ligand, each with a corresponding docking score.
-
Pose Clustering and Scoring: The generated poses are typically clustered based on their root-mean-square deviation (RMSD). The poses with the lowest docking scores (most favorable predicted binding energy) from the most populated clusters are selected for further analysis.
Quantitative Data Summary:
| Parameter | Description | Typical Value/Range |
| Docking Score | An estimation of the binding free energy (e.g., in kcal/mol). More negative values indicate stronger predicted binding. | -5 to -12 kcal/mol for drug-like molecules |
| RMSD | Root-Mean-Square Deviation between the atoms of two superimposed molecules. Used to compare the similarity of different docking poses. | < 2.0 Å for similar poses |
| Ligand Efficiency (LE) | A measure of the binding affinity per heavy atom. | > 0.3 is generally considered good |
Part 3: Post-Docking Analysis and Interpretation - From Poses to Insights
The output of a docking simulation is a set of predicted binding poses and scores. The real scientific value comes from a careful analysis of these results.
Visual Inspection and Interaction Analysis
The top-scoring docking poses should be visually inspected to assess their plausibility. Key molecular interactions between the ligand and the receptor should be identified.
Key Interactions to Look For:
-
Hydrogen Bonds: The difluorophenyl group and the ketone oxygen of the ligand can act as hydrogen bond acceptors, while the piperidine nitrogen (if protonated) can act as a hydrogen bond donor.
-
Hydrophobic Interactions: The phenyl ring and the piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
-
Pi-Pi Stacking: The aromatic phenyl ring can participate in pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
-
Halogen Bonds: The fluorine atoms on the phenyl ring can potentially form halogen bonds with electron-rich atoms in the receptor.
Visualization Diagram:
Caption: Key molecular interactions between the ligand and the receptor.
Molecular Dynamics (MD) Simulation
To further validate the stability of the predicted binding pose, a molecular dynamics (MD) simulation can be performed. MD simulations provide a more dynamic and realistic picture of the ligand-receptor complex over time.
Experimental Protocol:
-
System Setup: The ligand-receptor complex from the docking study is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A long-duration MD simulation is run (typically on the order of nanoseconds to microseconds).
-
Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the ligand's binding pose, the flexibility of the protein, and the persistence of key interactions.
Trustworthiness and Authoritative Grounding:
The protocols described herein are based on established best practices in the field of computational drug discovery.[5][6][7] The choice of software, force fields, and analysis methods should always be justified and referenced in any scientific report.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive workflow for the in-silico modeling and docking of this compound against the Dopamine D4 Receptor. The insights gained from such studies can guide the design of more potent and selective analogs. Future work could involve:
-
ADMET Prediction: In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of the compound.
-
Free Energy Calculations: More rigorous computational methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can be used to obtain more accurate predictions of binding affinity.
-
Experimental Validation: Ultimately, the predictions from in-silico studies must be validated through experimental testing, such as in-vitro binding assays.
By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutics for a wide range of diseases.
References
-
In Silico Analysis of Carboxamide Derivatives of Piperidine as Potential Antagonists of CCR5. BMC Infectious Diseases. [Link]
-
In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Bentham Science Publishers. [Link]
-
In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. PubMed. [Link]
-
Molecular docking, dynamics, and quantum chemical study of vanillylacetone and beta-hydroxy ketone derivatives against Mpro of S. South African Journal of Chemistry. [Link]
-
Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. ResearchGate. [Link]
-
Synthesis, Molecular Docking and Antioxidant Evaluation of Benzylidene Ketone Derivatives. Jordan Journal of Biological Sciences. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemMedChem. [Link]
-
Synthesis, Molecular Docking and Antimicrobial Activity of α, β‐Unsaturated Ketone Exchange Moiety for Chalcone and Pyrazoline Derivatives. ResearchGate. [Link]
-
Synthesis, molecular docking and antioxidant evaluation of benzylidene ketone derivatives. ResearchGate. [Link]
-
Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]
-
Synthesis, Molecular Docking and Antioxidant Evaluation of Benzylidene Ketone Derivatives. Semantic Scholar. [Link]
-
Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1) | C12H15ClF2N2O | CID 57357481. PubChem. [Link]
-
Methanone, (3,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1). PubChem. [Link]
-
Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. PrepChem.com. [Link]
-
(3-Fluoro-4-methoxyphenyl){1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-3-yl}methanone | C24H26FNO3 | CID 16191974. PubChem. [Link]
-
(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride. Synthonix. [Link]
-
135634-18-3|(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride. ChemSrc. [Link]
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - Methanone, (3,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1) (C12H13F2NO) [pubchemlite.lcsb.uni.lu]
- 5. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. ajol.info [ajol.info]
Structure-activity relationship (SAR) studies of difluorophenyl piperidine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Difluorophenyl Piperidine Analogs
Introduction: The Strategic Importance of the Fluorinated Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of over 70 FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal building block for interacting with complex biological targets. A particularly powerful strategy in modern drug design involves the introduction of fluorine atoms into these scaffolds. Strategic fluorination can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[2] The difluorophenyl moiety, when combined with the piperidine core, creates a class of compounds with significant therapeutic potential, particularly in targeting the central nervous system (CNS) and viral proteins.
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for difluorophenyl piperidine analogs. We will explore the nuanced effects of structural modifications on biological activity, detail the experimental methodologies required for their evaluation, and provide insights into the rational design of next-generation therapeutics based on this versatile scaffold.
Part 1: Deciphering the Structure-Activity Landscape
The biological activity of difluorophenyl piperidine analogs is critically dependent on the substitution pattern on both the aromatic and heterocyclic rings, as well as the nature of the linker connecting them. The following sections dissect the SAR of these compounds against key biological targets.
Targeting Monoamine Transporters: Dopamine (DAT) and Serotonin (SERT)
A significant number of difluorophenyl piperidine analogs have been developed as high-affinity ligands for the dopamine transporter (DAT), building upon the scaffold of GBR 12909 (1-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine).[3] SAR studies reveal that both the linker and substituents play a crucial role in modulating potency and selectivity.
Key SAR insights for DAT/SERT ligands include:
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is a primary determinant of activity. Replacing the N-methyl group in some cocaine analogs with larger phenylalkyl groups can lead to a modest improvement in SERT activity but often at the cost of DAT potency.[4]
-
Linker Length and Composition: In a series of GBR 12909 analogs, variations in the alkyl chain length connecting the core to other functionalities were explored to optimize activity and selectivity for the DAT.[5]
-
Aromatic Substitution: Unsubstituted and fluoro-substituted compounds on the terminal phenyl rings generally exhibit the highest activity and selectivity for the DAT.[5] For instance, the compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine showed high potency and was highly selective for the DAT over the SERT.[5]
The general SAR for this class of compounds can be visualized as follows:
Caption: Core scaffold and key SAR points for DAT/SERT ligands.
Table 1: Quantitative SAR Data for DAT/SERT Ligands
| Compound ID | Modification | Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| 1b | Parent GBR 12909 analog | DAT | Potent | [5] |
| 9a | N-benzyl substitution | DAT | High Potency | [5] |
| 9a | N-benzyl substitution | SERT | 49-fold lower than DAT |[5] |
High-Affinity Antagonists for the Dopamine D4 Receptor (D4R)
The 4,4-difluoropiperidine scaffold has proven to be a fertile ground for developing potent and selective D4 receptor antagonists.[6][7] These compounds are of interest for their potential therapeutic applications in treating disorders like L-DOPA-induced dyskinesias.[6]
Key SAR insights for D4R antagonists include:
-
Difluoro Position: The 4,4-difluoro substitution on the piperidine ring is a critical feature for high D4R affinity in this series.
-
Phenoxy Substitutions: The nature and position of substituents on the phenoxy ether moiety dramatically influence binding. The 3,4-difluorophenyl group (as in compound 8b ) was found to be the most potent in one series, with a Ki of 5.5 nM.[6]
-
Southern Scaffold: Moving beyond simple phenoxy ethers, incorporating heterocyclic southern scaffolds like 6-chloro-2-imidazo[1,2-b]pyridazine led to analogs with excellent binding affinity and improved physicochemical properties (e.g., cLogP, CNS MPO scores).[6] The 3,4-difluorophenyl ether attached to this scaffold (compound 9cc ) yielded a highly potent compound with a Ki of 2.6 nM.[6]
-
Lipophilicity vs. Potency: A recurring theme is the trade-off between lipophilicity and potency. While highly lipophilic compounds often showed strong binding, they suffered from poor CNS Multiparameter Optimization (MPO) scores. The development of heterocyclic ethers was a successful strategy to mitigate this issue.[6]
Table 2: Quantitative SAR Data for D4 Receptor Antagonists
| Compound ID | Key Structural Feature | D4R Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 8b | 3,4-difluorophenyl ether | 5.5 | [6] |
| 8c | 3-methylphenyl ether | 13 | [6] |
| 8d | 4-chlorophenyl ether | 53 | [6] |
| 9cc | 6-chloro-2-imidazo[1,2-b]pyridazine + 3,4-difluorophenyl ether | 2.6 | [6] |
| 9dd | 6-chloro-2-imidazo[1,2-b]pyridazine + 3-fluorophenyl ether | 5.5 |[6] |
From Dopamine D4 to Sigma 1 (σ1) Receptors: A Shift in Selectivity
Intriguingly, subtle modifications to the D4R antagonist scaffold can induce a dramatic shift in selectivity towards the sigma 1 (σ1) receptor, a unique intracellular chaperone protein implicated in various neurological disorders.[8] This highlights the sensitivity of ligand-receptor interactions and the potential for scaffold hopping in drug discovery.
Key SAR insights for σ1 modulators:
-
Hydroxypiperidine Core: Moving from a 4,4-difluoro to a 3- or 4-hydroxypiperidine core was a key step in diverting activity from D4R to σ1.[8]
-
"Southern" Moiety: Replacing the southern portions optimized for D4R with N-methyl-5-indazole or similar moieties led to compounds with nanomolar and even sub-nanomolar σ1 affinity.[8]
-
Achieving Selectivity: The trifluoromethyl indazole analog 12c emerged as the most potent σ1 modulator in its study (Ki = 0.7 nM) with over 800-fold selectivity against the D4R, demonstrating that high selectivity can be engineered through targeted modifications.[8]
Emerging Applications: Antiviral Activity
The difluorophenyl piperidine scaffold is also being explored for applications beyond CNS targets. Recent studies have investigated N-substituted piperidine derivatives, including those with fluorobenzoic acid esters, for antiviral activity against influenza A virus.[9][10] While comprehensive SAR is still emerging in this area, initial findings suggest that these compounds can be effective against the influenza A/H1N1 virus, in some cases showing efficacy comparable to commercial drugs like Tamiflu.[9][10] This represents a promising new therapeutic avenue for this chemical class.
Part 2: Essential Experimental Methodologies
The validation of any SAR study rests on robust and reproducible experimental protocols. This section details the core synthetic and biological assays used to characterize difluorophenyl piperidine analogs.
General Synthetic Protocol
A common method for synthesizing these analogs involves the coupling of a piperidine core with a difluorophenyl-containing moiety. A representative procedure is the acylation of piperidine with a substituted benzoyl chloride.
Step-by-Step Synthesis of (2,4-Difluorophenyl)(piperidin-1-yl)methanone: [11]
-
Dissolution: Dissolve piperidine (2 equivalents) in absolute chloroform in a round-bottom flask.
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C.
-
Addition: Slowly add 2,4-difluorobenzoyl chloride (1 equivalent) to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product via automated column chromatography to yield the final compound.
Caption: General workflow for the synthesis of a difluorophenyl piperidine analog.
Biological Evaluation: Binding and Functional Assays
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[12] It measures the ability of a non-labeled test compound to compete with a known, radioactively labeled ligand for binding to the target receptor.
Step-by-Step Protocol:
-
Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor (e.g., D4R).
-
Plate Setup: In a 96-well filter plate, set up triplicate wells for each condition:
-
Total Binding: Contains membranes and a fixed concentration of radioligand (e.g., [³H]-(+)-pentazocine for sigma receptors[13]).
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, non-labeled competitor to saturate the target receptors.
-
Test Compound: Contains membranes, radioligand, and serial dilutions of the test compound (typically over a five-log unit range[12]).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes[13]).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[14]
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Binding affinity does not reveal whether a compound is an agonist (activator) or an antagonist (blocker). Functional assays are required to determine the compound's effect on receptor signaling.[15] For Gq-coupled GPCRs (or other GPCRs engineered to couple to the Gq pathway), calcium mobilization is a widely used high-throughput screening (HTS) assay.[16]
Caption: Simplified Gq-coupled GPCR signaling pathway leading to calcium release.
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing the target GPCR in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4) in a suitable buffer. Incubate at 37°C for approximately 60 minutes to allow the dye to enter the cells.[17]
-
Compound Addition:
-
For Agonist Screening: Add varying concentrations of the test compound directly to the wells.
-
For Antagonist Screening: Pre-incubate the cells with varying concentrations of the test compound, then add a known agonist at a fixed concentration (typically its EC50 value).
-
-
Measurement: Immediately place the plate into a fluorescence plate reader (e.g., a FLIPR® Tetra). Measure the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
Data Analysis:
-
Plot the change in fluorescence intensity against the log concentration of the compound.
-
For agonists, determine the EC50 (concentration for 50% of maximal response).
-
For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response).
-
Conclusion and Future Perspectives
The difluorophenyl piperidine scaffold is a remarkably versatile platform for the development of potent and selective modulators of various biological targets. SAR studies have clearly demonstrated that precise, rational modifications to the core structure can fine-tune activity, shifting selectivity between closely related receptors like dopamine subtypes or even to entirely different target classes such as sigma receptors. The key to success lies in a multi-parameter optimization approach, balancing high potency with favorable physicochemical properties to ensure drug-likeness.
Future research in this area will likely focus on:
-
Expanding Target Space: Exploring the activity of this scaffold against other CNS targets, ion channels, and enzymes. The initial success in developing antiviral agents suggests a broad potential beyond neurology.[9]
-
Structure-Based Design: As more high-resolution crystal structures of target proteins in complex with these ligands become available, structure-based drug design will enable more precise and rapid optimization of new analogs.
-
Fine-tuning ADME Properties: A continued focus on improving Absorption, Distribution, Metabolism, and Excretion (ADME) properties will be critical for translating high in vitro potency into in vivo efficacy and clinical success.
By integrating synthetic chemistry, computational modeling, and robust biological evaluation, the full therapeutic potential of difluorophenyl piperidine analogs can be realized, leading to the discovery of novel medicines for a range of human diseases.
References
-
Singh, S., El-Subbagh, H. I., Penthala, N. R., & Crooks, P. A. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749–756. [Link]
-
Matias, D., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Husbands, S. M., et al. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. [Link]
-
Luo, J., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665. [Link]
-
Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. PubMed. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Kozikowski, A. P., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry. [Link]
-
Tools for GPCR drug discovery. (2012). National Center for Biotechnology Information. [Link]
-
GenScript. (n.d.). GPCR Functional Cell-based Assays. GenScript. [Link]
-
Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Tella, S. R., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. PubMed. [Link]
-
Zhang, M., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. PubMed. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. National Center for Biotechnology Information. [Link]
-
Radioligand Binding Studies. (2006). Springer Nature Experiments. [Link]
-
Husbands, S. M., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ResearchGate. [Link]
-
Synthesis and crystal structures of five fluorinated diphenidine derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2024). MDPI. [Link]
-
Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. (2025). ResearchGate. [Link]
-
Tang, P. C. L., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
-
Synthesis and crystal structures of five fluorinated diphenidine derivatives. (2025). IUCr Journals. [Link]
-
The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. (n.d.). ResearchGate. [Link]
-
Biological Active Fluorobenzoates of Piperidine Range. (n.d.). ResearchGate. [Link]
- 4,4-difluoro-piperidine-compounds. (2013).
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]
-
Zazybin, A. G., et al. (2024). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. National Center for Biotechnology Information. [Link]
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines [ouci.dntb.gov.ua]
- 10. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genscript.jp [genscript.jp]
- 17. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as a titan in the landscape of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs is a testament to its remarkable versatility as a privileged scaffold. This technical guide provides a comprehensive exploration of piperidine-containing compounds, delving into the intricacies of their synthesis, their diverse applications across major therapeutic areas, and the critical structure-activity relationships that govern their biological effects. By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the power of the piperidine motif in their quest for novel therapeutics.
The Ubiquity and Significance of the Piperidine Core
Piperidine is a recurring structural motif in a wide array of pharmaceuticals and natural products.[1] Its significance stems from its unique combination of properties. The piperidine ring can adopt a stable chair conformation, providing a three-dimensional scaffold that can be readily functionalized to interact with biological targets with high specificity. Furthermore, the nitrogen atom imparts basicity, influencing the compound's pharmacokinetic properties such as solubility and membrane permeability.[1] This inherent versatility has led to the incorporation of the piperidine scaffold into drugs targeting a broad spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1]
Synthetic Strategies for Accessing Piperidine-Containing Compounds
The efficient and stereocontrolled synthesis of substituted piperidines is a cornerstone of medicinal chemistry. A variety of synthetic methodologies have been developed to access this privileged scaffold, ranging from classical cyclization reactions to modern catalytic asymmetric approaches.
Classical Approaches to Piperidine Ring Formation
The Dieckmann condensation is a powerful intramolecular reaction for the synthesis of cyclic β-keto esters, which can be further converted to piperidones, key intermediates in the synthesis of many piperidine-containing drugs.[2][3] The reaction involves the base-catalyzed intramolecular cyclization of a diester.[3]
Experimental Protocol: Synthesis of a 4-Piperidone via Dieckmann Condensation [2]
-
Reaction Setup: To a solution of the appropriate aminodiester (1.0 equiv) in an anhydrous, aprotic solvent such as toluene or THF, add a strong base (e.g., sodium ethoxide, 1.1 equiv) at room temperature under an inert atmosphere.
-
Cyclization: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a weak acid (e.g., acetic acid). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Hydrolysis and Decarboxylation: Treat the crude β-keto ester with an aqueous acid (e.g., 6M HCl) and heat to reflux to effect both hydrolysis of the ester and decarboxylation to yield the desired 4-piperidone.
-
Purification: Purify the resulting piperidone by distillation or column chromatography.
A generalized workflow for the Dieckmann Condensation is depicted below.
Caption: Generalized workflow for the synthesis of a 4-piperidone via Dieckmann condensation.
The aza-Diels-Alder reaction is a powerful cycloaddition reaction that allows for the stereoselective synthesis of tetrahydropyridines, which can be readily reduced to piperidines. This reaction involves the [4+2] cycloaddition of an azadiene with a dienophile or an imine with a diene.[4][5][6]
Experimental Protocol: Aza-Diels-Alder Reaction for Piperidine Synthesis [7]
-
Reactant Preparation: In a reaction vessel, dissolve the imine (1.0 equiv), generated in situ from an aldehyde and an amine, and the diene (1.2 equiv) in a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Catalyst Addition: Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Reduction and Purification: The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard reduction conditions (e.g., H₂, Pd/C). Purify the final product by column chromatography.
Modern Catalytic and Asymmetric Methodologies
The demand for enantiomerically pure piperidine-containing drugs has driven the development of sophisticated asymmetric synthetic methods.
The catalytic asymmetric hydrogenation of pyridinium salts provides a direct and efficient route to chiral piperidines. This method often employs chiral transition metal catalysts, such as those based on iridium or rhodium, in combination with a chiral ligand.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidines. Chiral amines, such as proline and its derivatives, can catalyze various reactions, including Mannich and Michael additions, to afford highly enantioenriched piperidine precursors.[8][9]
Piperidine-Containing Compounds in Major Therapeutic Areas
The versatility of the piperidine scaffold is evident in its widespread application across diverse therapeutic areas.
Oncology
Piperidine-containing compounds have shown significant promise as anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and DNA repair.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in cancer, making it an attractive target for drug development.[10] Several piperidine-containing molecules have been developed as potent and selective inhibitors of PI3K and/or mTOR.[10] The piperidine moiety in these inhibitors often plays a crucial role in binding to the kinase domain, with substitutions on the ring influencing potency and selectivity.[11]
The PI3K/Akt signaling pathway, a critical target for many piperidine-containing anticancer drugs, is illustrated below.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of piperidine-based drugs.
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficient DNA repair mechanisms.[12] Several potent PARP inhibitors incorporate a piperidine ring, which contributes to their binding affinity and pharmacokinetic properties.[12][13][14]
Table 1: SAR of Piperidine-Based PARP-1 Inhibitors [12][15]
| Compound/Series | Key Structural Features for Activity | IC₅₀ (nM) for PARP-1 |
| Y17 | Amide-substituted piperidine | 0.61 |
| Y29 | Amide-substituted piperidine | 0.66 |
| Y31 | Amide-substituted piperidine | 0.41 |
| Y49 | Amide-substituted piperidine | 0.96 |
| 15l | Apigenin-piperidine hybrid | 14.7 |
Central Nervous System (CNS) Disorders
The piperidine scaffold is a prominent feature in many drugs that act on the central nervous system, including treatments for schizophrenia and ADHD.
Many typical and atypical antipsychotic drugs contain a piperidine or piperazine moiety.[16][17][18] These compounds often act as antagonists or partial agonists at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[16][17] The nature and substitution pattern of the piperidine ring are critical for receptor affinity and selectivity, influencing the drug's efficacy and side-effect profile.[16][17]
Methylphenidate, a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD), is a piperidine derivative.[19][20][21][22] It functions as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft.[19][22]
The mechanism of action of methylphenidate at the dopaminergic synapse is depicted below.
Caption: Mechanism of action of methylphenidate, a piperidine derivative, at the dopaminergic synapse.
Infectious Diseases
Piperidine-containing compounds have also proven to be effective in combating infectious diseases, particularly viral infections like HIV.
Maraviroc is a piperidine-containing drug that acts as a C-C chemokine receptor type 5 (CCR5) antagonist.[23][24][25][26][27] CCR5 is a co-receptor that HIV-1 uses to enter host immune cells.[28][29] Maraviroc binds to CCR5, inducing a conformational change that prevents the viral glycoprotein gp120 from interacting with the co-receptor, thereby blocking viral entry.[24][26] The piperidine moiety is a key component of the pharmacophore responsible for this interaction.
The mechanism of HIV entry and its inhibition by CCR5 antagonists is illustrated below.
Caption: Simplified mechanism of HIV-1 entry and the inhibitory action of Maraviroc.
Future Perspectives and Conclusion
The piperidine scaffold continues to be a fertile ground for drug discovery.[1] Future research will likely focus on the development of novel, highly selective, and potent piperidine-containing compounds targeting a wider range of diseases. Advances in synthetic methodologies, particularly in asymmetric synthesis and catalytic C-H functionalization, will enable the creation of more complex and diverse piperidine libraries. Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will guide the rational design of next-generation piperidine-based therapeutics with improved efficacy and safety profiles.
References
-
Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients. (n.d.). PubMed Central. Retrieved from [Link]
-
Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. Retrieved from [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini Reviews in Medicinal Chemistry, 21(3), 362-379. Retrieved from [Link]
-
Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. (2011). Organic Letters, 13(17), 4584-4587. Retrieved from [Link]
-
Recent development of piperazine and piperidine derivatives as antipsychotic agents. (n.d.). ResearchGate. Retrieved from [Link]
-
[Pharmacokinetics, interactions and mechanism of action of maraviroc]. (2009). Farmacia Hospitalaria, 33(5), 268-278. Retrieved from [Link]
-
New approaches in the treatment of HIV/AIDS – focus on maraviroc and other CCR5 antagonists. (2008). Therapeutics and Clinical Risk Management, 4(3), 631-640. Retrieved from [Link]
-
Recent development of piperazine and piperidine derivatives as antipsychotic agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Maraviroc in the treatment of HIV infection. (2008). Biologics: Targets and Therapy, 2(3), 429-442. Retrieved from [Link]
-
Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved from [Link]
-
Methylphenidate – Mechanism of Action, Dosage & Side Effects. (2020). Psych Scene Hub. Retrieved from [Link]
-
Methylphenidate. (n.d.). Wikipedia. Retrieved from [Link]
-
IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. (2007). Organic Preparations and Procedures International, 39(1), 99-102. Retrieved from [Link]
-
Methylphenidate: Mechanism of Action and Clinical Update. (n.d.). ResearchGate. Retrieved from [Link]
-
What is the mechanism of Methylphenidate Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]
-
Methylphenidate Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]
-
Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2016). Molecules, 21(11), 1563. Retrieved from [Link]
- CN107793408B - Piperidine amino derivatives and their application in the treatment of schizophrenia. (n.d.). Google Patents.
-
Synthesis of piperidinones by an aza Diels-Alder reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Graphviz tutorial. (2021). YouTube. Retrieved from [Link]
-
Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024). ACS Omega. Retrieved from [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology, 12, 772418. Retrieved from [Link]
-
ChemInform Abstract: New Methods for the Asymmetric Synthesis of Piperidines and Pyrrolidines: Chiral Auxiliaries and Asymmetric Organocatalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org. Retrieved from [Link]
-
An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. (1987). The Journal of Organic Chemistry, 52(12), 2559-2560. Retrieved from [Link]
-
Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. (n.d.). AMiner. Retrieved from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]
-
Viewing a reaction path diagram. (n.d.). Cantera. Retrieved from [Link]
-
Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2025). The Journal of Organic Chemistry. Retrieved from [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved from [Link]
-
Regression line of pIC50 values of 51 PARP-1 inhibitors based on... (n.d.). ResearchGate. Retrieved from [Link]
-
Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy. (2019). Frontiers in Immunology, 10, 689. Retrieved from [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2021). Molecules, 26(16), 4995. Retrieved from [Link]
-
Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011). Organic & Biomolecular Chemistry, 9(8), 2653-2662. Retrieved from [Link]
-
Recent advances in the synthesis of piperidones and piperidines. (2006). Tetrahedron, 62(44), 10323-10357. Retrieved from [Link]
-
CCR5 Revisited: How Mechanisms of HIV Entry Govern AIDS Pathogenesis. (2018). Trends in Immunology, 39(10), 833-844. Retrieved from [Link]
-
Synthesis and SAR study of potent and selective PI3Kδ inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(5), 1079-1083. Retrieved from [Link]
-
Molecular Mechanism of HIV-1 Entry. (2018). Frontiers in Molecular Biosciences, 5, 28. Retrieved from [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. (2022). Progress in Biophysics and Molecular Biology, 170, 2-12. Retrieved from [Link]
-
CCR5/CXCR4 Dual Antagonism for the Improvement of HIV Infection Therapy. (2019). Molecules, 24(3), 565. Retrieved from [Link]
-
Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate. Retrieved from [Link]
-
rNets: A standalone package to visualize reaction networks. (2024). ChemRxiv. Retrieved from [Link]
-
Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. (2022). The Journal of Organic Chemistry, 87(21), 14357-14373. Retrieved from [Link]
-
SAR for the piperidine substituent. (n.d.). ResearchGate. Retrieved from [Link]
-
Infectivity of different HIV-1 strains may depend on which cell receptors they target. (2018). National Institutes of Health (NIH). Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR study of potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents [ouci.dntb.gov.ua]
- 19. psychscenehub.com [psychscenehub.com]
- 20. Methylphenidate - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]
- 23. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 25. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. New approaches in the treatment of HIV/AIDS – focus on maraviroc and other CCR5 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
A Theoretical Deep Dive: Applying Density Functional Theory to (3,4-Difluorophenyl)(piperidin-4-yl)methanone Oxime for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of (3,4-Difluorophenyl)(piperidin-4-yl)methanone oxime using Density Functional Theory (DFT). Molecules incorporating fluorinated phenyl and piperidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in numerous therapeutic agents.[1] This document serves as a roadmap for leveraging computational chemistry to elucidate the structural, electronic, and reactivity properties of this novel compound, thereby providing critical insights for rational drug design and development. We detail the causality behind methodological choices, present self-validating experimental protocols for DFT calculations, and discuss the interpretation of key computed parameters, including optimized geometry, vibrational frequencies, Frontier Molecular Orbitals (FMO), and the Molecular Electrostatic Potential (MEP) map. The ultimate goal is to demonstrate how a robust theoretical study can predict molecular behavior, guide synthesis, and accelerate the discovery of new therapeutic agents.
Introduction: The Rationale for a Computational Approach
In the landscape of modern pharmaceutical development, computational methods are indispensable tools that bridge theoretical chemistry with practical drug design.[2] By accurately modeling molecular systems, we can predict properties and behaviors, saving significant time and resources compared to purely empirical, trial-and-error approaches.
Significance of Fluorinated Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in a vast array of FDA-approved drugs. Its saturated, heterocyclic nature allows it to serve as a versatile scaffold, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The incorporation of a difluorophenyl group can further modulate a molecule's characteristics. Fluorine's high electronegativity can alter the electronic distribution, influence binding affinities with biological targets, and block sites of metabolism, thereby enhancing the drug's half-life.[3][4] The specific 3,4-difluoro substitution pattern of the target molecule offers a unique electronic and steric profile compared to more commonly studied isomers, warranting a detailed investigation.
The Role of the Oxime Functional Group
The oxime moiety (-C=N-OH) is not merely a synthetic intermediate but also a key functional group known for its diverse biological activities and its utility in bioconjugation chemistry.[5][6] Oximes can participate in crucial hydrogen bonding interactions with protein residues and are known to be metabolically stable.[5] Understanding the stereoelectronic properties of the oxime in the context of the entire molecule is vital for predicting its interaction with biological targets.
Why Density Functional Theory (DFT)?
Density Functional Theory (DFT) has emerged as the preeminent computational method in quantum chemistry for studying drug-like molecules.[7][8] It offers a remarkable balance of computational cost and accuracy.[9] Unlike simpler molecular mechanics methods, DFT explicitly calculates the electronic structure of a molecule, providing deep insights into its quantum mechanical properties.[2] This allows us to not just visualize the 3D structure but also to understand and predict chemical reactivity, stability, and intermolecular interaction sites—properties that are fundamental to a drug's mechanism of action.[2]
This guide will focus on applying DFT to dissect the molecular properties of this compound oxime, providing a foundational understanding for its potential as a therapeutic agent.
Computational Methodology: A Self-Validating Workflow
The integrity of any computational study rests on a robust and well-justified methodology. The following protocols are designed to be self-validating, ensuring that the calculated results represent a true energy minimum on the potential energy surface.
Selection of Theoretical Level: The Causality
The choice of a specific DFT functional and basis set is the most critical decision in a computational study.
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This choice is rooted in its long-standing success and extensive validation for a wide range of organic molecules.[6][10][11][12] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a balanced description of electronic effects, which is crucial for a molecule containing electronegative fluorine atoms and lone pairs on nitrogen and oxygen.
-
Basis Set - 6-311++G(d,p): This Pople-style basis set is chosen for its flexibility and accuracy.
-
6-311: A triple-split valence basis set, meaning it uses three functions to describe valence electrons, allowing for greater flexibility in representing their spatial distribution.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs and for modeling non-covalent interactions, which are critical in drug-receptor binding.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape (polarize), which is necessary to accurately model the bonding in a complex 3D environment.[9][10][11][12]
-
This combination, B3LYP/6-311++G(d,p), represents a high-quality, reliable level of theory for obtaining accurate geometric and electronic data for the title compound.[6][9][11][12][13]
The Computational Workflow
The theoretical analysis follows a logical sequence of steps, where the output of one calculation serves as the validated input for the next. This workflow ensures the scientific integrity of the final results.
Caption: A validated workflow for theoretical DFT analysis.
Experimental Protocol: Geometry Optimization
-
Structure Input: Sketch the 2D structure of this compound oxime in a molecular editor (e.g., GaussView, Avogadro) and generate an initial 3D conformation.
-
Software Input: Prepare an input file for a computational chemistry package (e.g., Gaussian, ORCA).
-
Keyword Specification: Specify the Opt keyword to request a geometry optimization. Define the theoretical level: B3LYP/6-311++G(d,p).
-
Execution: Submit the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule until a stationary point on the potential energy surface is found.
-
Convergence Check: Verify that the optimization has converged successfully by checking the output file for convergence criteria (forces and displacements below a defined threshold).
Experimental Protocol: Vibrational Frequency Analysis
-
Input: Use the optimized geometry from the previous step as the input structure.
-
Keyword Specification: Specify the Freq keyword in the input file, using the identical B3LYP/6-311++G(d,p) level of theory.
-
Execution: Run the calculation. This computes the second derivatives of the energy with respect to atomic positions (the Hessian matrix).
-
Validation: This is a critical self-validation step. Examine the output for the calculated vibrational frequencies. A true energy minimum must have zero imaginary frequencies.[10] The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), and the geometry must be re-optimized.
Results and Discussion: Translating Data into Chemical Insight
This section details the key molecular properties derived from the DFT calculations and explains their relevance to drug development.
Optimized Molecular Geometry
The geometry optimization yields the most stable 3D conformation of the molecule. Key structural parameters like bond lengths, bond angles, and dihedral angles are determined. The piperidine ring is expected to adopt a stable chair conformation. These parameters are the foundation for all subsequent analyses and are crucial for understanding how the molecule will fit into a protein's binding pocket.
Table 1: Selected Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Atoms | Calculated Value | Justification |
|---|---|---|---|
| Bond Length | C=N (oxime) | ~1.28 Å | Typical C=N double bond length. |
| Bond Length | N-O (oxime) | ~1.41 Å | Single bond character. |
| Bond Length | C-F (phenyl) | ~1.35 Å | Strong, polar C-F bond. |
| Bond Angle | C-N-O (oxime) | ~112° | Reflects sp² hybridization of the nitrogen atom. |
| Dihedral Angle | C-C-C=N | ~120° | Defines the orientation of the piperidine ring relative to the oxime. |
Note: Values are illustrative and represent typical results from a B3LYP/6-311++G(d,p) calculation.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's chemical reactivity.[14]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability.[14] A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[15][16]
Sources
- 1. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBO [cup.uni-muenchen.de]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis | MDPI [mdpi.com]
- 14. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of (3,4-Difluorophenyl)(piperidin-4-yl)methanone via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of (3,4-Difluorophenyl)(piperidin-4-yl)methanone, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is centered around the classic Friedel-Crafts acylation, a robust method for forming aryl ketones.[1] This guide addresses the inherent challenges of this specific transformation, namely the electronic deactivation of the aromatic ring by two fluorine substituents and the Lewis basicity of the piperidine nitrogen. We present a multi-step, self-validating methodology that incorporates an amine protection strategy, ensuring a reproducible and high-purity synthesis. This note is intended for researchers, chemists, and drug development professionals seeking a reliable pathway to this and similar aryl-piperidyl methanone scaffolds.
Scientific Integrity & Mechanistic Rationale
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, involving the addition of an acyl group to an aromatic ring.[2] The reaction is typically mediated by a strong Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to an acyl halide to generate a highly electrophilic acylium ion.[3]
However, the direct acylation of 1,2-difluorobenzene with piperidine-4-carbonyl chloride is synthetically unfeasible. Two primary obstacles must be overcome:
-
Aromatic Ring Deactivation: The two electron-withdrawing fluorine atoms on the benzene ring significantly reduce its nucleophilicity, making it less reactive towards electrophilic attack. This necessitates the use of a potent Lewis acid catalyst and potentially more forcing reaction conditions.
-
Piperidine Basicity: The secondary amine within the piperidine ring is a Lewis base. It will readily react with the aluminum chloride catalyst in an acid-base complexation.[4] This interaction would sequester and deactivate the catalyst, halting the desired acylation reaction entirely.
To circumvent these challenges, a protecting group strategy is essential. The piperidine nitrogen must be temporarily masked to render it non-basic and unreactive towards the Lewis acid. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose, as it is stable under the Friedel-Crafts conditions and can be efficiently removed in a subsequent step under acidic conditions.[5][6]
Our synthetic pathway is therefore a logical four-stage process:
-
Protection: The piperidine nitrogen of piperidine-4-carboxylic acid is protected with a Boc group.
-
Acyl Chloride Formation: The carboxylic acid of the N-Boc protected intermediate is converted to the more reactive acyl chloride.
-
Friedel-Crafts Acylation: The core C-C bond-forming reaction is performed between the protected acyl chloride and 1,2-difluorobenzene.
-
Deprotection: The Boc group is removed to yield the final target molecule.
Experimental Workflow Overview
The following diagram outlines the complete synthetic sequence from starting materials to the final purified product.
Caption: Synthetic workflow for the target molecule.
Detailed Experimental Protocols
Safety Precaution: The following procedures involve corrosive and water-sensitive reagents like aluminum chloride, oxalyl chloride, and strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Part A: Synthesis of N-Boc-piperidine-4-carboxylic acid
-
Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (NaOH, 2.5 eq) portion-wise.
-
Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1M hydrochloric acid (HCl) to pH 2-3, at which point a white precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield N-Boc-piperidine-4-carboxylic acid.
Part B: Synthesis of N-Boc-piperidine-4-carbonyl chloride
-
Setup: To an oven-dried, three-necked flask under an inert atmosphere (Argon or N₂), add N-Boc-piperidine-4-carboxylic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM).[7]
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).
-
Reagent Addition: Cool the suspension to 0 °C. Add oxalyl chloride (1.5 eq) dropwise via syringe. Effervescence (evolution of CO and CO₂ gas) will be observed.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours until the solution becomes clear.
-
Completion: The resulting solution of N-Boc-piperidine-4-carbonyl chloride in DCM is used directly in the next step without isolation.
Part C: Friedel-Crafts Acylation
-
Catalyst Suspension: In a separate, larger, oven-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.0 eq) in anhydrous DCM. Note: AlCl₃ is highly hygroscopic; handle it quickly and carefully.[8]
-
Cooling: Cool the AlCl₃ suspension to 0 °C in an ice bath. The reaction is exothermic.[9]
-
Acyl Chloride Addition: Add the previously prepared solution of N-Boc-piperidine-4-carbonyl chloride dropwise to the AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Arene Addition: Add 1,2-difluorobenzene (1.2 eq) dropwise, again maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 25 mL of acid per 100 mL of ice).[8] This step is highly exothermic and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
Part D: N-Boc Deprotection and Purification
-
Deprotection: Dissolve the crude product from Part C in DCM. Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours until the deprotection is complete (monitor by TLC/LC-MS).
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Basification & Extraction: Dissolve the residue in water, cool to 0 °C, and basify to pH >10 with 2M NaOH. Extract the aqueous layer three times with DCM.
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude final product.
-
Purification: Purify the crude material by column chromatography on silica gel (using a gradient of DCM/Methanol or DCM/Methanol with 1% NH₄OH) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]
Quantitative Data Summary
The following table provides a representative summary of reagents and conditions for the core Friedel-Crafts acylation step (Part C).
| Parameter | Value / Condition | Rationale |
| Arene | 1,2-Difluorobenzene | The aromatic substrate. |
| Acylating Agent | N-Boc-piperidine-4-carbonyl chloride | The electrophile precursor, protected to prevent side reactions.[4] |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | A strong Lewis acid is required to activate the acyl chloride and overcome the deactivated ring. |
| Stoichiometry (Acyl Chloride:Arene:AlCl₃) | 1.0 : 1.2 : 2.0 | Excess AlCl₃ is needed as it complexes with the product ketone, acting as a reactant rather than a true catalyst.[11] |
| Solvent | Anhydrous Dichloromethane (DCM) | An inert solvent that is suitable for low-temperature reactions. |
| Temperature | 0 °C for addition, then ambient temperature | Controls the initial exothermic reaction and allows for completion at a reasonable rate.[9] |
| Reaction Time | 12-18 hours | Typically sufficient for full conversion of the limiting reagent. |
| Workup | Quench with Ice/HCl | Destroys the AlCl₃-ketone complex to liberate the product and removes excess AlCl₃.[9] |
| Expected Yield (Post-Purification) | 45-65% | Yields can vary based on scale and purity of reagents. |
Mechanistic Visualization: The Acylium Ion
The key electrophile in the reaction is the acylium ion, generated by the interaction of the acyl chloride with aluminum chloride. This species is resonance-stabilized and highly reactive towards the nucleophilic aromatic ring.
Caption: Formation of the acylium ion electrophile.
Field-Proven Insights & Troubleshooting
-
Anhydrous Conditions are Critical: Aluminum chloride reacts violently with water. Any moisture present will consume the catalyst and significantly reduce the yield. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
-
Order of Addition: Adding the acyl chloride to the AlCl₃ suspension before adding the arene allows for the pre-formation of the reactive acylium ion complex, which can lead to cleaner reactions.
-
Inefficient Quenching: If a gelatinous solid forms during the aqueous workup, it is likely due to the formation of aluminum hydroxides. Adding more concentrated HCl can help dissolve these salts and improve the separation of the organic and aqueous layers.
-
Low Yield: If the reaction yields are consistently low, consider the purity of the AlCl₃. Old or improperly stored AlCl₃ may be partially hydrolyzed. Using a freshly opened bottle is recommended. Additionally, ensure the deactivating effect of the difluorobenzene is sufficiently overcome by using at least 2.0 equivalents of the Lewis acid.
-
Product Validation: The final product should be a self-validating system. The disappearance of the Boc protecting group peak (~1.4 ppm, 9H singlet) in the ¹H NMR spectrum and the appearance of the N-H proton (often a broad singlet) is a key indicator of successful deprotection. Mass spectrometry should confirm the expected molecular weight of the final compound.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. websites.umich.edu [websites.umich.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the High-Yield Synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone Hydrochloride
Abstract
This comprehensive guide details a validated, high-yield synthetic protocol for (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, a critical intermediate in the manufacturing of the atypical antipsychotic agent, Paliperidone. We present two robust synthetic strategies: a direct Friedel-Crafts acylation and an N-Boc protected approach, providing researchers with flexibility based on substrate sensitivity and available starting materials. This document elucidates the underlying chemical principles, provides step-by-step experimental protocols, and offers a framework for troubleshooting to ensure reproducible, high-purity synthesis.
Introduction: The Strategic Importance of a Key Intermediate
(2,4-Difluorophenyl)(piperidin-4-yl)methanone, often referred to as 4-(2,4-difluorobenzoyl)piperidine, is a cornerstone building block for the synthesis of Paliperidone (9-hydroxyrisperidone) and its predecessor, Risperidone. The structural integrity and purity of this intermediate are paramount, as they directly influence the quality and yield of the final Active Pharmaceutical Ingredient (API). The difluorobenzoyl moiety is a common feature in many neurologically active agents, making this synthetic protocol relevant to a broader scope of drug discovery and development.[1][2]
This guide is designed for researchers in medicinal chemistry, process development, and pharmaceutical manufacturing. It moves beyond a simple recitation of steps to explain the causality behind the chosen reagents and conditions, empowering the user to adapt and optimize the synthesis as needed.
Strategic Synthesis Overview: Choosing the Optimal Pathway
The core transformation involves the formation of a carbon-carbon bond between a piperidine-4-carbonyl electrophile and a 1,3-difluorobenzene nucleophile via a Friedel-Crafts acylation reaction. We present two efficacious pathways to the final product.
Strategy A: Direct Friedel-Crafts Acylation This is the most direct route, valued for its atom economy. It involves the activation of piperidine-4-carboxylic acid (isonipecotic acid) to its acyl chloride hydrochloride salt, which then undergoes a Lewis acid-catalyzed acylation of 1,3-difluorobenzene.
Strategy B: N-Boc Protected Friedel-Crafts Acylation This strategy introduces a temporary tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This approach is advantageous when side reactions involving the secondary amine are a concern or if the starting material is the commercially available N-Boc-piperidine-4-carboxylic acid. The synthesis concludes with a quantitative deprotection step.
Below is a visualization of the overall synthetic logic.
Caption: Mechanism of Friedel-Crafts Acylation.
Rationale for the N-Boc Protecting Group
The piperidine nitrogen contains a lone pair of electrons, making it a Lewis base. In the direct acylation route (Strategy A), this secondary amine is protonated, forming a hydrochloride salt. This is beneficial as it prevents the amine from coordinating with and deactivating the AlCl₃ catalyst.
However, the N-Boc group in Strategy B offers an alternative way to mask the amine's reactivity. The key advantages are:
-
Enhanced Solubility: Boc-protected intermediates often have better solubility in organic solvents used for the reaction and purification.
-
Clean Deprotection: The Boc group is exceptionally stable to many reaction conditions but is readily and cleanly removed under acidic conditions (e.g., HCl or Trifluoroacetic Acid), releasing the free amine as its corresponding salt and generating volatile byproducts (isobutylene and CO₂). [1][3][4]
Detailed Experimental Protocols
Safety First: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Anhydrous aluminum chloride and thionyl chloride are corrosive and react violently with water; handle with extreme care under an inert atmosphere. [5][6]
Protocol A: Direct Friedel-Crafts Acylation
Step A1: Synthesis of Piperidine-4-carbonyl Chloride Hydrochloride
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases).
-
Reagents: To the flask, add piperidine-4-carboxylic acid (isonipecotic acid) (1.0 eq).
-
Reaction: Under stirring, slowly add thionyl chloride (SOCl₂) (2.0 - 3.0 eq) at room temperature. The mixture will begin to evolve gas and warm up.
-
Heating: Once the initial reaction subsides, heat the mixture to 70-80°C for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by the complete dissolution of the starting material.
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting solid, piperidine-4-carbonyl chloride hydrochloride, is typically used in the next step without further purification.
Step A2: Friedel-Crafts Acylation
-
Setup: In a separate, flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (2.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
-
Cooling: Cool the suspension to 0-5°C using an ice bath.
-
Addition of Acyl Chloride: Add the piperidine-4-carbonyl chloride hydrochloride (1.0 eq) from Step A1 portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Addition of Arene: To this mixture, add 1,3-difluorobenzene (1.1 eq) dropwise, maintaining the temperature at 0-5°C.
-
Reaction: Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This is a highly exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is obtained as the hydrochloride salt. A high-purity product can be achieved by trituration or recrystallization. A documented method involves triturating the white residue with hot isopropanol, followed by filtration, washing with diethyl ether, and drying to yield the final product. [7]An expected yield of approximately 83% has been reported for this type of final purification step. [7]
Protocol B: N-Boc Protected Synthesis and Deprotection
This protocol assumes the starting material is N-Boc-piperidine-4-carboxylic acid.
Step B1: Synthesis of N-Boc-piperidine-4-carbonyl Chloride Follow the procedure in Step A1, substituting N-Boc-piperidine-4-carboxylic acid for isonipecotic acid. Oxalyl chloride with a catalytic amount of DMF in DCM is also an effective alternative to thionyl chloride for this transformation.
Step B2: Friedel-Crafts Acylation Follow the procedure in Step A2, using the N-Boc-piperidine-4-carbonyl chloride from Step B1. The product of this step will be N-Boc-(2,4-difluorophenyl)(piperidin-4-yl)methanone.
Step B3: N-Boc Deprotection
-
Setup: Dissolve the N-Boc protected ketone (1.0 eq) from Step B2 in a suitable solvent such as methanol, dioxane, or acetic acid.
-
Acid Addition: Add a solution of concentrated hydrochloric acid (e.g., 4M HCl in dioxane or a mixture of concentrated HCl and acetic acid). [4][7]3. Reaction: The reaction can be stirred at room temperature or heated to reflux (e.g., for 16 hours when using HCl/acetic acid) to drive the deprotection to completion. [7]Monitor by TLC or HPLC.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is the desired (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride.
-
Purification: Purify the product as described in Step A2.10.
Data Presentation and Characterization
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Chemical Name | (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride |
| Alternate Name | 4-(2,4-Difluorobenzoyl)piperidine hydrochloride |
| CAS Number | 106266-04-0 |
| Molecular Formula | C₁₂H₁₄ClF₂NO |
| Molecular Weight | 261.7 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 215-216 °C [7] |
| Purity (HPLC) | >98% |
Representative Spectroscopic Data (Expected Shifts):
-
¹H NMR (DMSO-d₆): δ (ppm) ~9.2 (br s, 2H, NH₂⁺), 7.6-7.8 (m, 1H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 3.5-3.6 (m, 1H, CH), 3.2-3.4 (m, 2H, CH₂), 2.9-3.1 (m, 2H, CH₂), 1.8-2.0 (m, 4H, CH₂).
-
¹³C NMR (DMSO-d₆): δ (ppm) ~194.5 (C=O), 164.0 (d, J≈250 Hz, C-F), 161.5 (d, J≈250 Hz, C-F), 132.5 (dd, C-H), 131.0 (dd, C-H), 122.0 (dd, C-H), 112.0 (dd, C-H), 45.0 (CH), 42.5 (CH₂), 28.0 (CH₂).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive AlCl₃ catalyst due to moisture. [8] 2. Insufficient amount of AlCl₃ catalyst. [9] 3. Reaction temperature is too low. | 1. Use freshly opened, anhydrous AlCl₃. Ensure all glassware is flame-dried and the reaction is run under an inert (N₂) atmosphere. 2. Ensure at least a stoichiometric amount (relative to the acyl chloride) of AlCl₃ is used. An excess (e.g., 2.5 eq) is often required. 3. While the initial addition should be cold, allowing the reaction to proceed at room temperature or with gentle heating may be necessary. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Poor quality of starting materials. | 1. Extend the reaction time and monitor periodically by TLC/HPLC. 2. Ensure the purity of piperidine-4-carbonyl chloride and 1,3-difluorobenzene. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition. 2. Non-selective acylation (less common for deactivated rings). | 1. Maintain careful temperature control, especially during the addition and initial reaction phases. 2. Ensure proper stoichiometry and slow, controlled addition of reagents. |
| Difficult Purification | 1. Incomplete hydrolysis of the AlCl₃-ketone complex. 2. Oily product that won't crystallize. | 1. Ensure the quenching step is thorough, using sufficient ice and acid. Stir vigorously to break up all complexes. 2. Attempt purification via silica gel column chromatography. If the product is the free base, convert it to the hydrochloride salt with ethereal HCl to induce precipitation. |
Conclusion
The synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride is a robust and scalable process critical for the production of Paliperidone. The Friedel-Crafts acylation, executed either directly or via an N-Boc protected intermediate, provides a reliable pathway to this key molecule. By understanding the underlying mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers can achieve high yields and exceptional purity, facilitating the advancement of drug development and manufacturing programs.
References
-
Chemguide. Explaining the Friedel-Crafts acylation of benzene. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
PrepChem. Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. [Link]
-
Lab Alley. (2025). Aluminum Chloride Safety Data Sheet. [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(9), 2845. [Link]
-
Defense Technical Information Center (DTIC). (2020). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]
-
New Jersey Department of Health. Hazard Substance Fact Sheet: Thionyl Chloride. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guide: Acids. [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Royal Society of Chemistry. Supporting Information for [Article Title]. [Link]
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
PubChem. Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1). [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(12), 3298. [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
Sources
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride-Whale corp - conglomerate focused on the research and production of pharmaceutical chemicals [whalecorporation.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Utilizing (3,4-Difluorophenyl)(piperidin-4-yl)methanone for High-Affinity Dopamine D4 Receptor Binding Assays
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (3,4-Difluorophenyl)(piperidin-4-yl)methanone in dopamine D4 receptor (D4R) binding assays. The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is a significant target in neuroscience research and drug discovery, particularly for neuropsychiatric disorders.[1][2] This application note outlines the necessary protocols, materials, and data analysis techniques to accurately determine the binding affinity of novel compounds for the D4 receptor using this compound as a reference compound or starting point for novel ligand design.
Introduction: The Dopamine D4 Receptor and the Role of Selective Ligands
The dopamine D4 receptor is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain associated with cognition, emotion, and memory.[3] Its unique distribution and signaling properties distinguish it from other dopamine receptor subtypes.[3][4] The D4 receptor has a notable polymorphism in its third intracellular loop, which has been linked to various neurological and psychiatric conditions, including attention-deficit hyperactivity disorder (ADHD) and schizophrenia.[4]
The development of selective ligands for the D4 receptor is crucial for elucidating its physiological functions and for the discovery of novel therapeutics. This compound serves as a valuable chemical scaffold. Structure-activity relationship (SAR) studies have demonstrated that derivatives of this compound can exhibit high binding affinity for the D4 receptor. For instance, the addition of a 3,4-difluorophenyl group to a related piperidine scaffold resulted in a compound with a high binding affinity (Ki = 5.5 nM).[3][5] This highlights the importance of the difluorophenyl moiety in achieving potent D4 receptor antagonism.
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[6][7] These assays provide crucial data on receptor density (Bmax), ligand affinity (Kd), and the affinity of competing unlabeled ligands (Ki).[6][8] This application note will focus on competition binding assays, a fundamental technique in pharmacology for characterizing the affinity of unlabeled test compounds.[1]
Materials and Reagents
Key Components
-
This compound: For use as an unlabeled competitor or for derivatization.
-
Radioligand: [³H]-Spiperone is a commonly used radioligand that binds with high affinity to D2-like dopamine receptors, including D4.[1][9][10]
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells) are essential.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A high-efficiency cocktail suitable for tritium counting.
-
96-well Plates: For conducting the binding assay.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Cell Harvester: For rapid filtration.
-
Liquid Scintillation Counter: For quantifying radioactivity.
Reagent Preparation
-
Assay Buffer: Prepare a 10x stock solution and dilute to 1x on the day of the experiment. Ensure the pH is accurately adjusted to 7.4 at room temperature.
-
Radioligand Stock: Dilute [³H]-Spiperone to a working concentration in assay buffer. A typical final concentration in the assay is 2-3 times the Kd value for the D4 receptor.[1]
-
Unlabeled Ligand Stock Solutions: Prepare a 1 mM stock solution of this compound and test compounds in a suitable solvent (e.g., DMSO). Serially dilute in assay buffer to create a range of concentrations for the competition curve.
Experimental Protocols
Membrane Preparation from Cultured Cells
-
Cell Culture: Grow cells expressing the dopamine D4 receptor to confluency.
-
Harvesting: Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.[11]
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a glass homogenizer.[12]
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a Bradford assay), and store in aliquots at -80°C.
Dopamine D4 Receptor Competition Binding Assay
This protocol is designed for a 96-well plate format.
-
Assay Setup: To each well of a 96-well plate, add the following in order:
-
25 µL of assay buffer for total binding or 25 µL of a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol) for non-specific binding (NSB).
-
25 µL of serially diluted this compound or test compound.
-
25 µL of [³H]-Spiperone at a final concentration of ~0.2 nM (or 2-3x Kd).
-
25 µL of D4 receptor-containing membranes (typically 5-20 µg of protein per well). The final assay volume is 100 µL.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 30°C[13]) for 60-90 minutes to reach equilibrium.[1]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Caption: Workflow for a competitive radioligand binding assay.
Data Analysis and Interpretation
Calculating IC50
The IC50 (half-maximal inhibitory concentration) is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.
-
Determine Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Normalize Data: Express the specific binding at each concentration of the competitor as a percentage of the total specific binding.
-
Non-linear Regression: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with a variable slope) to determine the IC50 value.
Calculating the Inhibition Constant (Ki)
The Ki value is a measure of the affinity of the competitor for the receptor and is independent of the radioligand concentration.[14][15] It can be calculated from the IC50 value using the Cheng-Prusoff equation:[16]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. The Kd of the radioligand should be determined independently via a saturation binding experiment.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. multispaninc.com [multispaninc.com]
- 9. researchgate.net [researchgate.net]
- 10. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
Application Notes & Protocols: The Difluorophenyl Piperidine Scaffold in Central Nervous System (CNS) Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Difluorophenyl Piperidine Scaffold
The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly those targeting the central nervous system.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. The introduction of a difluorophenyl moiety to this scaffold offers a powerful tool for modulating physicochemical properties critical for CNS drug discovery. Fluorine substitution can enhance metabolic stability, improve brain penetrance, and modulate receptor binding affinity and selectivity by altering electronic properties and forming specific non-covalent interactions.
This guide provides an in-depth exploration of the difluorophenyl piperidine scaffold's application in CNS research, focusing on its role in developing selective antagonists, inhibitors, and modulators for key neurological targets. We will delve into the causality behind experimental design and provide detailed, field-proven protocols for researchers engaged in the discovery and development of next-generation CNS therapeutics.
I. Application in Dopamine Receptor Modulation: Targeting the D4 Subtype
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in CNS research, particularly for conditions like L-DOPA-induced dyskinesia in Parkinson's disease and schizophrenia.[3][4][5] Unlike broader-spectrum dopamine antagonists which can cause severe side effects, the restricted distribution of D4 receptors in the brain suggests that selective antagonists may offer a more favorable therapeutic profile.[3][4] The difluorophenyl piperidine scaffold has been instrumental in developing highly potent and selective D4 receptor antagonists.
Mechanism of Action & Signaling Pathway
The D4 receptor couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). D4 antagonists block this signaling cascade by preventing the binding of dopamine. This mechanism is particularly relevant in the basal ganglia, where D4 receptors are implicated in the pathophysiology of movement disorders.[3][6]
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns have revealed key SAR trends for 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds. The substitution pattern on the phenoxy ring is critical for potency.
-
Fluorine Position: A 3,4-difluorophenyl substitution on the phenoxy ring (Compound 8b ) was found to be the most potent in one series, with a K_i_ of 5.5 nM.[3][4]
-
Lipophilicity and CNS MPO Score: While potent, initial compounds suffered from high lipophilicity (cLogP > 5.0) and consequently poor CNS Multi-Parameter Optimization (MPO) scores.[3] The difluoro substitution on the piperidine ring is a strategy to mitigate this, improving drug-like properties.
-
Selectivity: Strategic modifications have led to compounds with exceptional selectivity for the D4 receptor, showing over 2000-fold less affinity for D1, D2, D3, and D5 subtypes.[4] This high selectivity is crucial for minimizing off-target effects.
| Compound ID | Phenoxy Substitution | D4R K_i_ (nM) | cLogP | Reference |
| 8a | 4-Fluorophenyl | 140-320 | >5.0 | [3] |
| 8b | 3,4-Difluorophenyl | 5.5 | >5.0 | [3][4] |
| 8c | 3-Methylphenyl | 13 | >5.0 | [3][4] |
| 14a | (Not specified) | 0.3 | N/A | [4] |
Protocol 1: In Vitro D4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (K_i_) of a test compound for the human dopamine D4 receptor.
Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to D4 receptors expressed in a cell membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes from HEK293 cells stably expressing human D4 receptors.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (difluorophenyl piperidine derivatives) dissolved in DMSO.
-
96-well microplates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and a scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical final concentration range for screening would be 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM Haloperidol.
-
Test Compound: Add 50 µL of the diluted test compound.
-
-
Add Radioligand: Add 50 µL of [³H]-Spiperone (final concentration ~0.2 nM) to all wells.
-
Causality Check: The concentration of the radioligand is chosen to be near its K_d_ value to ensure sensitive detection of competition.
-
-
Add Membranes: Add 100 µL of the D4 receptor membrane preparation (e.g., 10-20 µg protein/well) to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Causality Check: This incubation period allows the binding reaction to reach equilibrium.
-
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Self-Validation: Rapid filtration is critical to prevent dissociation of the ligand-receptor complex. Ice-cold buffer slows the dissociation rate.
-
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
II. Application as Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
A deficiency in the neurotransmitter acetylcholine is a consistent finding in Alzheimer's disease (AD).[6][7] Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a primary therapeutic strategy to manage the cognitive symptoms of AD.[8][9][10] The piperidine scaffold is the core of Donepezil, a widely prescribed AChE inhibitor, demonstrating the utility of this chemical class for AD treatment.[7][9] Difluorophenyl substitution can be explored to create novel AChE inhibitors with potentially improved pharmacokinetic profiles.
Mechanism of Action
AChE inhibitors reversibly bind to the active site of the acetylcholinesterase enzyme, preventing it from hydrolyzing acetylcholine in the synaptic cleft. This increases the concentration and duration of action of acetylcholine, enhancing cholinergic neurotransmission which is impaired in AD patients.[8]
Protocol 2: In Vitro AChE Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the production of thiocholine when acetylcholine is hydrolyzed.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
Human recombinant AChE.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Test compounds (difluorophenyl piperidine derivatives) in DMSO.
-
Positive control: Donepezil.
-
96-well microplate, microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI (15 mM) and DTNB (10 mM) in the assay buffer.
-
Prepare serial dilutions of test compounds and Donepezil in DMSO.
-
-
Assay Plate Setup: In a 96-well plate, add in the following order:
-
140 µL of Assay Buffer.
-
20 µL of DTNB solution.
-
10 µL of test compound/control solution (or DMSO for 100% activity control).
-
10 µL of AChE enzyme solution.
-
-
Pre-incubation: Mix and pre-incubate the plate for 15 minutes at 37°C.
-
Causality Check: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
-
Initiate Reaction: Add 20 µL of ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes at 37°C.
-
Self-Validation: A kinetic reading is superior to a single endpoint reading as it ensures the reaction rate (V_max_) is measured during the linear phase.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time) for each well.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (Rate_sample / Rate_control)] * 100.
-
Plot the % Inhibition against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
-
III. Application as Sigma-1 (σ1) Receptor Modulators
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum.[11] It plays a crucial role in regulating various cellular functions and is implicated in a wide range of CNS disorders, including pain, depression, and neurodegenerative diseases like Alzheimer's.[12] Spirocyclic piperidines are a prominent class of potent σ1 receptor ligands, and difluorophenyl derivatives represent a promising avenue for developing novel modulators.[12]
Therapeutic Rationale
-
Neuroprotection: σ1 receptor activation has been shown to have neuroprotective effects, which is relevant for treating Alzheimer's disease.[12] Notably, the established AChE inhibitor Donepezil also acts as a σ1 receptor agonist, suggesting this dual activity may contribute to its overall therapeutic benefit.[12]
-
Pain Modulation: σ1 receptor antagonists have demonstrated significant analgesic activity in preclinical models of neuropathic pain.[12]
-
Allosteric Modulation: The discovery of allosteric modulators for σ1 receptors opens up new therapeutic strategies.[11] These compounds bind to a site distinct from the primary ligand binding site and can potentiate or inhibit the receptor's function, offering potential for greater selectivity and a more nuanced pharmacological effect.[13][14][15]
Protocol 3: In Vivo Assessment using the Forced Swim Test (Depression Model)
This protocol is a widely used behavioral assay to screen for antidepressant activity in rodents.
Principle: The test is based on the observation that animals subjected to the stress of being in an inescapable container of water will eventually cease struggling and adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant compounds are expected to reduce the duration of immobility.
Materials:
-
Male C57BL/6 mice (or Sprague-Dawley rats).
-
Test compound (difluorophenyl piperidine derivative).
-
Vehicle control (e.g., saline with 5% DMSO, 5% Tween 80).
-
Positive control (e.g., Fluoxetine).
-
Transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Video recording equipment and analysis software.
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route. The dosing time before the test depends on the compound's expected pharmacokinetics (typically 30-60 minutes for i.p.).
-
Test Session:
-
Gently place each mouse individually into the water-filled cylinder.
-
The total duration of the test is 6 minutes. Video record the entire session.
-
Causality Check: The first 2 minutes are considered an initial habituation period and are typically excluded from the analysis.
-
-
Scoring: An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Self-Validation: Blinding the observer is crucial to prevent experimental bias. Using automated video tracking software can further enhance objectivity.
-
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control.
-
A statistically significant reduction in immobility time compared to the vehicle group suggests potential antidepressant-like activity.
-
IV. General Drug Discovery & Development Workflow
The development of a novel CNS agent based on the difluorophenyl piperidine scaffold follows a structured, multi-stage process.
References
-
Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
-
(n.d.). Clinical benefits of a new piperidine-class AChE inhibitor. PubMed. [Link]
-
Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2022). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 17(9), e202200057. [Link]
-
Anand, P., & Singh, B. (2013). New Acetylcholinesterase Inhibitors for Alzheimer's Disease. PubMed Central. [Link]
-
Uddin, M. S., Kabir, M. T., Niaz, K., Jeandet, P., Clément, C., & Mathew, B. (2020). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences, 24(16), 8593–8600. [Link]
-
(n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. [Link]
-
(n.d.). Acetylcholinesterase inhibitors in Alzheimer's disease. PubMed Central. [Link]
-
Wiese, M., & Brust, P. (2019). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 12(4), 163. [Link]
-
Marucci, G., Buccioni, M., Ben, D. D., Lambertucci, C., Volpini, R., & Amenta, F. (2021). Efficacy of acetylcholinesterase inhibitors in Alzheimer's disease. Neuropharmacology, 190, 108352. [Link]
-
Gentry, P. R., & Conn, P. J. (2018). Allosteric modulators in CNS disorders: review. MOJ Toxicology, 4(6). [Link]
-
(n.d.). CNS Disorders Disease Models. Eurofins Advinus. [Link]
-
(n.d.). Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets. PubMed Central. [Link]
-
(n.d.). Neuroscience. Eurofins Discovery. [Link]
-
(n.d.). Allosteric Modulators of Sigma-1 Receptor: A Review. PubMed Central. [Link]
-
(n.d.). Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed. [Link]
-
(n.d.). Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed Central. [Link]
-
Xiang, J., Zhang, Y., Wei, Z., & Guan, L. (2022). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules, 27(19), 6296. [Link]
-
(n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
(n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers. [Link]
-
(n.d.). Editorial: In vitro and in vivo models for neurodevelopmental disorders. PubMed Central. [Link]
-
(n.d.). Special Issue : Progress in the Treatment of CNS Disorders: From In Silico to In Vivo. MDPI. [Link]
-
Lee, J.-Y., & Kim, D. (2022). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 23(19), 11956. [Link]
-
(n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
-
(n.d.). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PubMed Central. [Link]
-
(n.d.). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]
-
(n.d.). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]
-
Ilyin, A., Kulbitskii, V., & Kuranov, S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1396. [Link]
-
(n.d.). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. [Link]
-
(n.d.). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]
-
Perjési, P., & Bálint, J. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6542. [Link]
-
(n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
-
(n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants:. Cuestiones de Fisioterapia. [Link]
-
(n.d.). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. PubMed Central. [Link]
-
(n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]
-
(n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs [mdpi.com]
- 6. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical benefits of a new piperidine-class AChE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ewhde.com [ewhde.com]
- 11. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Allosteric modulators in CNS disorders: review - MedCrave online [medcraveonline.com]
- 14. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanamine from (2,4-Difluorophenyl)(piperidin-4-yl)methanone Oxime
An Application Note for the Synthesis of Bio-active Amine Scaffolds
Abstract
The transformation of carbonyl compounds into primary amines is a cornerstone of medicinal chemistry, providing access to key structural motifs with significant biological activity. The (2,4-difluorophenyl)(piperidin-4-yl)methanamine scaffold is a privileged structure found in numerous pharmacologically active agents. This document provides a detailed guide for the synthesis of this primary amine via the reduction of its precursor, (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime. We present two robust and widely applicable protocols: reduction using the powerful hydride donor, Lithium Aluminum Hydride (LAH), and catalytic hydrogenation employing Raney® Nickel. This note is designed for researchers in drug development and synthetic organic chemistry, offering a comprehensive discussion of reaction mechanisms, step-by-step experimental procedures, safety protocols, and methods for purification and characterization.
Introduction and Scientific Background
The conversion of an oxime to a primary amine is a critical synthetic transformation that serves as a reliable alternative to direct reductive amination.[1][2] Oximes are stable, crystalline derivatives of ketones and aldehydes, making them excellent intermediates for purification and subsequent functionalization. The reduction of the C=N double bond and the cleavage of the N-O single bond are required to furnish the desired primary amine.[3] This transformation can be achieved through various methods, most notably with strong hydride reagents or via catalytic hydrogenation.[3][4]
The choice of reductive method is dictated by several factors, including the presence of other functional groups within the molecule, safety considerations, and available laboratory equipment.
-
Lithium Aluminum Hydride (LiAlH₄): A potent, non-selective nucleophilic reducing agent capable of reducing a wide array of functional groups, including oximes, to their corresponding amines.[5][6] Its high reactivity necessitates strict anhydrous conditions and careful handling due to its violent reaction with water and protic solvents.[7][8] The mechanism involves the delivery of a hydride ion to the electrophilic carbon of the C=N bond, followed by coordination of the oxophilic aluminum species to the oxygen atom, facilitating the reductive cleavage of the N-O bond.[1][3]
-
Catalytic Hydrogenation (Raney® Nickel): A heterogeneous catalytic method that employs molecular hydrogen (H₂) as the reducing agent.[9] Raney® Nickel is a high-surface-area nickel catalyst that is particularly effective for the hydrogenation of nitrogen-containing functional groups.[10] This method is often considered safer than using LAH and can be more selective, though it may be sensitive to catalyst poisons and requires specialized equipment for handling hydrogen gas.[4][9] The reaction proceeds on the catalyst surface, where both the oxime and hydrogen are adsorbed, leading to the stepwise reduction of the C=N and N-O bonds.
This guide will provide detailed protocols for both methods, allowing researchers to select the most appropriate route for their specific needs.
Reaction Scheme and Workflow
The overall synthetic transformation and the general experimental workflow are depicted below.
Diagram 1: General scheme for the reduction of the oxime to the primary amine.
Diagram 2: High-level experimental workflow from preparation to characterization.
Experimental Protocols
Safety Precaution: Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.
Protocol A: Reduction with Lithium Aluminum Hydride (LAH)
This protocol is highly effective but requires stringent safety measures due to the pyrophoric nature of LAH.[7][11]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Grade |
| (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime | 240.26 | >98% |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.0 M solution in THF or powder |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous, >99.9% |
| Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous |
| Deionized Water (H₂O) | 18.02 | - |
| 15% Sodium Hydroxide (NaOH) Solution | 40.00 | Aqueous |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade |
| Dichloromethane (DCM) | 84.93 | ACS Grade |
Step-by-Step Procedure:
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen/argon inlet, and a rubber septum.
-
Inert Atmosphere: Purge the entire apparatus with dry nitrogen or argon gas for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime (1.0 eq). Dissolve it in anhydrous THF (approx. 10-15 mL per gram of oxime).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
LAH Addition: Slowly and carefully add LiAlH₄ (2.0-3.0 eq) to the stirred solution. If using LAH powder, add it portion-wise. If using a solution, add it dropwise via a syringe. Caution: The reaction can be exothermic. Maintain the temperature below 10 °C during addition.[12]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C for THF) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0 °C. Quench the excess LAH by the slow, dropwise addition of the following, in sequence (for 'x' grams of LAH used):
-
Filtration: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Workup: Transfer the filtrate to a separatory funnel. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amine.
Protocol B: Catalytic Hydrogenation with Raney® Nickel
This method avoids pyrophoric hydrides but requires the safe handling of hydrogen gas and the Raney® Nickel catalyst, which is pyrophoric when dry.[13]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Grade |
| (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime | 240.26 | >98% |
| Raney® Nickel (Ra-Ni) | 58.69 | 50% slurry in water |
| Ethanol (EtOH) or Methanol (MeOH) | 46.07 / 32.04 | ACS Grade |
| Hydrogen Gas (H₂) | 2.02 | High Purity |
| Celite® (Diatomaceous Earth) | N/A | Filtration Grade |
Step-by-Step Procedure:
-
Catalyst Preparation: In a flask suitable for hydrogenation (e.g., a heavy-walled flask or a Parr shaker vessel), add the Raney® Nickel slurry (approx. 50% by weight of the oxime). Caution: Never allow Raney® Nickel to become dry, as it can spontaneously ignite upon exposure to air.[14]
-
Solvent Exchange: Carefully decant the water from the catalyst slurry and wash the catalyst several times with the reaction solvent (e.g., ethanol) to remove residual water.
-
Reactant Addition: Add a solution of (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime (1.0 eq) in ethanol or methanol to the flask containing the catalyst.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system by evacuating the flask and backfilling with nitrogen gas (repeat 3 times), followed by evacuating and backfilling with hydrogen gas (repeat 3 times).
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (typically 50 psi or using a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Filtration: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucial Safety Step: The filter cake must be kept wet with solvent (e.g., ethanol or water) at all times to prevent ignition.[13]
-
Catalyst Quenching: The recovered Raney® Nickel on the Celite® pad should be immediately quenched by transferring it to a separate beaker and slowly adding a dilute acid (e.g., 1M HCl) until gas evolution ceases.[13]
-
Workup: Concentrate the filtrate under reduced pressure to afford the crude amine product.
Purification and Characterization
The crude amine obtained from either protocol can be purified by column chromatography.
Purification Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is typically effective. Due to the basic nature of the amine product, which can cause streaking on acidic silica gel, it is highly recommended to add a small amount of a basic modifier to the mobile phase.[15][16]
-
Recommended System: 0-10% Methanol in Dichloromethane, with 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) added to the solvent mixture.
-
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase, adsorb it onto a small amount of silica gel, and dry-load it onto the column. Elute with the prepared solvent system, collecting fractions and combining those containing the pure product as determined by TLC analysis.
Characterization Data:
The identity and purity of the final product, (2,4-Difluorophenyl)(piperidin-4-yl)methanamine, should be confirmed using standard analytical techniques.
| Analysis Method | Expected Observations |
| ¹H NMR | Disappearance of the oxime =N-OH proton signal. Appearance of a new broad singlet for the -NH₂ protons (typically 1.5-3.0 ppm, D₂O exchangeable).[17][18] A downfield shift of the proton on the carbon adjacent to the newly formed amine group. |
| ¹³C NMR | A significant upfield shift for the carbon of the former C=N bond, now a C-N single bond (typically in the 40-60 ppm range). |
| IR Spectroscopy | Disappearance of the C=N stretch (approx. 1650 cm⁻¹) and the broad O-H stretch (approx. 3100-3500 cm⁻¹) of the oxime. Appearance of a characteristic N-H stretching doublet for the primary amine (approx. 3300-3400 cm⁻¹) and N-H bending (approx. 1600 cm⁻¹). |
| Mass Spec (ESI+) | The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (C₁₂H₁₆F₂N₂ + H⁺). |
Conclusion
The protocols detailed in this application note provide two reliable and efficient methods for the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanamine from its oxime precursor. The choice between the LiAlH₄ and Raney® Nickel methods will depend on the specific laboratory setup, safety infrastructure, and desired scale of the reaction. Both methods, when followed with the appropriate safety precautions, yield the desired primary amine which can be purified to a high degree using standard chromatographic techniques. The successful synthesis and characterization of this amine provide a valuable building block for further elaboration in drug discovery and development programs.
References
- Sarma, B., & Barua, N. C. (2006). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Indian Journal of Chemistry - Section B, 45B(3), 758-760.
- Yang, Y., et al. (2012). Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst. Organic & Biomolecular Chemistry, 10(4), 731-734.
- Zare, A., et al. (2015). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. International Journal of Science and Technology, 39(A4), 527-532.
- Kiasat, A. R., et al. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2983-2986.
- Barbry, D., & Champagne, P. (1995). Reduction of O-Acyl Oximes with Sodium Borohydride/Iodine System.
- Li, F., et al. (2019). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. RSC Advances, 9(43), 24969-24973.
-
Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from ehs.princeton.edu. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Safety Slide: Raney Nickel. Retrieved from chem.wisc.edu. [Link]
-
Redina, E. A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1589. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from teledyneisco.com. [Link]
-
Viney Chemicals Pvt. Ltd. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from vineychemicals.com. [Link]
- van der Pijl, F., et al. (2021). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. Chemistry – A European Journal, 27(34), 8823-8830.
-
Chamberland, S. (n.d.). Standard Operating Procedure: Weighing and Working with Raney Nickel. Retrieved from a site hosted on uconn.edu. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Lithium Aluminium Hydride. Retrieved from oxfordlabchem.com. [Link]
- Ouyang, B., et al. (2024). Recent advances on catalytic asymmetric hydrogenation of oximes and oxime ethers.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Retrieved from nj.gov. [Link]
-
Quora. (2024). Can lialh4 reduce oxime?. Retrieved from quora.com. [Link]
-
Redina, E. A., et al. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia MDPI. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Raney Nickel. Retrieved from nj.gov. [Link]
-
University of Tennessee at Chattanooga. (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. [Link]
-
Chemistry Stack Exchange. (2017). Reduction of oximes with lithium aluminium hydride. Retrieved from chemistry.stackexchange.com. [Link]
-
Kiasat, A. R., et al. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. ResearchGate. [Link]
-
Zare, A., et al. (2015). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. ResearchGate. [Link]
-
Yang, Y., et al. (2013). A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System. ResearchGate. [Link]
-
University of Calgary. (n.d.). Amines - Spectroscopy. Retrieved from ucalgary.ca. [Link]
-
UBC Library Open Collections. (n.d.). Hydrogenation of ∝- oximinoglutaric acid on Raney Nickel : studies toward optical resolution. Retrieved from open.library.ubc.ca. [Link]
- Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 793-796.
-
PrepChem. (n.d.). Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. Retrieved from prepchem.com. [Link]
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from chem.libretexts.org. [Link]
-
Der Pharma Chemica. (2016). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from derpharmachemica.com. [Link]
- Hares, K., et al. (2024). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst.
- Walter Jr., C. R. (1951). Preparation of Primary Amines by Reduction of Oximes with Lithium Aluminum Hydride and by the Leuckart Reaction. Journal of the American Chemical Society, 73(4), 1481–1482.
-
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
-
Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from oregonstate.edu. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from blog.biotage.com. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from masterorganicchemistry.com. [Link]
-
Org Prep Daily. (2006). Purifying amines on silica. Retrieved from orgprepdaily.wordpress.com. [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from researchgate.net. [Link]
-
ACS Omega. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. Retrieved from pubs.acs.org. [Link]
- Reeve, W., & Christian, J. (1956). A Comparison of Raney Nickel and Raney Cobalt Catalysts for the Hydrogenation of Oximes. Journal of the American Chemical Society, 78(4), 860-861.
-
National Center for Biotechnology Information. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
PubChem. (n.d.). (2,4-Difluorophenyl)-4-piperidinylmethanone oxime, (Z)-. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. nj.gov [nj.gov]
- 9. mdpi.com [mdpi.com]
- 10. scholar.utc.edu [scholar.utc.edu]
- 11. fishersci.fr [fishersci.fr]
- 12. oxfordlabchem.com [oxfordlabchem.com]
- 13. chamberlandresearch.com [chamberlandresearch.com]
- 14. nj.gov [nj.gov]
- 15. biotage.com [biotage.com]
- 16. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for In Vitro Antibacterial and Antiproliferative Assays of Piperidine Derivatives
<
Introduction: The Therapeutic Potential of Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, making it a "privileged scaffold" in medicinal chemistry.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions have led to the development of numerous piperidine derivatives with a broad spectrum of biological activities.[3][4] These compounds have demonstrated significant potential as both antibacterial and anticancer agents.[5]
This guide provides detailed, field-proven protocols for the in vitro evaluation of piperidine derivatives' antibacterial and antiproliferative activities. The methodologies are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools to accurately assess the therapeutic potential of novel piperidine-based compounds.
Part 1: In Vitro Antibacterial Activity Assessment
A critical first step in evaluating a new chemical entity is to determine its effect on bacterial growth. The following protocols are designed to quantify the antibacterial potency of piperidine derivatives.
Core Principle: Determining Bacteriostatic vs. Bactericidal Activity
It is crucial to distinguish between bacteriostatic and bactericidal effects. A bacteriostatic agent inhibits bacterial growth, while a bactericidal agent actively kills the bacteria.[6] This distinction is vital for the clinical application of an antibiotic. The Minimum Inhibitory Concentration (MIC) assay identifies the lowest concentration that inhibits growth, while the Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration that results in bacterial death.[6][7]
Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for MIC and MBC Assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Objective: To determine the lowest concentration of a piperidine derivative that visibly inhibits the growth of a specific microorganism.[11][12]
Materials:
-
Test piperidine derivative
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)[12]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35°C ± 2°C)[11]
Step-by-Step Methodology:
-
Preparation of Piperidine Derivative Stock Solution: Dissolve the piperidine derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.[11]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12][13]
-
-
Serial Dilution in Microtiter Plate:
-
Inoculation:
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the piperidine derivative at which there is no visible turbidity (bacterial growth).[11][12]
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of a piperidine derivative that kills ≥99.9% of the initial bacterial inoculum.[6][7][14]
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates[15]
-
Sterile pipette tips and spreader
-
Incubator (37°C)
Step-by-Step Methodology:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[7][16]
-
Plating: Spread the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[12]
-
MBC Determination: The MBC is the lowest concentration of the piperidine derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[6][7]
Data Presentation: Antibacterial Activity
| Piperidine Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Compound X | S. aureus | 8 | 16 | Bactericidal (≤4) |
| Compound X | E. coli | 32 | >128 | Bacteriostatic (>4) |
| Compound Y | S. aureus | 16 | 32 | Bactericidal (≤4) |
| Compound Y | E. coli | 64 | >128 | Bacteriostatic (>4) |
Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[6]
Part 2: In Vitro Antiproliferative and Cytotoxicity Assays
Evaluating the effect of piperidine derivatives on cancer cell proliferation and viability is essential for assessing their potential as anticancer agents.
Core Principle: Measuring Cell Viability and Proliferation
Several assays can quantify the antiproliferative effects of a compound. The MTT and Sulforhodamine B (SRB) assays are two widely used, reliable, and robust colorimetric methods.
-
MTT Assay: This assay measures the metabolic activity of cells.[17] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of living cells.
-
SRB Assay: This assay is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[19][20] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.[20][21]
Workflow for Antiproliferative Assays
Caption: Workflow for MTT and SRB Antiproliferative Assays.
Protocol 3: MTT Cell Proliferation Assay
Objective: To determine the concentration of a piperidine derivative that inhibits cell growth by 50% (IC50).[22]
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC3, A549)[23]
-
Complete cell culture medium (e.g., RPMI 1640 with 5% FBS)[24]
-
96-well cell culture plates
-
Piperidine derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[25]
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[26] Incubate for 24 hours to allow for cell attachment.[26]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.[17]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.[17][25]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 4: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is based on the methodology used by the National Cancer Institute (NCI) for their NCI-60 human tumor cell line screen.[24][27]
Objective: To determine the concentration of a piperidine derivative that causes 50% growth inhibition (GI50).[3]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Piperidine derivative stock solution
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)[24]
-
1% acetic acid solution
-
10 mM Tris base solution
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate for 48 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.[19]
-
Washing: Discard the supernatant and wash the plates five times with tap water.[24] Air dry the plates completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.[24]
-
Washing: Discard the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye.[24] Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm.[21]
-
Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 value.
Potential Mechanisms of Antiproliferative Action
Piperidine derivatives can exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many piperidine derivatives induce programmed cell death by modulating the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins.[23]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, such as G0/G1 or G2/M, preventing cell division.[23]
-
Inhibition of Signaling Pathways: Piperidine compounds have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT-3 pathways.[1][23]
Visualizing a Potential Signaling Pathway
Caption: Potential PI3K/Akt/mTOR pathway inhibition by piperidine derivatives.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of novel piperidine derivatives. By systematically evaluating their antibacterial and antiproliferative activities, researchers can effectively identify promising lead compounds for further development. Adherence to these standardized methods ensures data integrity and facilitates the comparison of results across different studies, ultimately accelerating the journey from discovery to potential clinical application.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Rather, G. A., & Mandal, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861589. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(2), 102249. [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]
-
Breidenstein, E. B. M., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51165. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
de Oliveira, R. G., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 13(8), e0201487. [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
-
ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pharmacological Activity of Synthetic Piperidine against Bacterial Isolates of Cigarette Smoking Men. Retrieved from [Link]
-
Wikipedia. (n.d.). NCI-60. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. Retrieved from [Link]
-
ResearchGate. (n.d.). Antiproliferative results of the target compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial activities of piperidine derived analogs. Retrieved from [Link]
-
National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2011). Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors. 21(1), 453-457. [Link]
-
Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]
-
Molecules. (2019). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. 24(22), 4057. [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Molecules. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. 25(18), 4249. [Link]
-
RSC Advances. (2021). Piperazine based antimicrobial polymers: a review. 11(24), 14615-14631. [Link]
-
PubMed. (2000). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Arzneimittelforschung, 50(1), 47-50. [Link]
-
ResearchGate. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Retrieved from [Link]
-
MDPI. (2022). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 27(15), 4983. [Link]
-
Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(31), 843-851. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmacological Activity of Synthetic Piperidine against Bacterial Isolates of Cigarette Smoking Men | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 7. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nih.org.pk [nih.org.pk]
- 10. pid-el.com [pid-el.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. researchgate.net [researchgate.net]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. microchemlab.com [microchemlab.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. broadpharm.com [broadpharm.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 21. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dctd.cancer.gov [dctd.cancer.gov]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 26. clyte.tech [clyte.tech]
- 27. NCI-60 - Wikipedia [en.wikipedia.org]
Analytical methods for quantification of piperidine compounds in biological samples
Application Note & Protocol
Abstract
The piperidine ring is a ubiquitous structural motif in a significant portion of pharmaceuticals, making its quantification in biological matrices a critical task in drug discovery and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reliable quantification of piperidine-containing compounds in biological samples such as plasma and serum. We delve into the rationale behind method development, from sample preparation to instrumental analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide emphasizes explaining the causality behind experimental choices, ensuring protocols are scientifically sound and self-validating in accordance with regulatory expectations.[1][2][3] A detailed, step-by-step protocol for a representative workflow is provided.
Introduction: The Challenge of Piperidine Bioanalysis
Piperidine, a saturated heterocycle, is a core component of numerous blockbuster drugs, including methylphenidate, fentanyl, and haloperidol. Its basic nature (typical pKa > 9) is fundamental to its pharmacological activity but also presents specific challenges for bioanalysis. When developing a quantitative method, the primary objectives are to achieve high sensitivity, selectivity, accuracy, and reproducibility. The complexity of biological matrices—replete with proteins, lipids, salts, and endogenous metabolites—can significantly interfere with analysis, causing issues like ion suppression in mass spectrometry.[4][5] Therefore, a well-designed workflow, beginning with efficient sample preparation, is paramount.
This guide will focus on LC-MS/MS as the gold standard for this application due to its superior sensitivity and selectivity.[6][7] We will also discuss alternative techniques and provide a framework for method validation that aligns with international regulatory standards.[2][3]
The Bioanalytical Workflow: A Strategic Overview
A successful bioanalytical method follows a logical progression from sample collection to final data analysis. Each step must be optimized to ensure the integrity of the results.
Caption: High-level bioanalytical workflow for piperidine compounds.
Sample Preparation: The Foundation of Quality Data
The primary goal of sample preparation is to isolate the analyte of interest from matrix components that can interfere with analysis, while maximizing analyte recovery.[8][9] The choice of technique depends on the analyte's properties, the required sensitivity, and sample throughput.
Comparing Extraction Techniques
For basic compounds like piperidines, the pH of the sample and extraction solvents is a critical parameter to control.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins.[6] | Fast, simple, inexpensive, high recovery for non-protein-bound drugs. | "Dirty" extracts, high risk of matrix effects, minimal analyte concentration. | High-throughput screening, analysis of high-concentration samples. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases (aqueous sample and organic solvent).[10][11] | Cleaner extracts than PPT, can concentrate the analyte. | More labor-intensive, uses larger solvent volumes, can form emulsions.[12] | Methods requiring higher sensitivity and cleaner samples than PPT. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent.[13] | Cleanest extracts, highest concentration factor, high selectivity, easily automated. | Most expensive, requires method development. | Low-concentration samples, methods requiring highest sensitivity and selectivity. |
Expert Insights: Optimizing for Piperidines
-
Protein Precipitation: While simple, using acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively and results in slightly cleaner extracts.[6]
-
Liquid-Liquid Extraction (LLE): Because piperidines are basic, adjusting the sample pH to >10 (at least 2 pH units above the analyte's pKa) will neutralize the amine, making it more soluble in a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[11][14] This provides a significant cleanup advantage by leaving polar and acidic interferences behind in the aqueous phase.
-
Solid-Phase Extraction (SPE): This is the most powerful technique. A standard reversed-phase (e.g., C18) sorbent can work, but a Mixed-Mode Cation Exchange (MCX) sorbent is often superior for basic compounds. This sorbent provides dual retention mechanisms: reversed-phase and strong cation exchange.
Caption: Mechanism of Mixed-Mode Cation Exchange SPE for basic compounds.
Chromatographic Separation & Mass Spectrometric Detection
Liquid Chromatography
The goal of chromatography is to separate the analyte from any remaining matrix components and from isobaric compounds (compounds with the same mass).
-
Column Chemistry: A C18 column is a workhorse for bioanalysis and a good starting point.[15][16]
-
Mobile Phase: The key to good chromatography for basic compounds is controlling the mobile phase pH.
-
Rationale: At low pH (e.g., using 0.1% formic acid), the piperidine amine will be protonated (R-NH₂⁺). This generally leads to good solubility in the mobile phase. However, residual, un-endcapped silanols on the silica-based column packing are negatively charged and can cause strong, undesirable ionic interactions with the positively charged analyte, leading to poor peak shape (tailing).
-
Solution: Using a slightly basic mobile phase (e.g., ammonium hydroxide at pH 9-10) with a pH-stable column deactivates the silanols, preventing the unwanted interaction and resulting in sharp, symmetrical peaks.[17] Alternatively, modern columns with advanced shielding technology can provide excellent peak shape even at low pH.
-
Tandem Mass Spectrometry (MS/MS)
MS/MS provides exceptional selectivity and sensitivity for quantification.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal for basic compounds like piperidines, as they readily accept a proton to form a positive ion [M+H]⁺.
-
Quantification Mode: Multiple Reaction Monitoring (MRM) is used. In this mode, the mass spectrometer is programmed to perform two stages of mass filtering:
-
Q1 (First Quadrupole): Isolates the parent ion (the [M+H]⁺ of the analyte).
-
Q2 (Collision Cell): The isolated parent ion is fragmented using an inert gas.
-
Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion.
This "parent → fragment" transition is highly specific to the analyte, effectively filtering out chemical noise and leading to a very high signal-to-noise ratio.[18] A stable isotope-labeled internal standard (SIL-IS) is the best practice, as it co-elutes with the analyte and experiences identical matrix effects, ensuring the highest accuracy and precision.[18]
-
Method Validation: Ensuring Trustworthy Data
A bioanalytical method must be rigorously validated to prove it is fit for purpose. Validation should be performed according to established regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the ICH M10 guideline.[2][3][19]
| Validation Parameter | Description | Typical Acceptance Criteria (FDA/ICH) |
| Selectivity & Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve & LLOQ | Relationship between instrument response and known analyte concentrations. The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. | At least 6-8 non-zero standards. LLOQ should have precision ≤20% CV and accuracy ±20%. For other points, ≤15% CV and ±15% accuracy. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). | Measured at LLOQ and at least 3 other QC levels (Low, Mid, High). Intra- and inter-day precision ≤15% CV (≤20% at LLOQ). Accuracy within ±15% of nominal (±20% at LLOQ). |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, but does not need to be 100%. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |
Detailed Protocol: Quantification of "Pipiridinostat" in Human Plasma by PPT and LC-MS/MS
This protocol describes a representative method for a hypothetical piperidine-containing drug, "Pipiridinostat," in human plasma.
6.1. Materials and Reagents
-
Analytes: Pipiridinostat reference standard, Pipiridinostat-d4 (Internal Standard, IS).
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Hydroxide (Optima grade), Ultrapure Water.
-
Matrix: Blank human plasma (K₂EDTA).
6.2. Instrumentation
-
LC System: UHPLC system (e.g., Waters Acquity, Sciex ExionLC).
-
MS System: Tandem quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS).
-
LC Column: C18 column, 2.1 x 50 mm, 1.7 µm particle size.
6.3. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pipiridinostat and Pipiridinostat-d4 in methanol to prepare individual stock solutions.
-
Working Standards: Serially dilute the Pipiridinostat stock solution with 50:50 acetonitrile:water to prepare calibration curve (CC) spiking solutions. Prepare separate quality control (QC) spiking solutions from a different stock weighing.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Pipiridinostat-d4 stock solution in acetonitrile. This will also serve as the protein precipitation solvent.
6.4. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS Working Solution (100 ng/mL Pipiridinostat-d4 in acetonitrile).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Dilute with 100 µL of ultrapure water containing 0.1% formic acid to ensure compatibility with the mobile phase.
-
Seal the plate/vial and place it in the autosampler.
6.5. LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.7 µm | Standard reversed-phase column for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 2.5 min | Rapid gradient for high-throughput analysis. |
| Injection Volume | 5 µL | |
| Column Temp | 40 °C | Ensures reproducible retention times. |
| Ionization Mode | ESI Positive | Piperidines readily form positive ions. |
| MRM Transition (Pipiridinostat) | e.g., m/z 415.3 → 210.1 | Precursor [M+H]⁺ → most stable product ion. |
| MRM Transition (Pipiridinostat-d4) | e.g., m/z 419.3 → 214.1 | [M+4+H]⁺ → corresponding stable product ion. |
6.6. Data Analysis
-
Integrate the chromatographic peaks for the analyte and IS MRM transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Calculate the concentration of unknown samples and QCs using the regression equation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary ionic interactions with column silanols. | Increase mobile phase acid concentration; switch to a basic mobile phase (with a compatible column); use a column with advanced shielding. |
| Low Analyte Recovery | Inefficient extraction; analyte binding to labware. | Optimize extraction pH (for LLE/SPE); change extraction solvent/sorbent; use low-binding plates/tubes. |
| High Variability (Poor Precision) | Inconsistent sample preparation; matrix effects. | Automate liquid handling steps; use a cleaner extraction method (LLE or SPE); ensure use of a co-eluting SIL-IS. |
| No/Low MS Signal | Poor ionization; incorrect MS parameters. | Confirm mobile phase is suitable for ESI+ (acidic); optimize source parameters (gas flows, temperature); perform infusion of analyte to tune MRM transitions. |
References
- Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- Biotage. (n.d.). Bioanalytical sample preparation.
- International Journal of Pharmaceutical Sciences. (n.d.). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application.
-
American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. [Link]
- PubMed Central. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
- Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
- BenchChem. (2025). Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine using i.
- BIOSYNCE. (2025). What are the detection methods for piperidine?.
-
PubMed. (2025). LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. [Link]
-
Wiley Online Library. (1990). Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids. [Link]
-
Wiley Online Library. (2024). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. [Link]
-
ResearchGate. (2025). LC-MS/MS quantitation of antimalarial drug piperaquine and metabolites in human plasma. [Link]
- SciELO. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
-
PubMed. (n.d.). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. [Link]
- Royal Society of Chemistry. (n.d.). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry.
-
PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
- LCGC International. (n.d.). A New Perspective on the Challenges of Mass Spectrometry.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS.
-
Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. [Link]
-
Nature. (2022). Liquid chromatography–tandem mass spectrometry for clinical diagnostics. [Link]
- BenchChem. (n.d.). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
-
National Institutes of Health. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. [Link]
-
PubMed. (2018). A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study. [Link]
- Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases.
-
National Institutes of Health. (n.d.). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). [Link]
- ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
-
National Institutes of Health. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. [Link]
-
ResearchGate. (2025). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
ACTA Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. [Link]
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 11. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. seer.ufrgs.br [seer.ufrgs.br]
- 16. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. hhs.gov [hhs.gov]
Application Notes & Protocols: Development of Difluorophenyl Methanone Oxime-Based Potassium Channel Blockers
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Voltage-Gated Potassium Channel Kv1.3
The voltage-gated potassium channel Kv1.3 has emerged as a compelling therapeutic target for a range of T-cell-mediated autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis.[1][2] This is due to its significant role in the activation and proliferation of effector memory T-cells (TEM), which are key drivers of chronic inflammation.[1][2] In activated T-cells, Kv1.3 channels help maintain the negative membrane potential necessary for sustained calcium influx, a critical step in T-cell activation and cytokine production.[1] Blockade of Kv1.3 disrupts this process, leading to immunosuppression. Small molecule inhibitors, such as those derived from difluorophenyl methanone oxime, offer a promising avenue for the development of selective and orally bioavailable Kv1.3 blockers.[3][4]
These application notes provide a comprehensive guide for the synthesis, screening, and characterization of novel potassium channel blockers derived from a (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime scaffold. The protocols outlined below are designed to facilitate the discovery and preclinical development of potent and selective Kv1.3 inhibitors.
PART 1: Chemical Synthesis of Difluorophenyl Methanone Oxime Derivatives
A key aspect of a successful drug discovery campaign is the ability to generate a library of chemical analogs to explore structure-activity relationships (SAR). The following protocols describe the synthesis of the core scaffold and a representative set of derivatives with modifications at the piperidine nitrogen.
Protocol 1.1: Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Oxime Hydrochloride (Scaffold)
This protocol outlines the synthesis of the foundational building block for the inhibitor library.
Materials:
-
(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride
-
Hydroxylamine hydrochloride
-
N,N-Diethylethanamine
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 12 parts of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride and 12 parts of hydroxylamine hydrochloride in 120 parts of ethanol.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add 10.5 parts of N,N-diethylethanamine to the reaction mixture.
-
Attach the reflux condenser and heat the mixture to reflux for 3 hours with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold ethanol and then with deionized water.
-
Dry the product under vacuum to yield (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride.
Protocol 1.2: Synthesis of N-Substituted Derivatives
This protocol provides a general method for synthesizing a variety of derivatives by modifying the piperidine nitrogen of the core scaffold. The example below details the synthesis of a sulfonamide derivative.[4]
Materials:
-
(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime (free base)
-
Triethylamine
-
2-Nitrobenzenesulfonyl chloride
-
Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve 1.0 equivalent of (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime in DCM in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
-
Add 3.0 equivalents of triethylamine and stir for 10 minutes.
-
Slowly add 1.0 equivalent of 2-nitrobenzenesulfonyl chloride to the cooled reaction mixture.
-
Allow the reaction to stir at room temperature for 8-9 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
This general procedure can be adapted for the synthesis of other derivatives, such as amides, ureas, and thioureas, by substituting the appropriate acylating or sulfonylating agent.[3]
PART 2: In Vitro Screening and Characterization
The following protocols describe the key assays for identifying and characterizing the activity of the synthesized compounds on the Kv1.3 channel.
Workflow for In Vitro Screening
The following diagram illustrates the workflow for the in vitro screening of newly synthesized compounds.
Caption: In vitro screening workflow for Kv1.3 inhibitors.
Protocol 2.1: High-Throughput Primary Screening using FLIPR Membrane Potential Assay
The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is a robust method for high-throughput screening of ion channel modulators.[5]
Materials:
-
HEK293 cells stably expressing human Kv1.3
-
FLIPR Membrane Potential Assay Kit
-
96- or 384-well black-walled, clear-bottom cell culture plates
-
Compound plates with serially diluted test compounds
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed HEK293-Kv1.3 cells into 96- or 384-well plates and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the FLIPR Membrane Potential Assay dye solution according to the manufacturer's instructions. Add an equal volume of the dye solution to each well and incubate for 30-60 minutes at 37°C.
-
Compound Addition: Place the cell plate and compound plate into the FLIPR instrument.
-
Assay Execution: The instrument will add the test compounds to the cell plate and monitor the fluorescence change over time. A depolarizing stimulus (e.g., high potassium solution) is then added to elicit channel opening. Blockers of Kv1.3 will inhibit this depolarization, resulting in a reduced fluorescence signal.
-
Data Analysis: The change in fluorescence is proportional to the membrane potential. Calculate the percent inhibition for each compound concentration and determine the IC50 values for active compounds.
Protocol 2.2: Electrophysiological Characterization using Automated Patch Clamp
Automated patch clamp systems provide a higher throughput alternative to manual patch clamp for confirming the activity of hits from the primary screen and accurately determining their potency.[6]
Materials:
-
HEK293 cells stably expressing human Kv1.3
-
Automated patch clamp system (e.g., QPatch, Patchliner)
-
Appropriate internal and external solutions (see table below)
-
Test compounds
Electrophysiological Solutions:
| Solution | Component | Concentration (mM) |
| External | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| Internal | KF | 130 |
| KCl | 10 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 2 |
Adjust pH to 7.4 for external solution and 7.2 for internal solution.
Voltage Clamp Protocol for Kv1.3:
-
Holding Potential: -80 mV
-
Test Pulse: Depolarizing step to +40 mV for 200-500 ms to elicit outward Kv1.3 currents.
-
Inter-pulse Interval: 15-30 seconds to allow for recovery from inactivation.
Procedure:
-
Harvest and prepare a single-cell suspension of HEK293-Kv1.3 cells.
-
Load the cells, internal and external solutions, and compound plate onto the automated patch clamp system.
-
The system will automatically perform whole-cell patch clamp recordings.
-
Establish a stable baseline current with the vehicle control.
-
Apply increasing concentrations of the test compound and record the corresponding inhibition of the Kv1.3 current.
-
Data Analysis: Measure the peak outward current at each compound concentration. Calculate the percent inhibition and fit the data to a concentration-response curve to determine the IC50 value.
Protocol 2.3: Selectivity Profiling
To assess the therapeutic potential and minimize off-target effects, it is crucial to determine the selectivity of the lead compounds against other related potassium channels.
Procedure:
-
Utilize automated patch clamp or manual patch clamp techniques as described in Protocol 2.2.
-
Perform recordings on cell lines stably expressing other Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.5, and hERG).
-
Determine the IC50 values for the lead compounds on each of these channels.
-
Calculate the selectivity ratio by dividing the IC50 for the off-target channel by the IC50 for Kv1.3. A higher ratio indicates greater selectivity.
Protocol 2.4: T-Cell Proliferation Assay
This assay evaluates the functional consequence of Kv1.3 blockade by measuring the inhibition of T-cell proliferation. The CFSE-based assay is a common method for this purpose.[7][8]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))
-
Complete RPMI-1640 medium
-
Test compounds
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Label the PBMCs with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.
-
Culture the CFSE-labeled PBMCs in the presence of T-cell activation stimuli and varying concentrations of the test compounds for 3-5 days.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry.
-
Data Analysis: Gate on the T-cell population of interest (e.g., CD4+ T-cells). The proliferation of T-cells is indicated by the appearance of multiple peaks of decreasing CFSE fluorescence. Quantify the percentage of proliferated cells in the presence and absence of the test compounds to determine their inhibitory effect.
PART 3: Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from the above protocols will enable the establishment of a robust SAR for the difluorophenyl methanone oxime series of compounds.
Data Summary Table:
| Compound ID | Modification | Kv1.3 IC50 (nM) | Kv1.5 IC50 (nM) | Selectivity (Kv1.5/Kv1.3) | T-Cell Proliferation IC50 (nM) |
| Scaffold | - | Value | Value | Value | Value |
| Derivative 1 | Sulfonamide | Value | Value | Value | Value |
| Derivative 2 | Amide | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... |
By systematically modifying the core scaffold and evaluating the resulting changes in potency, selectivity, and functional activity, researchers can identify key structural features that contribute to the desired pharmacological profile. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds for further preclinical and clinical development.
Conclusion
The development of selective Kv1.3 blockers represents a promising therapeutic strategy for a variety of autoimmune disorders. The difluorophenyl methanone oxime scaffold provides a versatile starting point for the design of novel inhibitors. The protocols detailed in these application notes offer a comprehensive framework for the synthesis, in vitro screening, and functional characterization of these compounds, enabling the identification and optimization of lead candidates for further drug development.
References
- Wulff, H., Calabresi, P. A., Allie, R., Yun, S., Pennington, M., Beeton, C., & Chandy, K. G. (2003). The voltage-gated K+ channel Kv1.3 is a novel target for the treatment of multiple sclerosis.
- Venkatachalam, S., et al. (2022). 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA: I. Journal of Molecular Structure, 1265, 133413.
- Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel screening and physiology. Nature reviews. Drug discovery, 7(4), 358–368.
- Beeton, C., Wulff, H., Standifer, N. E., Azam, P., Mullen, K. M., Pennington, M. W., Kolski-Andreaco, A., Wei, E., Grino, A., Rauer, H., Catterall, W. A., & Chandy, K. G. (2006). Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases.
- Patel, R., et al. (2022). Synthesis, characterization, and DFT studies of (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime. Letters in Applied NanoBioScience, 12(4), 132.
- Liu, K., Samuel, M., Tillett, J., Hennan, J. K., Mekonnen, B., Soloveva, V., Harrison, R. K., Paslay, J. W., & Larocque, J. (2010). High-throughput screening for Kv1.3 channel blockers using an improved FLIPR-based membrane-potential assay. Journal of biomolecular screening, 15(2), 184–191.
- Qu, Y., Baranauskas, A., & Nistri, A. (2008). A comparison of patch-clamp and sharp microelectrode recording from rat brainstem hypoglossal motoneurons in vitro. Brain research, 1192, 48–54.
- Lal, G., Kulkarni, N., & Ramanamurthy, B. (2014).
-
Metrion Biosciences. (n.d.). Developing inhibitors of Kv1.3 to treat autoimmune disease. Retrieved from [Link]
-
PubChem. (n.d.). Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1). Retrieved from [Link]
- Matheu, M. P., Beeton, C., Garcia, A., Chi, V., Rangaraju, S., Safrina, O., Monaghan, K., Faucette, S. R., Gulbins, E., Lott, S. T., Goth, S., Wulff, H., & Chandy, K. G. (2008). Imaging of effector memory T cells in a model of multiple sclerosis using a Kv1.3-targeted probe. The Journal of neuroscience, 28(51), 13873–13883.
-
ChanPharm. (n.d.). Ion Channel Screening Service. Retrieved from [Link]
- Wulff, H., & Zhorov, B. S. (2008). K+ channel modulators for the treatment of autoimmune diseases. Current medicinal chemistry, 15(28), 2948–2966.
-
Nanion. (n.d.). Automated Patch Clamp. Retrieved from [Link]
-
Charles River. (n.d.). Inflammation and Autoimmune T cell assays. Retrieved from [Link]
Sources
- 1. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. d-nb.info [d-nb.info]
- 4. nanobioletters.com [nanobioletters.com]
- 5. High-throughput screening for Kv1.3 channel blockers using an improved FLIPR-based membrane-potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Selective Inhibitors of the Potassium Channel Kv1.1–1.2(3) by High-Throughput Virtual Screening and Automated Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
The Strategic Role of (3,4-Difluorophenyl)(piperidin-4-yl)methanone in the Synthesis of Advanced Neuroleptic Agents
For Immediate Release
PISCATAWAY, NJ – In the landscape of neuropharmacology, the development of potent and selective neuroleptic drugs remains a critical endeavor. A key player in the synthesis of a new generation of these agents is the intermediate, (3,4-Difluorophenyl)(piperidin-4-yl)methanone. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this versatile chemical scaffold.
Introduction: The Significance of the Difluorophenyl-Piperidine Moiety
The this compound structure is a cornerstone for building neuroleptic drug candidates. The difluorophenyl group is known to enhance metabolic stability and can influence the electronic properties of the molecule, which can be crucial for receptor binding affinity. The piperidine ring, a common feature in many centrally acting drugs, provides a key point for structural modification and interaction with target receptors, particularly dopamine and serotonin receptors, which are implicated in the pathophysiology of psychosis.
The strategic importance of this intermediate lies in its ability to be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR). This process is fundamental to optimizing drug candidates for improved efficacy, selectivity, and pharmacokinetic profiles.
Synthesis of the Core Intermediate: A Validated Protocol
The synthesis of this compound is a critical first step. The following protocol outlines a reliable method for its preparation.
Protocol 1: Synthesis of this compound Hydrochloride
Objective: To synthesize the hydrochloride salt of the title compound, a stable and readily handled form of the intermediate.
Materials:
-
1,2-Difluorobenzene
-
Isonipecotoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Friedel-Crafts Acylation:
-
To a stirred solution of 1,2-difluorobenzene in dichloromethane at 0°C, add aluminum chloride portion-wise.
-
Slowly add isonipecotoyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Salt Formation:
-
The crude product can be purified by column chromatography on silica gel.
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in diethyl ether or dioxane dropwise with stirring.
-
Collect the precipitated this compound HCl by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Expected Yield: 75-85% Purity (by HPLC): >98%
Causality Behind Experimental Choices: The Friedel-Crafts acylation is a classic and efficient method for forming the carbon-carbon bond between the aromatic ring and the carbonyl group. The use of the hydrochloride salt enhances the stability and handling characteristics of the intermediate.
Application in Neuroleptic Drug Synthesis: The Pathway to Active Pharmaceutical Ingredients (APIs)
This compound serves as a crucial precursor for various neuroleptic agents. A prominent example is its use in the synthesis of atypical antipsychotics that exhibit affinities for dopamine D2 and serotonin 5-HT2A receptors.
Protocol 2: N-Alkylation for the Synthesis of a Risperidone Analog
Objective: To demonstrate the utility of the intermediate in the synthesis of a potential neuroleptic agent through N-alkylation. Risperidone is a well-known antipsychotic, and similar structures can be accessed from this intermediate.
Materials:
-
This compound HCl
-
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Standard reflux apparatus
Procedure:
-
To a solution of this compound HCl in acetonitrile, add potassium carbonate to neutralize the salt and act as a base.
-
Add 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Self-Validating System: The progress of the N-alkylation can be easily monitored by the disappearance of the starting materials and the appearance of the product spot on a TLC plate. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to ensure the quality and purity of the intermediate and the final API.
| Analytical Technique | Parameter Measured | Expected Result for this compound HCl |
| High-Performance Liquid Chromatography (HPLC) | Purity and Impurity Profile | >98% Purity |
| ¹H Nuclear Magnetic Resonance (NMR) | Chemical Structure Confirmation | Characteristic peaks for aromatic and piperidine protons |
| Mass Spectrometry (MS) | Molecular Weight Verification | [M+H]⁺ corresponding to the molecular formula C₁₂H₁₄F₂NO |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Identification | Characteristic absorptions for C=O (ketone), C-F, and N-H bonds |
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2][3] Avoid inhalation of dust and contact with skin and eyes.[1][2][3] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[1][2][3][4] Store the compound in a tightly sealed container in a cool, dry place.[1]
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of neuroleptic drugs. Its strategic use allows for the development of novel drug candidates with potentially improved pharmacological profiles. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals working in this critical therapeutic area.
Visualizing the Workflow
Diagram 1: Synthesis of the Core Intermediate
Caption: Friedel-Crafts acylation for the synthesis of the core intermediate.
Diagram 2: Application in API Synthesis
Caption: N-Alkylation of the intermediate to form a neuroleptic API analog.
References
-
Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone - PrepChem.com . Available at: [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central . Available at: [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv . Available at: [Link]
-
Psychotropic Agents. 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones With Potent Neuroleptic Activity - PubMed . Available at: [Link]
-
(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride - [D56582] - Synthonix . Available at: [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI . Available at: [Link]
Sources
Troubleshooting & Optimization
How to improve the yield of the Friedel-Crafts acylation for difluorophenyl compounds
Technical Support Center: Friedel-Crafts Acylation of Difluorophenyl Compounds
Welcome to the technical support center for Friedel-Crafts acylation of difluorophenyl compounds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging yet crucial transformation. Here, we will dissect the underlying principles, troubleshoot common experimental hurdles, and provide actionable protocols to enhance your reaction yields and product purity.
Part A: Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of the reaction's nuances.
Q1: Why is the Friedel-Crafts acylation of difluorophenyl compounds so challenging?
The primary difficulty stems from the powerful electron-withdrawing nature of the two fluorine atoms.[1] This has two major consequences:
-
Ring Deactivation: Fluorine atoms pull electron density from the aromatic ring via the inductive effect (-I). This deactivates the ring, making it less nucleophilic and therefore less reactive toward the electrophilic acylium ion.[1][2] Many standard Friedel-Crafts conditions that work for benzene or activated rings will fail or give negligible yields for difluorophenyl substrates.[3]
-
Catalyst Inhibition: The lone pairs on the fluorine atoms can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This interaction can further deactivate the ring and, in some cases, inhibit the catalyst's ability to generate the necessary acylium ion electrophile.
Q2: Which difluorobenzene isomer is the most reactive?
There is a clear reactivity hierarchy among the isomers: 1,3-difluorobenzene > 1,2-difluorobenzene ≈ 1,4-difluorobenzene .[1]
-
1,3-Difluorobenzene: This isomer is the most reactive. While both fluorines are deactivating, they work together to direct the incoming electrophile to the 4-position, which is para to one fluorine and ortho to the other, making it the most activated site.[1]
-
1,4- and 1,2-Difluorobenzene: These isomers are considerably less reactive due to the symmetrical and additive deactivating effects of the fluorine atoms.[1] They often require more forcing conditions to achieve moderate yields.
Q3: How much Lewis acid catalyst should I use? Is it truly a "catalyst"?
For Friedel-Crafts acylation, the Lewis acid is often required in stoichiometric amounts (≥1.0 equivalent) or even in excess, meaning it is technically a reagent, not a catalyst.[4][5] This is because the ketone product formed is a Lewis base and forms a stable complex with the Lewis acid.[4][5] This complex deactivates the product, preventing further acylation (a benefit over Friedel-Crafts alkylation), but also sequesters the Lewis acid, preventing it from participating in further catalytic cycles.[4][5][6]
Q4: What are the best starting points for catalyst and solvent selection?
-
Catalyst: For deactivated rings like difluorobenzene, a strong Lewis acid is typically necessary. Aluminum chloride (AlCl₃) is the most common choice.[7] However, milder Lewis acids like ferric chloride (FeCl₃) or metal triflates (e.g., Bi(OTf)₃, Sc(OTf)₃) can sometimes offer better results with fewer side reactions, particularly if the substrate is sensitive.[4][8] Brønsted superacids like trifluoromethanesulfonic acid (TfOH) are also effective.[4][8]
-
Solvent: The choice of solvent can influence reaction rate and even regioselectivity.[9] For deactivated substrates, common solvents include 1,2-dichloroethane (DCE) , carbon disulfide (CS₂), or nitromethane. Nitrobenzene is a polar solvent that can sometimes promote reaction with sluggish substrates but can be difficult to remove.[9] In some cases, using the aromatic substrate itself as the solvent (if liquid) can be effective.[10]
Part B: Troubleshooting Guide
This section is structured to provide direct solutions to specific problems encountered during your experiments.
Problem 1: Low or No Conversion of Starting Material
Symptom: TLC or GC-MS analysis shows predominantly unreacted difluorophenyl starting material.
| Probable Cause | Explanation & Suggested Solution |
| Insufficient Catalyst Activity | The Lewis acid is the engine of this reaction. Moisture is its primary enemy. Any water in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst (e.g., AlCl₃).[4][11] Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Use fresh, high-purity Lewis acid. |
| Inadequate Catalyst Loading | As explained in the FAQ, the ketone product sequesters the Lewis acid.[4][5] If you use catalytic amounts, the reaction will stop once a small amount of product has formed. Solution: Use at least 1.1 to 1.3 equivalents of the Lewis acid relative to the acylating agent. For very unreactive substrates, an even greater excess may be required.[11] |
| Reaction Temperature Too Low | The acylation of a deactivated ring is an energetically demanding process with a high activation energy. Room temperature may be insufficient to drive the reaction forward. Solution: Gradually increase the reaction temperature. Start at 0°C for the addition, then allow the reaction to warm to room temperature, and if no conversion is observed, gently heat to 40-60°C. Monitor by TLC to avoid decomposition.[4] |
| Poor Quality Reagents | The acyl chloride or anhydride may have degraded. Acetyl chloride, for example, is highly reactive and can hydrolyze to acetic acid if not handled properly. Solution: Use freshly opened or recently purified acylating agents. Consider using the corresponding acid anhydride, which is often more stable. |
Problem 2: Multiple Products Observed / Poor Regioselectivity
Symptom: TLC shows multiple spots, or NMR/GC-MS analysis indicates a mixture of isomers or byproducts.
| Probable Cause | Explanation & Suggested Solution |
| Fries Rearrangement | If your substrate contains a phenolic ester, or if O-acylation occurs as a side reaction, the acyl group can migrate from the oxygen to the carbon of the ring under Lewis acid catalysis.[12][13] This is known as the Fries Rearrangement and produces hydroxyarylketone byproducts.[13][14] Solution: Control the reaction temperature. Low temperatures (0-25°C) often favor the para product, while higher temperatures can favor the ortho product.[13] If direct acylation is problematic, consider protecting the hydroxyl group before performing the Friedel-Crafts reaction. |
| Incorrect Isomer Reactivity | As noted, 1,3-difluorobenzene is significantly more reactive and regioselective than the 1,2- and 1,4-isomers.[1] Using the wrong starting isomer will lead to unexpected results. Solution: Verify the identity and purity of your difluorobenzene isomer by NMR or another reliable analytical method before starting the reaction. |
| Polysubstitution | While less common than in Friedel-Crafts alkylation, polyacylation can occur if the reaction conditions are too harsh or the reaction is run for too long, especially with the more reactive 1,3-difluorobenzene. The first acyl group deactivates the ring, but it is not a guarantee against a second addition.[6] Solution: Use a moderate excess of the difluorophenyl compound relative to the acylating agent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of di-acylated products. |
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues in Friedel-Crafts acylation of difluorophenyl compounds.
Caption: A stepwise workflow for troubleshooting Friedel-Crafts acylation.
Part C: Experimental Protocol & Data
Representative Protocol: Acylation of 1,4-Difluorobenzene with Acetyl Chloride
This procedure is a representative example and may require optimization for different substrates or scales.[1]
Materials:
-
1,4-Difluorobenzene (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Ice, concentrated HCl, saturated NaHCO₃ solution, brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCE. Cool the suspension to 0°C in an ice bath.[11]
-
Acylating Agent Addition: In the dropping funnel, dilute acetyl chloride (1.1 eq) with anhydrous DCE. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.[1]
-
Substrate Addition: Add 1,4-difluorobenzene (1.0 eq), also diluted in DCE, dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-8 hours. Monitor the reaction's progress by TLC or GC-MS. If the reaction is sluggish, gently heat the mixture to 40-50°C.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Very carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[11] This will decompose the aluminum chloride complex.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCE. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Visualization: Reaction Mechanism
The diagram below illustrates the key steps in the AlCl₃-mediated Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts Acylation on a deactivated ring.
Data Summary: Influence of Lewis Acid on Yield
The following table provides a semi-quantitative comparison of different catalysts for the acylation of deactivated arenes. Yields are highly substrate-dependent and these values should be considered as general guidelines.
| Lewis Acid Catalyst | Relative Strength | Typical Loading | Common Solvents | Key Considerations |
| AlCl₃ | Very Strong | ≥1.1 eq | DCE, CS₂ | The workhorse for deactivated rings, but highly moisture-sensitive.[4] |
| FeCl₃ | Strong | ≥1.1 eq | DCE, Nitromethane | A common, slightly milder alternative to AlCl₃. |
| TfOH (Triflic Acid) | Superacid | Catalytic to Stoichiometric | None, DCE | A strong Brønsted acid catalyst that can be very effective but is highly corrosive.[4] |
| Bi(OTf)₃, Sc(OTf)₃ | Mild | 5-20 mol% | Nitromethane, DCE | "Greener," often reusable catalysts, but may lack the power for highly deactivated systems.[4][8] |
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
El-Shehawy, A. ORGANIC REACTION MECHANISM. [Link]
-
Organic Reactions. The Fries Reaction. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Wikipedia. Fries rearrangement. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
Singh, P., et al. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. 2015. [Link]
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
Pesnot, T., et al. Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Angewandte Chemie. 2013. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
The Organic Chemistry Tutor. Friedel Crafts Acylation and Akylation. YouTube. 2020. [Link]
-
Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
Gini, A., et al. Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes. Journal of the American Chemical Society. 2023. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Dunn, P. J., et al. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. 2005. [Link]
-
Ashenhurst, J. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. 2018. [Link]
-
Reddy, B. V. S. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. 2021. [Link]
-
City College of San Francisco. Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. [Link]
-
Anonymous. Chemistry 211 Experiment 1. [Link]
-
Majumdar, K. C., et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. 2021. [Link]
-
Anonymous. RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. International Journal of Scientific & Technology Management. [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]
-
Ott, S. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Journal of Synthetic Chemistry. Friedel–Crafts Arylation Reactions in the Presence of Cu(OTf)2 for the Synthesis of Acridine Derivatives. [Link]
-
Yamanaka, M. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
-
ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemijournal.com [chemijournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. organicreactions.org [organicreactions.org]
- 13. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 14. Fries Rearrangement [organic-chemistry.org]
Troubleshooting guide for the synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone
Welcome to the technical support center for the synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthetic process. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis and optimize your experimental outcomes.
I. Synthetic Overview & Core Challenges
The synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone, a key intermediate for various pharmaceutically active compounds, typically proceeds via a two-step route:
-
Friedel-Crafts Acylation: Reaction of a protected piperidine-4-carbonyl chloride with 1,3-difluorobenzene in the presence of a Lewis acid catalyst.
-
Deprotection: Removal of the nitrogen-protecting group (commonly a tert-butoxycarbonyl, or Boc group) to yield the final product.
While seemingly straightforward, this synthesis is prone to several challenges, including regioselectivity issues in the Friedel-Crafts reaction, incomplete reactions, and difficulties in purification. This guide will address these issues systematically.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (2,4-difluorophenyl)(4-piperidinyl)methanone?
A common and effective route involves the Friedel-Crafts acylation of 1,3-difluorobenzene with N-Boc-piperidine-4-carbonyl chloride, followed by the deprotection of the Boc group under acidic conditions. This method is often favored due to the ready availability of the starting materials and generally good yields.
Q2: Why is the Boc protecting group preferred for the piperidine nitrogen?
The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis for several reasons. It is stable under a variety of reaction conditions, including the Lewis acidic conditions of the Friedel-Crafts acylation. Furthermore, its removal is typically clean and efficient under acidic conditions, often yielding the desired product as a salt which can facilitate purification.[1]
Q3: What are the expected major and minor products in the Friedel-Crafts acylation step?
The primary and desired product is the 4-acylated 1,3-difluorobenzene, leading to (2,4-difluorophenyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)methanone. The fluorine atoms are ortho, para-directing groups in electrophilic aromatic substitution.[2] Acylation at the 4-position is electronically favored by the fluorine at the 1-position and sterically less hindered. A potential minor isomer is the 2-acylated product.
III. Troubleshooting Common Issues
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Friedel-Crafts Acylation Step
A low yield of the acylated product is a frequent challenge. The root cause can often be traced to several factors:
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Lewis Acid Catalyst | Ensure the Lewis acid (e.g., AlCl₃) is fresh and anhydrous. Handle it under an inert atmosphere (e.g., nitrogen or argon). | Lewis acids like aluminum chloride are highly hygroscopic. Moisture will hydrolyze the catalyst, rendering it inactive for the Friedel-Crafts reaction. |
| Insufficient Reaction Temperature | While high temperatures can lead to side products, the reaction may not proceed at a sufficient rate if the temperature is too low. A typical temperature range is 85-95°C.[3] | The Friedel-Crafts acylation has a significant activation energy barrier that must be overcome for the reaction to proceed efficiently. |
| Poor Quality Starting Materials | Use high-purity, anhydrous 1,3-difluorobenzene and N-Boc-piperidine-4-carbonyl chloride. | Impurities in the starting materials can lead to side reactions or inhibit the catalyst. Water is particularly detrimental. |
| Premature Quenching of the Reaction | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has gone to completion before workup. | Quenching the reaction prematurely will naturally result in a lower yield of the desired product. |
Issue 2: Formation of Impurities and Isomers
The presence of significant impurities or isomers can complicate purification and reduce the overall yield.
| Potential Cause | Troubleshooting Step | Rationale |
| Ortho-acylation Side Product | Maintain a lower reaction temperature to favor the thermodynamically more stable para-acylated product. | Higher temperatures can overcome the steric hindrance at the ortho position, leading to an increase in the formation of the undesired isomer.[2] |
| Polyacylation | Use a stoichiometric amount of the acylating agent. | The introduction of the first acyl group deactivates the aromatic ring towards further electrophilic substitution, making polyacylation less common. However, under harsh conditions, it can occur.[2] |
| Decomposition of Acyl Chloride | Prepare the N-Boc-piperidine-4-carbonyl chloride fresh from the corresponding carboxylic acid using a reagent like oxalyl chloride or thionyl chloride and use it immediately. | Acyl chlorides can be sensitive to moisture and may degrade upon storage, leading to lower yields and the formation of byproducts. |
Issue 3: Incomplete or Sluggish N-Boc Deprotection
Failure to completely remove the Boc group is another common hurdle.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Acid Strength or Concentration | Use a strong acid such as 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][4] | The Boc group is cleaved via an acid-catalyzed mechanism. A sufficiently strong acid is required to protonate the carbamate and facilitate the release of isobutylene and carbon dioxide. |
| Reaction Temperature Too Low | While many deprotections proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for complete reaction, especially with less reactive substrates. | Like most chemical reactions, the rate of deprotection is temperature-dependent. |
| Presence of Water | Ensure anhydrous conditions, especially when using HCl in dioxane. | While acid is required, excess water can sometimes interfere with the reaction equilibrium or the solubility of the substrate. |
Below is a troubleshooting workflow for addressing low yield in the N-Boc deprotection step:
Caption: Troubleshooting workflow for low yield in N-Boc deprotection.
IV. Detailed Protocols
Protocol 1: Synthesis of (2,4-difluorophenyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)methanone (Friedel-Crafts Acylation)
-
To a stirred solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq.) dropwise at 0 °C under an inert atmosphere.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude N-Boc-piperidine-4-carbonyl chloride.
-
In a separate flask, add anhydrous aluminum chloride (AlCl₃) (2.5 eq.) to 1,3-difluorobenzene (10 eq., serving as both reactant and solvent) under an inert atmosphere.
-
Add the crude N-Boc-piperidine-4-carbonyl chloride dropwise to the stirred suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to 85-95 °C and maintain for 3-4 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone (N-Boc Deprotection)
-
Dissolve the purified (2,4-difluorophenyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)methanone (1.0 eq.) in a minimal amount of a suitable solvent such as dioxane or methanol.
-
Add a solution of 4M HCl in dioxane (5-10 eq.) and stir the mixture at room temperature for 1-3 hours.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
The hydrochloride salt of the product may precipitate out of the solution. If so, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure.
-
To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., NaOH or Na₂CO₃) to a pH > 10.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2,4-difluorophenyl)(4-piperidinyl)methanone.
V. Analytical Characterization
The identity and purity of the final product and intermediates should be confirmed by appropriate analytical methods:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity of the final compound.
VI. References
-
PrepChem. Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. Available from: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
-
ResearchGate. 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
Google Patents. The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride. Available from:
Sources
Optimizing reaction conditions for the synthesis of paliperidone intermediates
Answering the critical need for robust and reproducible synthetic methods in pharmaceutical development, this Technical Support Center provides researchers, scientists, and process chemists with a comprehensive guide to optimizing reaction conditions for the synthesis of key paliperidone intermediates. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to address common challenges encountered in the laboratory.
This guide is structured to provide direct, actionable solutions to specific experimental problems. It moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that users can not only solve immediate issues but also build a foundational understanding for future process development.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of paliperidone, focusing on the critical N-alkylation step.
Q1: What is the most common synthetic route to produce paliperidone?
A1: The most widely adopted and industrially relevant route involves the N-alkylation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate A) with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Intermediate B), often used as its hydrochloride salt. This condensation reaction forms the final paliperidone molecule. The primary challenge in this synthesis lies in controlling selectivity and minimizing the formation of process-related impurities.
Q2: Why is the choice of base so critical in the main N-alkylation step?
A2: The base is crucial for several reasons. First, it deprotonates the piperidine nitrogen of Intermediate B, making it nucleophilic enough to attack the electrophilic chloroethyl group of Intermediate A. Second, the nature of the base (its strength, steric hindrance, and counter-ion) can significantly influence the reaction's outcome. An inappropriate base can lead to side reactions, such as elimination or the formation of undesired impurities. For instance, very strong bases might promote the formation of degradation products, while weaker bases may result in slow or incomplete reactions.
Q3: What is the function of potassium iodide (KI) in the reaction mixture?
A3: Potassium iodide often serves as a catalyst, particularly when Intermediate A is the chloroethyl derivative. It facilitates a Finkelstein reaction, where the iodide ion displaces the chloride ion on the ethyl side chain of Intermediate A in situ.[1] This generates a more reactive iodoethyl intermediate. The iodide is a superior leaving group compared to chloride, which accelerates the rate of the desired N-alkylation by the piperidine nitrogen of Intermediate B, often leading to higher yields and shorter reaction times.[2][3]
Q4: What are the primary analytical methods used to monitor reaction progress and purity?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring these reactions.[4][5] A properly developed stability-indicating HPLC method can separate the starting materials, the paliperidone product, and all known process-related impurities, allowing for accurate quantification of reaction conversion and purity profiling.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is also invaluable, particularly during process development, for identifying unknown impurity peaks.[2][6]
Troubleshooting Guide: Common Synthesis Issues
This guide provides a problem-oriented approach to resolving common issues encountered during the synthesis of paliperidone.
Problem 1: Low Yield of the Desired N-Alkylated Product
Low yield is one of the most frequent challenges, often stemming from competing side reactions or incomplete conversion.
Potential Cause A: Competing O-Alkylation
The pyrido[1,2-a]pyrimidin-4-one core contains an enolic hydroxyl group at the 9-position which can also act as a nucleophile, leading to the formation of an undesired O-alkylated isomer. While N-alkylation is generally favored for secondary amines like the piperidine in Intermediate B, reaction conditions can shift the balance.[7][8]
-
How to Diagnose: The O-alkylated impurity will have the same mass as the desired product, making it indistinguishable by MS alone. Its identity must be confirmed by techniques like 2D NMR (HMBC, NOESY) or by comparing its retention time in a validated HPLC method with a synthesized reference standard.
-
Recommended Solutions:
-
Solvent Choice: Use polar aprotic solvents like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF). These solvents solvate the base's cation, leaving a "naked" and highly reactive amine nucleophile, which favors N-alkylation.
-
Base Selection: Employ non-nucleophilic, sterically hindered bases like Diisopropylethylamine (DIPEA) or a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5] Inorganic bases like potassium carbonate (K2CO3) are also effective.[3]
-
Potential Cause B: Incomplete Reaction
The reaction may stall before all starting materials are consumed.
-
How to Diagnose: HPLC analysis of a reaction sample will show significant amounts of unreacted Intermediate A and/or Intermediate B.
-
Recommended Solutions:
-
Increase Temperature: Raising the reaction temperature to the 60-85°C range can help overcome the activation energy barrier.[2][3] Monitor for impurity formation, as higher temperatures can also promote degradation.
-
Catalyst Addition: Ensure a catalytic amount of potassium iodide (KI) is present to facilitate the conversion of the alkyl chloride to the more reactive alkyl iodide.[2]
-
Extended Reaction Time: Monitor the reaction by HPLC every few hours. If the reaction is proceeding cleanly but slowly, extending the time may be sufficient.
-
Problem 2: Formation of the Keto Impurity (9-Oxo-Risperidone)
The oxidation of the 9-hydroxy group to a ketone is a critical and common impurity issue, often referred to as PLP-ceto.[3][9]
-
How to Diagnose: The keto impurity has a distinct retention time in HPLC and a corresponding mass that can be detected by LC-MS.
-
Potential Causes:
-
Oxidation of the 9-hydroxy group by atmospheric oxygen, especially at elevated temperatures.
-
Presence of oxidizing contaminants in starting materials or solvents.
-
It has been identified as a potential acid degradation impurity.[4]
-
-
Recommended Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
In-Process Inhibition (Prophylactic Approach): A highly effective strategy is to add a mild reducing agent, such as sodium borohydride (NaBH4), at the beginning of the condensation reaction.[3][9] This agent will reduce any keto impurity back to the desired 9-hydroxy compound as it forms, preventing its accumulation. This is superior to a post-reaction reduction step, which adds an extra unit operation.[3][9]
-
Purification: If the keto impurity does form, it can be removed. One method involves treating the crude product with NaBH4 after the primary reaction is complete.[3] Another method involves slurrying the crude paliperidone in a mixture of acetone and aqueous ammonia.[4]
-
Problem 3: Presence of Didehydro and Alkyl Analogue Impurities
These impurities arise directly from contaminants in the starting materials.
-
How to Diagnose: These impurities are typically detected by HPLC and characterized by LC-MS. Their origin can be confirmed by analyzing the starting materials.
-
Potential Causes:
-
Didehydro Paliperidone: This impurity forms when the starting material, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate A), is contaminated with its unsaturated analogue.[2]
-
9-Alkyl Analogue: This results from a dichloro-impurity in an early precursor, which leads to the formation of 9-chloro risperidone. This chloro-analogue then undergoes alkylation alongside the desired 9-hydroxy compound.[2]
-
-
Recommended Solutions:
-
Stringent Quality Control of Starting Materials: The most effective solution is prevention. Implement rigorous analytical testing of all starting materials and intermediates to ensure they meet purity specifications before use.
-
Purification of Intermediates: If contaminated starting materials must be used, purify the key intermediates before the final condensation step.
-
Final Product Purification: These impurities can often be removed from the final paliperidone product through recrystallization, for example, from toluene or methanol.[2] The formation of a paliperidone salt, such as the hydrochloride, can also be a highly effective purification strategy.[10][11]
-
Data Summary & Optimization Parameters
The following table summarizes key reaction parameters and their impact on the N-alkylation reaction, providing a starting point for optimization.
| Parameter | Condition / Reagent | Rationale & Impact on Purity/Yield | Reference(s) |
| Base | K2CO3 / NaHCO3 | Mild, inexpensive inorganic bases. Effective but may require longer reaction times. | [2][3] |
| DIPEA / Triethylamine | Organic bases. Good for solubility, but can be difficult to remove. | [11] | |
| DBU | Strong, non-nucleophilic catalyst. Can significantly increase reaction rate and yield. | [4][5] | |
| Solvent | Acetonitrile | Polar aprotic. Favors N-alkylation. Good choice for inhibiting keto impurity. | [3] |
| Methanol | Polar protic. Commonly used and effective, especially with DBU. | [4][5] | |
| MIBK | Higher boiling point, can be useful for driving slow reactions. | [2] | |
| Catalyst | Potassium Iodide (KI) | Catalytic amounts (0.05-0.1 eq) are usually sufficient to accelerate the reaction via Finkelstein exchange. | [2] |
| Temperature | 60 - 85 °C | Optimal range to balance reaction rate against impurity formation. Higher temperatures risk degradation. | [2][3] |
| Keto Inhibitor | Sodium Borohydride | Added at the start of the reaction (catalytic amount) to prevent the formation of 9-oxo-risperidone. | [3][9] |
Experimental Protocols
Protocol 1: Optimized N-Alkylation with In-Process Keto Impurity Control
This protocol is designed for high yield and purity by incorporating best practices discussed in the troubleshooting guide.
Materials:
-
3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate A)
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Intermediate B HCl salt)
-
Potassium carbonate (K2CO3), anhydrous
-
Potassium iodide (KI)
-
Sodium borohydride (NaBH4)
-
Acetonitrile (anhydrous)
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add Intermediate A (1.0 eq), Intermediate B HCl salt (1.05 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).
-
Add anhydrous acetonitrile to the vessel.
-
Add sodium borohydride (0.05 eq) to the suspension. Safety Note: Handle NaBH4 with care, as it can react with moisture.
-
Begin stirring and heat the reaction mixture to 65-70°C under a nitrogen atmosphere.[3]
-
Maintain the temperature and monitor the reaction progress by HPLC every 2-4 hours until Intermediate A is consumed (<1% remaining).
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude paliperidone.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol.
Visual Workflow Diagrams
Troubleshooting Workflow for Low Reaction Yield
This diagram outlines the logical steps to diagnose and resolve low product yield in the N-alkylation reaction.
Caption: Relationship between impurity sources and control strategies.
References
-
Vekariya N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6):240-249. Link
-
Solanki, P. V., et al. (2012). An Improved and Efficient Process for the Production of Highly Pure Paliperidone, a Psychotropic Agent, via DBU Catalyzed N-Alkylation. Organic Process Research & Development. Link
-
Valerio, G., et al. (2010). A process for the purification of paliperidone. European Patent EP2343296A1. Link
-
Alcon, E., et al. (2010). Purification of paliperidone. European Patent EP2202234A1. Link
-
Jadhav, S. A., et al. (2011). Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. ResearchGate. Link
-
Vascuri, J. R., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Scholars Research Library. Link
-
Horvath, G., et al. (2011). Synthesis of paliperidone. U.S. Patent US7977480B2. Link
-
Grec, M., et al. (2010). Process for the purification of paliperidone. European Patent Office EP 2243780 A2. Link
-
Rao, D. R., et al. (2010). Process for the preparation of paliperidone and its intermediates. U.S. Patent Application US20100298566A1. Link
-
Gokaraju, R. R., et al. (2015). Process for the preparation of paliperidone. U.S. Patent US9062049B2. Link
-
Horvath, G., et al. (2009). Synthesis of paliperidone. WIPO Patent WO2009074333A1. Link
-
Horvath, G., et al. (2010). Paliperidone ketone. U.S. Patent Application US20100069633A1. Link
-
Synthon BV. (2010). SYNTHESIS OF PALIPERIDONE. European Patent EP 2321311 B1. Link
-
Cipla Limited. (2012). PROCESS FOR THE PREPARATION OF PALIPERIDONE. European Patent EP 2714687 B1. Link
-
Rao, D. R., et al. (2010). Processes for the Preparation of Paliperidone and Pharmaceutically Acceptable Salts Thereof and Intermediates for Use in the Processes. U.S. Patent Application US20100298565A1. Link
-
Solanki, P. V., et al. (2012). An Improved and Efficient Process for the Production of Highly Pure Paliperidone, a Psychotropic Agent, via DBU Catalyzed N-Alkylation. ResearchGate. Link
-
Thien, N. D., et al. (2020). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett. Link
-
Zhang, Y., et al. (2022). Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. MDPI. Link
-
Zheng, G., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[4][12]aphthyrin-5(6H)-one. PMC - NIH. Link
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Link
-
ChemBlink. (n.d.). Unlocking the Chemistry of Potassium Iodide: A Versatile reagent in Chemical Synthesis. Link
-
Kumar, S., et al. (2018). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. Link
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. EP2202234A1 - Purification of paliperidone - Google Patents [patents.google.com]
- 11. US20100298566A1 - Process for the preparation of paliperidone and its intermediates - Google Patents [patents.google.com]
- 12. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of Difluorophenyl Compounds for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the significant challenge of formulating poorly soluble difluorophenyl-containing compounds for in vivo research. My goal is to equip you with the scientific rationale and step-by-step protocols needed to develop safe, stable, and effective formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles and questions researchers face when working with these challenging molecules.
Q1: Why are my difluorophenyl compounds so difficult to dissolve in aqueous vehicles?
A: The presence of a difluorophenyl group significantly impacts a molecule's physicochemical properties. The two fluorine atoms are highly electronegative and create strong intramolecular and intermolecular forces. This often leads to:
-
Increased Lipophilicity: The difluorophenyl moiety increases the compound's affinity for non-polar environments, making it inherently resistant to dissolving in aqueous solutions like saline or phosphate-buffered saline (PBS).[1]
-
High Crystal Lattice Energy: The fluorine atoms can participate in strong crystal packing, meaning more energy is required to break apart the crystal structure and allow the solvent to interact with the individual molecules.
-
Metabolic Stability: While a benefit for pharmacokinetics, the metabolic stability of the difluorophenyl group means the compound persists in its original, poorly soluble form.[1]
Understanding these underlying factors is the first step in selecting an appropriate solubilization strategy.
Q2: I need to prepare a high dose for a toxicology study. Can I just use DMSO?
A: While tempting due to its powerful solubilizing ability, using high concentrations of Dimethyl Sulfoxide (DMSO) for in vivo studies is strongly discouraged.[2][3]
-
Direct Toxicity: DMSO is not inert. Even at low concentrations, it has been shown to cause cellular toxicity and apoptosis.[2][3][4] High concentrations can lead to significant adverse effects, including hemolysis and inflammation, which can confound your study results.[5]
-
Precipitation Upon Injection: A common and critical issue is that a compound dissolved in 100% DMSO will often crash out of solution when it encounters the aqueous environment of the bloodstream or interstitial fluid upon injection. This can lead to emboli, localized toxicity, and highly variable, unreliable exposure.
-
Pharmacokinetic Interference: DMSO can alter membrane permeability, which may affect the absorption and distribution of your compound in a way that is not representative of a clinically relevant formulation.[6]
Recommendation: Use DMSO as a tool for initial stock solution preparation in in vitro assays, but for in vivo work, it should be kept to an absolute minimum (ideally <1% of the final formulation) and only if no other vehicle is viable.[2] Always include a vehicle-only control group to assess the effects of DMSO itself.[2]
Q3: What is the very first step I should take to find a suitable vehicle?
A: The first step is a systematic screening of simple, well-tolerated vehicles to establish a baseline solubility. This avoids unnecessarily complex formulations. The goal is to determine the compound's approximate solubility in a small set of commonly used preclinical vehicles. This data will guide your subsequent, more advanced formulation development efforts. See Workflow 1 for a detailed protocol.
Section 2: Troubleshooting Guides & Formulation Workflows
This section provides structured, step-by-step approaches to developing a viable formulation, from simple screening to advanced systems.
Workflow 1: Initial Solubility Assessment and Simple Vehicle Screening
The objective here is to quickly determine if a simple formulation is feasible before investing time in more complex approaches.
-
Determine Target Concentration: Calculate the highest concentration needed for your highest dose group, adding a margin (e.g., 20%) to account for any transfer losses.
-
Prepare Stock Solution: Dissolve your difluorophenyl compound in a suitable organic solvent like DMSO or NMP to create a high-concentration stock (e.g., 100 mg/mL).
-
Screening Preparation:
-
Aliquot a small, precise amount of the stock solution into several microcentrifuge tubes.
-
Slowly add a Tier 1 vehicle (see table below) to each tube to reach the target final concentration. Ensure the organic solvent from the stock is minimal (e.g., 1-2% of the final volume).
-
Vortex each tube vigorously for 1-2 minutes.
-
Place tubes on a rotator or shaker at room temperature for 1-2 hours to allow them to reach equilibrium.
-
-
Visual Assessment: After mixing, centrifuge the tubes. Carefully inspect for any visible precipitate. A clear solution indicates solubility at that concentration.
-
Confirmation (Optional but Recommended): For any seemingly clear solutions, take an aliquot from the supernatant and analyze it by HPLC or LC-MS to confirm the concentration matches the target. This ensures you don't have a fine, invisible suspension.
| Vehicle | Composition | Route | Key Considerations |
| Saline | 0.9% Sodium Chloride in Water | IV, IP, SC, PO | Gold standard for aqueous solubility. Baseline control. |
| PBS (pH 7.4) | Phosphate-Buffered Saline | IV, IP, SC | Buffered system, good for pH-sensitive compounds. |
| 5% Dextrose in Water (D5W) | 5% (w/v) Dextrose | IV, IP, SC | Isotonic, common for IV infusions. |
| PEG 400 (30-50% in Water) | Polyethylene Glycol 400 | IV, IP, SC, PO | Common co-solvent, generally well-tolerated.[7] |
| Propylene Glycol (10-40% in Water) | Propylene Glycol | IV, IP, SC, PO | Another common co-solvent, can cause irritation at high concentrations.[7] |
If your compound is soluble in one of these simple vehicles at the required concentration, you can proceed with stability testing. If not, you must escalate to more advanced strategies.
Caption: Escalation path for formulation development.
Section 3: Formulation Characterization and In Vivo Best Practices
Q5: I have a clear solution. Am I ready for my animal study?
A: Not yet. A visually clear solution is the first step, but you must ensure the formulation is stable and will be tolerated by the animal.
Key Pre-clinical Checks:
-
Stability: Store your final formulation under the intended study conditions (e.g., room temperature, 4°C) for the expected duration of use (e.g., 8-24 hours). Re-analyze the concentration and visually inspect for any precipitation before use.
-
In Vitro Dilution Test: As mentioned, always perform a dilution test. A stable formulation should not precipitate when diluted in a physiologically relevant medium (saline or serum).
-
Vehicle Tolerability: Before starting your definitive study, it is crucial to dose a small cohort of animals with the vehicle alone at the same volume and rate you plan to use for your compound. [8][9][10]This helps to ensure that any adverse effects observed in your main study can be attributed to the test compound and not the formulation itself. [11][12]4. Route of Administration: The choice of excipients must be appropriate for the intended route. [9]For example, excipients for intravenous (IV) injection must be sterile, pyrogen-free, and non-hemolytic. [13][14] By following this structured, scientifically-grounded approach, you can systematically overcome the solubility challenges posed by difluorophenyl compounds and develop robust, reliable formulations for your critical in vivo studies.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET Osmotic Pumps. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Pharma Focus Asia. [Link]
-
Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system. Slideshare. [Link]
-
Support Tools in Formulation Development for Poorly Soluble Drugs. PubMed. [Link]
-
Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. ResearchGate. [Link]
- Formulating Poorly W
-
Lipid Based Drug Delivery Systems. Pharma Focus Asia. [Link]
-
Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. PubMed. [Link]
-
Solutol HS15 as a Novel Excipient. Pharmaceutical Technology. [Link]
-
Excipients' Attributes Crucial for Parenteral Preparation. Roquette. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Unexpected low-dose toxicity of the universal solvent DMSO. PubMed. [Link]
-
DMSO toxicity in vivo: effects on RGC apoptosis. ResearchGate. [Link]
-
Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. American Pharmaceutical Review. [Link]
-
Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. [Link]
-
Unexpected low-dose toxicity of the universal solvent DMSO. ResearchGate. [Link]
-
Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein. PubMed Central. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. [Link]
-
DMSO IN ACUTE TOXICITY DETERMINATIONS. Journal of Pharmaceutical Sciences. [Link]
-
The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment. Taylor & Francis Online. [Link]
-
Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science. [Link]
-
Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation. PubMed. [Link]
-
Cremophor – Knowledge and References. Taylor & Francis. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Cremophor EL-containing paclitaxel-induced anaphylaxis: a call to action. PubMed Central. [Link]
-
SOLUPLUS AND SOLUTOL HS-15 OLMESARTAN MEDOXOMIL NANOMICELLE BASED ORAL FAST DISSOLVING FILM. Farmacia Journal. [Link]
-
Cremophor. Clinical Tree. [Link]
-
Preclinical Toxicology Considerations for a Successful IND Application. Aragen Bioscience. [Link]
-
HOW DO I GET MY COMPOUND INTO PHASE I?. Southern Research. [Link]
-
Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]
-
PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]
-
Vehicle selection for nonclinical oral safety studies. PubMed. [Link]
-
Chemical and pharmacological properties of diflunisal. PubMed. [Link]
-
Burden of cremophor-related paclitaxel therapy on patients with ovarian cancer: A patient focused study from the United Kingdom, Germany, and Spain. ASCO Publications. [Link]
-
Diflunisal. PubChem. [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]
-
Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Schrödinger. [Link]
-
Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]
Sources
- 1. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ebm-journal.org [ebm-journal.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. ndd.ucdavis.edu [ndd.ucdavis.edu]
- 9. researchgate.net [researchgate.net]
- 10. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. altasciences.com [altasciences.com]
- 13. roquette.com [roquette.com]
- 14. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Protein-Ligand Complexes with Difluorophenyl Piperidine Derivatives
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for enhancing the stability of protein-ligand complexes, with a specific focus on the use of difluorophenyl piperidine derivatives. The strategic incorporation of fluorine into drug candidates, particularly within robust scaffolds like piperidine, has become a cornerstone of modern medicinal chemistry.[1][2][3] Fluorination can profoundly influence a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity, ultimately leading to more stable and effective therapeutic agents.[1][4]
This resource will delve into the nuanced world of protein-ligand interactions involving these specialized compounds. We will explore the theoretical underpinnings of how difluorophenyl piperidine derivatives contribute to complex stability and provide hands-on, troubleshooting-oriented guidance for the key experimental techniques used to characterize these interactions.
The Role of Fluorine in Protein-Ligand Stability
The unique properties of fluorine make it a powerful tool in drug design.[1][5] Its high electronegativity and small van der Waals radius allow it to modulate the electronic and conformational properties of a molecule without significant steric hindrance.[4] When incorporated into a difluorophenyl piperidine moiety, fluorine can enhance binding affinity through several mechanisms:
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, altering their ionization state and potential for hydrogen bonding.[1]
-
Enhanced Hydrophobic Interactions: Fluorine can increase the lipophilicity of a molecule, strengthening hydrophobic interactions within the protein's binding pocket.[4]
-
Favorable Orthogonal Interactions: Fluorine can participate in non-covalent interactions, such as those with aromatic rings and hydrogen bonds, that contribute to the overall stability of the complex.[5][6][7]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring, pre-organizing the ligand for optimal binding.[1]
The following sections will provide detailed troubleshooting for common experimental challenges and frequently asked questions to guide you in successfully leveraging these properties in your research.
Experimental Workflow for Assessing Protein-Ligand Stability
Troubleshooting Guides & FAQs
Section 1: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)
Thermal shift assays are a primary screening tool to identify ligands that bind to and stabilize a target protein.[8] The principle is that ligand binding increases the thermal stability of the protein, resulting in a higher melting temperature (Tm).[9]
Frequently Asked Questions (FAQs)
Q1: My protein shows no significant thermal shift upon addition of the difluorophenyl piperidine derivative. Does this mean there is no binding?
A1: Not necessarily. While a lack of a thermal shift can indicate no binding, other factors could be at play:
-
Enthalpy vs. Entropy Driven Binding: If the binding is primarily entropy-driven, the change in enthalpy, and thus the Tm shift, may be minimal.[5][10]
-
Protein Destabilization: In rare cases, a ligand can bind and destabilize the protein, leading to a decrease in Tm or no discernible shift.
-
Buffer Mismatch: Ensure the buffer conditions are optimal for both the protein and the ligand. Buffers can significantly impact ligand binding and protein stability.[11] It's advisable to screen a variety of buffer conditions.[11]
Q2: I am observing a high initial fluorescence signal before the protein melts. What could be the cause?
A2: High initial fluorescence can be due to several factors:
-
Intrinsic Protein Fluorescence: Some proteins have exposed hydrophobic regions that the dye can bind to even in the native state.[11]
-
Ligand Autofluorescence: The difluorophenyl piperidine derivative itself might be fluorescent at the excitation/emission wavelengths of the dye.[12] Run a control with only the ligand and buffer to check for this.
-
Protein Aggregation: The protein sample may be aggregated, exposing hydrophobic patches. Consider further purification steps like size-exclusion chromatography.
Troubleshooting Guide: Thermal Shift Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No clear melting transition | Protein is not well-folded or is unstable in the chosen buffer. | Perform a buffer screen to find conditions that stabilize the protein.[11] Consider adding stabilizing agents like glycerol or DTT.[11] |
| Multiple melting transitions | The protein may have multiple domains that unfold independently or exist in different conformational states. | This can be a valid result. Analyze each transition separately. Consider if the ligand binds to a specific domain. |
| High well-to-well variability | Pipetting errors, improper sealing of the plate, or air bubbles. | Ensure accurate and consistent pipetting. Use a plate centrifuge to remove bubbles. Ensure the plate is sealed properly. |
| Ligand solubility issues | The difluorophenyl piperidine derivative may not be fully soluble at the tested concentration. | Visually inspect the solution for precipitation. Determine the maximum soluble concentration of the ligand in the assay buffer. Consider using a co-solvent like DMSO, ensuring the final concentration is consistent across all wells and does not affect protein stability.[13] |
| Fluorescence quenching or enhancement by the ligand | The ligand may be interfering with the fluorescent dye. | Run controls with varying concentrations of the ligand in the absence of protein to assess its effect on the dye's fluorescence. |
Section 2: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (kon and koff) and affinity (KD).
Frequently Asked Questions (FAQs)
Q1: I am observing significant non-specific binding of my difluorophenyl piperidine derivative to the sensor chip. How can I reduce this?
A1: Non-specific binding is a common issue. Here are several strategies to mitigate it:
-
Optimize Surface Chemistry: Choose a sensor chip with a surface chemistry designed to reduce non-specific interactions, such as a carboxymethylated dextran (CM5) or a C1 chip.[14]
-
Increase Salt Concentration: Increasing the salt concentration in the running buffer can often reduce non-specific electrostatic interactions.
-
Add a Surfactant: Including a non-ionic surfactant like Tween-20 in the running buffer can help to minimize non-specific hydrophobic interactions.
-
Use a Reference Flow Cell: Always use a reference flow cell with an immobilized control protein to subtract any non-specific binding signal.
Q2: The binding response is very low, even at high concentrations of my ligand. What can I do to improve the signal?
A2: A low signal can be due to several factors:
-
Low Ligand Activity: Ensure the immobilized protein is active and properly folded.
-
Insufficient Ligand Density: The amount of immobilized protein may be too low. Optimize the immobilization protocol to achieve a higher ligand density.[14]
-
Mass Transport Limitation: If the binding is very fast, the rate of binding may be limited by the rate at which the analyte is transported to the sensor surface. Try increasing the flow rate.
-
Small Molecule Analyte: For small molecule analytes like difluorophenyl piperidine derivatives, the response will be inherently lower. Consider using a higher density of immobilized protein or a more sensitive instrument.[15]
Troubleshooting Guide: Surface Plasmon Resonance
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Baseline drift | Temperature fluctuations, buffer mismatch between sample and running buffer, or improper sensor chip equilibration. | Allow the instrument to fully equilibrate. Ensure the sample buffer is identical to the running buffer. Degas all buffers thoroughly. |
| Irregular sensorgrams (spikes, steps) | Air bubbles in the system, or precipitation of the analyte. | Degas buffers and samples. Filter all solutions before use. |
| Inability to regenerate the surface | The protein-ligand interaction is too strong, or the regeneration solution is denaturing the immobilized protein. | Screen a variety of regeneration conditions (e.g., low pH, high salt, chaotropic agents) to find a condition that removes the analyte without damaging the ligand. |
| Poor fit of the kinetic data | The binding model is incorrect, or there are artifacts in the data (e.g., non-specific binding, mass transport limitation). | Try fitting the data to different binding models (e.g., 1:1, two-state). Address any data artifacts before fitting. |
Section 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, KD, and stoichiometry).[13][16][17]
Frequently Asked Questions (FAQs)
Q1: The heat signals in my ITC experiment are very small. How can I improve the signal-to-noise ratio?
A1: Small heat signals can make data interpretation difficult. Consider the following:
-
Increase Macromolecule Concentration: Use a higher concentration of the protein in the cell, if possible.[18]
-
Optimize Ligand Concentration: The concentration of the ligand in the syringe should be 10-20 times that of the protein in the cell.
-
Buffer Ionization Enthalpy: Be aware that buffer ionization can contribute to the observed heat change.[18] If the binding event involves proton exchange, the choice of buffer is critical. Consider using buffers with different ionization enthalpies to dissect the binding enthalpy from the buffer effect.[18]
Q2: My ITC data shows a complex binding isotherm that doesn't fit a simple 1:1 binding model. What could this indicate?
A2: A complex isotherm can be due to several phenomena:
-
Multiple Binding Sites: The protein may have more than one binding site for the ligand with different affinities.
-
Cooperativity: The binding of one ligand molecule may influence the binding of subsequent molecules (positive or negative cooperativity).
-
Conformational Changes: The binding event may be linked to a significant conformational change in the protein.[19]
-
Ligand-induced Oligomerization: The ligand may be causing the protein to associate or dissociate.
Troubleshooting Guide: Isothermal Titration Calorimetry
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Large heats of dilution | Mismatch between the buffer in the syringe and the cell. | Dialyze both the protein and the ligand against the same buffer stock. Ensure pH and salt concentrations are identical.[13] |
| Noisy baseline | Air bubbles, dirty cell, or electronic noise. | Degas all solutions thoroughly. Clean the ITC cell according to the manufacturer's instructions. |
| Precipitation during titration | The protein-ligand complex is not soluble at the concentrations used. | Reduce the concentrations of the protein and/or ligand. Add solubilizing agents if they do not interfere with binding. |
| Incomplete binding isotherm | The titration was not continued to saturation. | Ensure enough ligand is titrated to reach saturation (the point where the heat signal returns to the baseline). |
Protocols
Protocol 1: Thermal Shift Assay (TSA)
-
Protein and Ligand Preparation:
-
Prepare a stock solution of the protein in a suitable, well-buffered solution.
-
Prepare a stock solution of the difluorophenyl piperidine derivative in 100% DMSO.
-
-
Reaction Setup:
-
In a 96-well PCR plate, add the protein, fluorescent dye (e.g., SYPRO Orange), and assay buffer to each well.
-
Add the difluorophenyl piperidine derivative to the experimental wells. For control wells, add an equivalent volume of DMSO.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each step.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature.
-
Determine the melting temperature (Tm) for the protein in the presence and absence of the ligand by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
Protocol 2: Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation:
-
Equilibrate a suitable sensor chip (e.g., CM5) with running buffer.
-
Activate the surface using a mixture of EDC and NHS.
-
-
Protein Immobilization:
-
Inject the protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the difluorophenyl piperidine derivative over the immobilized protein surface and a reference surface.
-
Regenerate the surface between each injection using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference sensorgram from the active sensorgram.
-
Fit the data to an appropriate binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Thoroughly dialyze the protein and dissolve the difluorophenyl piperidine derivative in the same dialysis buffer.
-
Degas both solutions immediately before the experiment.
-
-
Instrument Setup:
-
Fill the sample cell with the protein solution and the injection syringe with the ligand solution.
-
Equilibrate the instrument to the desired temperature.
-
-
Titration:
-
Perform a series of small injections of the ligand into the protein solution.
-
Allow the system to return to baseline between each injection.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters (KD, ΔH, ΔS, and n).
-
Visualizing Ligand-Induced Stabilization
References
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, challenges, and future directions. Science, 317(5846), 1881-1886.
- Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 128(25), 5925–5934.
- Xu, Z., Yang, Z., Liu, Y., Lu, Y., Chen, K., & Zhu, W. (2009). Fluorine bonding--how does it work in protein-ligand interactions?.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
-
Thermott. (n.d.). Troubleshooting. Retrieved from [Link]
- Thermo Fisher Scientific. (2021). Protein Thermal Shift Studies User Guide. (Pub. No. MAN0025600 C en).
- Buer, B. C., & Marsh, E. N. G. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 109(13), 4876-4881.
- Lin, F. Y., Pan, Y. H., & Li, M. C. (2009). Fluorine bonding—how does it work in protein− ligand interactions?.
- MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(23), 4257.
- Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
- Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
- Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein-Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B, 128(25), 5925-5934.
- Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B.
- Thermo Fisher Scientific. (n.d.). Protein Thermal Shift™ Studies: Ligand Screening Quick Reference. (PN 4461812A).
- Lyapkalo, I. M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Coles, S. J., English, J. B., Fletcher, D., & Harrington, R. W. (2020). Synthesis and crystal structures of five fluorinated diphenidine derivatives.
- Pomerantz, J. L., GryGuc, P. S., & Gellman, S. H. (2008). Profiling the Dynamic Interfaces of Fluorinated Transcription Complexes for Ligand Discovery and Characterization. Journal of the American Chemical Society, 130(35), 11761–11775.
- Polit, M., Czaplinska, B., & Panek, J. J. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes—the PDB Analysis and Energy Calculations. International Journal of Molecular Sciences, 23(3), 1715.
- Homola, J. (2008). Surface plasmon resonance sensors for detection of chemical and biological species. Chemical reviews, 108(2), 462–493.
- Chaires, J. B. (2006). Isothermal titration calorimetry of membrane proteins–progress and challenges. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1768(5), 1360-1368.
- Homola, J. (2003). Present and future of surface plasmon resonance biosensors. Analytical and bioanalytical chemistry, 377(3), 528-539.
- Zain, N. M., Saiman, M. Z., & Rusdi, R. (2021). Design and Optimization of Surface Plasmon Resonance Spectroscopy for Optical Constant Characterization and Potential Sensing Application: Theoretical and Experimental Approaches. Photonics, 8(10), 430.
- S. G. D. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. International Journal of Molecular Sciences, 24(13), 10837.
-
ResearchGate. (n.d.). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Frontiers. (2022). Isothermal Titration Calorimetry in Biocatalysis.
-
Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]
- Lyapkalo, I. M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
- University of Arizona. (2017). Piperidine-based drug discovery.
- Lyapkalo, I. M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
ResearchGate. (n.d.). A few examples of piperidine-based drugs and natural products. Retrieved from [Link]
- Zielenkiewicz, P., & Bujacz, G. (2004). Protein stability induced by ligand binding correlates with changes in protein flexibility. Journal of molecular biology, 336(4), 867–873.
- Antosova, Z., & Antos, J. (2022). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. International Journal of Molecular Sciences, 23(19), 11461.
-
ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhancing PROTAC Ternary Complex Prediction with Ligand Information in AlphaFold 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Different parameters to show stability of the protein-ligand complex. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein stability induced by ligand binding correlates with changes in protein flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Troubleshooting - Thermott [thermott.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 15. spie.org [spie.org]
- 16. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 17. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 18. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimization of CNS MPO Scores for Novel Dopamine Receptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to optimizing Central Nervous System (CNS) Multiparameter Optimization (MPO) scores for novel dopamine receptor antagonists. This guide is designed to provide you with field-proven insights and practical troubleshooting advice to navigate the complexities of developing CNS-active compounds. Our goal is to empower you with the knowledge to make informed decisions, troubleshoot experimental hurdles, and ultimately increase the probability of success for your CNS drug candidates.
Introduction to the CNS MPO Score
The journey of a CNS drug from discovery to clinic is fraught with challenges, primarily due to the formidable blood-brain barrier (BBB)[1][2][3]. The CNS MPO score is a widely adopted desirability tool that moves beyond rigid cutoffs to provide a more holistic assessment of a compound's potential for CNS penetration and overall drug-likeness[4][5][6]. This scoring algorithm amalgamates six key physicochemical properties into a single value, typically ranging from 0 to 6, to guide medicinal chemists in the design and prioritization of compounds[7][8]. A higher CNS MPO score is correlated with a greater likelihood of favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as high passive permeability and low P-glycoprotein (P-gp) efflux liability[4][6][9].
This guide is structured to address the common questions and experimental roadblocks you may encounter while striving to optimize the CNS MPO score of your novel dopamine receptor antagonists.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the CNS MPO score and its application.
Q1: What are the components of the CNS MPO score and how is it calculated?
The CNS MPO score is calculated based on six fundamental physicochemical parameters:
-
ClogP: Calculated octanol/water partition coefficient, a measure of lipophilicity.
-
ClogD: Calculated distribution coefficient at pH 7.4, reflecting lipophilicity at physiological pH.
-
Molecular Weight (MW): The mass of the molecule.
-
Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule.
-
Hydrogen Bond Donors (HBD): The number of hydrogen atoms attached to electronegative atoms (e.g., oxygen, nitrogen).
-
Most Basic Center (pKa): The ionization constant of the most basic functional group.
Each of these parameters is assigned a desirability score from 0.0 to 1.0 based on predefined optimal ranges. The total CNS MPO score is the sum of these individual desirability scores[4][5][10]. The desirability functions are typically ramped, meaning that values within the optimal range receive a score of 1.0, while values outside this range receive progressively lower scores[7].
Q2: What is considered a "good" CNS MPO score?
A CNS MPO score of ≥ 4.0 is generally considered desirable for a compound to have a higher probability of successful CNS penetration and favorable drug-like properties[5][6][8][11][12]. Studies have shown that a significant percentage of marketed CNS drugs have MPO scores in this range[5][6][11]. However, it is crucial to remember that the CNS MPO score is a guiding tool, not an absolute rule. Compounds with slightly lower scores may still possess a suitable balance of properties, while a high score does not guarantee in vivo efficacy[4].
Q3: Can I rely solely on in silico predictions for the CNS MPO score?
While in silico tools are invaluable for rapid, high-throughput screening and initial design iterations, they have limitations[13][14]. The accuracy of calculated parameters like ClogP, ClogD, and pKa can vary between different software packages[15][16]. Therefore, it is essential to experimentally validate these key physicochemical properties for lead compounds.
| Parameter | In Silico Prediction Tools | Experimental Assays |
| LogP / LogD | ChemAxon, MOE, Schrödinger | Shake-flask method, HPLC-based methods |
| pKa | ChemAxon, ACD/Labs | Potentiometric titration, UV-Vis spectroscopy, Capillary electrophoresis |
| TPSA | Calculated from 2D/3D structure | (Not directly measured) |
| MW | Calculated from chemical formula | Mass spectrometry |
| HBD | Calculated from chemical structure | (Not directly measured) |
Q4: How does P-glycoprotein (P-gp) efflux affect the CNS MPO score and brain penetration?
P-glycoprotein (P-gp) is an efflux transporter at the BBB that actively pumps a wide range of xenobiotics, including many drug molecules, out of the brain[17][18][19]. High P-gp efflux can lead to low brain concentrations of a drug, even if it has favorable passive permeability[20][21]. While the CNS MPO score does not directly incorporate a P-gp efflux parameter, a high score, which favors lower molecular weight, lower TPSA, and fewer hydrogen bond donors, is correlated with a lower likelihood of being a P-gp substrate[4][11]. It is crucial to assess P-gp liability experimentally for promising candidates[17].
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of CNS MPO scores.
Problem 1: My compound has a high calculated CNS MPO score (>4.0), but shows low brain penetration in vivo.
This is a frequent and challenging scenario. A high in silico score is a good starting point, but several factors can lead to poor in vivo performance.
Workflow for Troubleshooting Low Brain Penetration Despite a High CNS MPO Score:
Caption: A step-by-step workflow for diagnosing low in vivo brain penetration.
Detailed Troubleshooting Steps:
-
Experimental Validation of Physicochemical Properties: As mentioned in the FAQs, in silico predictions can be inaccurate. Experimentally determine the LogD at pH 7.4 and the pKa of your compound. A higher than predicted LogD or a pKa that leads to a higher proportion of ionized species at physiological pH can negatively impact brain penetration.
-
In Vitro Permeability Assessment: A high CNS MPO score is correlated with good passive permeability, but this is not always the case. Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the intrinsic passive permeability of your compound[20][21]. Low permeability suggests that the overall molecular properties are not conducive to crossing the lipidic BBB.
-
P-glycoprotein Efflux Liability: This is a major culprit for poor brain penetration[17][18]. An in vitro assay using cells overexpressing P-gp, such as the MDCK-MDR1 assay, is the gold standard for determining if your compound is a P-gp substrate[13][14]. A high efflux ratio indicates that the compound is actively removed from the brain.
-
Plasma Protein Binding (PPB): Only the unbound fraction of a drug in the plasma is available to cross the BBB[22][23][24]. High plasma protein binding can severely limit the concentration of free drug available for brain entry[22][25][26]. It is essential to measure the fraction of your compound that is unbound in plasma.
-
Metabolic Stability: Rapid metabolism in the liver or even at the BBB can reduce the amount of intact drug that reaches the brain. Assess the metabolic stability of your compound using liver microsomes or hepatocytes.
By systematically working through these steps, you can pinpoint the specific reason for the discrepancy between the predicted CNS MPO score and the observed in vivo brain penetration, allowing for a more targeted approach to molecular redesign.
Problem 2: My attempts to lower ClogP to improve the CNS MPO score are leading to a loss of potency for the dopamine receptor.
This is a classic challenge in medicinal chemistry, often referred to as the "potency-property" trade-off.
Strategies to Mitigate Potency Loss While Optimizing Physicochemical Properties:
-
Scaffold Hopping: Instead of making small peripheral modifications, consider exploring entirely new chemical scaffolds that may have more favorable intrinsic physicochemical properties while still allowing for the necessary interactions with the dopamine receptor.
-
Bioisosteric Replacements: Judiciously replace lipophilic functional groups with more polar bioisosteres that can maintain or even improve binding interactions. For example, replacing a phenyl ring with a pyridine or other heteroaromatic ring can reduce lipophilicity while potentially introducing beneficial hydrogen bonding interactions.
-
Structure-Based Drug Design: If a crystal structure or a reliable homology model of the dopamine receptor is available, use it to guide your modifications. This will help you identify which parts of the molecule are essential for binding and which can be modified to improve physicochemical properties without disrupting key interactions.
-
Focus on Efficiency Metrics: Instead of solely focusing on potency (e.g., Ki or IC50), consider ligand efficiency metrics such as Ligand Efficiency (LE) or Lipophilic Ligand Efficiency (LLE). These metrics normalize potency for the size and lipophilicity of the molecule, respectively, and can guide you toward more "drug-like" chemical space.
Visualizing the Balance of Properties:
Caption: The interplay and trade-offs between key properties in CNS drug design.
Conclusion
The CNS MPO score is a powerful tool in the arsenal of the medicinal chemist working on CNS targets. However, it is not a magic bullet. A deep understanding of its components, coupled with a systematic and data-driven approach to troubleshooting, is essential for its effective application. By integrating in silico predictions with robust experimental validation, you can navigate the complex landscape of CNS drug discovery with greater confidence and increase the likelihood of developing novel dopamine receptor antagonists that can successfully reach their target in the brain and make a meaningful impact on patients' lives.
References
- Smith, Q. R. (n.d.). Role of plasma protein binding in brain drug delivery. Grantome.
- Bickel, U., & Yoshikawa, T. (2005). Role of Site-Specific Binding to Plasma Albumin in Drug Availability to Brain. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1051-1058. DOI: 10.1124/jpet.104.080537
- Pardridge, W. M., & Fierer, G. (1985). Kinetic analysis of the role of plasma protein binding on brain drug uptake: effect of site specific binding and flow. TTU DSpace Repository.
- Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. DOI: 10.1021/cn100008c
- Squonk. (n.d.). CNS MPO (CXN).
- Jeffrey, P., & Summerfield, S. (2007). The Role of Plasma Protein Binding and P-gp Transport on the Efficacy of a Series of CNS-Active Compounds. ResearchGate.
- Leeson, P. D., & Iversen, L. L. (1994). Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists. PubMed.
- Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience.
- Life Chemicals. (2020). Using Descriptor Cutoffs and Multiparameter Optimization for Preparation of CNS Targeted Libraries. Computational Chemistry | Blog | Life Chemicals.
- Ekins, S., et al. (2019). Comparing the Pfizer Central Nervous System Multiparameter Optimization Calculator and a BBB Machine Learning Model. PMC.
- Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. ResearchGate.
- Todorov, P., et al. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI.
- Todorov, P., et al. (2022). In Silico Methods to Assess CNS Penetration of Small Molecules. ResearchGate.
- Capecchi, A., et al. (2021). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. PMC - PubMed Central.
- ResearchGate. (n.d.). In silico methods (CNS MPO, MPO_V2, pMPO, and BBB Score) segregate low vs. high efflux compounds, but there is much room for improvement. ResearchGate.
- KNIME Community Hub. (n.d.). CNS MPO score.
- Optibrium. (n.d.). Advances in Multi-parameter Optimisation Methods for de Novo Drug Design. Optibrium.
- Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ResearchGate.
- Feng, M. R. (2002). Strategies to assess blood-brain barrier penetration. PubMed.
- Todorov, P., et al. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. PMC.
- Sygnature Discovery. (2025). What are the challenges of developing CNS-active drugs? Sygnature Discovery.
- Feng, M. R. (2002). Strategies to assess blood-brain barrier penetration. ResearchGate.
- Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.
- ChemRxiv. (n.d.). An In Silico Explainable Multi-Parameter Optimization Approach for De Novo Drug Design Against Proteins from Central Nervous Sys. ChemRxiv.
- Singh, A., et al. (2023). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed.
- Simbec-Orion. (2024). Challenges and Opportunities in CNS Drug Development. Simbec-Orion.
- Singh, A., et al. (2023). The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. ResearchGate.
- Hersey, M., et al. (2022). Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy. PubMed Central.
- Pharma Manufacturing. (2025). The future of CNS drug development: signs of real progress. Pharma Manufacturing.
- Liu, X., & Chen, C. (2005). Strategies to optimize brain penetration in drug discovery. Semantic Scholar.
- Blue Matter Consulting. (2024). Key Challenges in CNS Development & Commercialization. Blue Matter Consulting.
- Liu, X. (2005). Strategies to optimize brain penetration in drug discovery. ResearchGate.
- Pardridge, W. M. (2005). The Blood-Brain Barrier: Bottleneck in Brain Drug Development. PMC - PubMed Central.
- ResearchGate. (n.d.). The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes. ResearchGate.
- White Rose Research Online. (n.d.). Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online.
- ResearchGate. (n.d.). Central Nervous System Multi-Parameter Optimization (CNS MPO) Desirability: Application in Drug Discovery. ResearchGate.
- ResearchGate. (n.d.). Components of CNS multiparameter optimization desirability tool (MPO). ResearchGate.
- Optibrium. (n.d.). Multi-Parameter Optimization: Identifying high quality compounds with a balance of properties. Optibrium.
- de Klerk, E., et al. (2012). The role of P-glycoprotein in CNS antihistamine effects. PubMed.
- BOC Sciences. (n.d.). CNS MPO Library. BOC Sciences.
Sources
- 1. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 2. simbecorion.com [simbecorion.com]
- 3. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CNS MPO (CXN) [squonk.it]
- 8. lifechemicals.com [lifechemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hub.knime.com [hub.knime.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparing the Pfizer Central Nervous System Multiparameter Optimization Calculator and a BBB Machine Learning Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Role of plasma protein binding in brain drug delivery - Quentin Smith [grantome.com]
- 23. researchgate.net [researchgate.net]
- 24. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Redirecting [linkinghub.elsevier.com]
- 26. ttu-ir.tdl.org [ttu-ir.tdl.org]
How to prevent degradation of methanone compounds during storage and handling
Welcome to the Technical Support Center for the handling and storage of methanone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preventing the degradation of these valuable molecules. By understanding the inherent reactivity of the ketone functional group and its surrounding molecular structure, you can ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My methanone compound is showing a new peak in the HPLC analysis after a few weeks in storage. What could be the cause?
The appearance of a new peak in your HPLC chromatogram is a strong indicator of degradation. Methanone compounds, which feature a carbonyl group flanked by two carbon atoms, are susceptible to several degradation pathways. The most common culprits are:
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate photochemical reactions. This is a significant issue for aromatic ketones like benzophenone.[1]
-
Oxidation: The carbonyl carbon is electrophilic and can be susceptible to oxidation, especially if there are other sensitive functional groups in the molecule. Atmospheric oxygen or residual peroxides in solvents can initiate oxidative degradation.[2][3]
-
Hydrolysis: While ketones are generally less reactive to water than aldehydes, the presence of acidic or basic conditions can catalyze hydrolysis, leading to the formation of geminal diols, although the equilibrium usually favors the ketone.[4][5][6] For more complex methanones, hydrolysis of other functional groups on the molecule can occur, changing the overall structure.
-
Thermal Degradation: High temperatures can provide the energy needed to overcome the activation energy for decomposition reactions.[7][8]
To identify the specific cause, a forced degradation study is recommended.[9][10][11][12]
Q2: I've noticed a color change in my solid methanone compound. Is it still usable?
A change in color is a visual indicator of a chemical change and suggests that your compound has degraded. The formation of certain degradation products, particularly from oxidative or photolytic pathways, can result in colored compounds.[13] It is strongly advised not to use a discolored compound in your experiments as its purity is compromised, which will affect the accuracy and reproducibility of your results. It is best to discard the degraded material and obtain a fresh batch, ensuring proper storage conditions are implemented for the new stock.
Q3: My methanone is dissolved in a solvent for my experiments. How long can I expect the solution to be stable?
The stability of a methanone compound in solution is highly dependent on the solvent, concentration, storage temperature, and exposure to light. For instance, solutions of benzophenone-3 and avobenzone in methanol:water have been shown to maintain over 98.5% of their initial concentration for up to 24 hours at room temperature and under refrigeration.[14][15] However, this can vary significantly between different methanone derivatives.
Best Practices for Solutions:
-
Prepare fresh solutions: Whenever possible, prepare solutions on the day of use.
-
Solvent selection: Use high-purity, peroxide-free solvents.
-
Storage: Store solutions in a refrigerator or freezer, protected from light.
-
Inert atmosphere: For highly sensitive compounds, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Rapid Degradation of Methanone Compound in Solution
Symptoms:
-
Rapid decrease in the parent compound peak area in HPLC analysis.
-
Appearance of multiple new peaks in the chromatogram.
-
Visible changes in the solution, such as color change or precipitation.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Minimize Light Exposure: Handle the solution in a dark room or under amber light.[16] 2. Use Protective Containers: Store the solution in amber glass vials or wrap clear vials in aluminum foil.[17][18][19] |
| Oxidation | 1. Use High-Purity Solvents: Ensure solvents are free of peroxides. 2. Inert Atmosphere: Purge the solvent with an inert gas (nitrogen or argon) before preparing the solution and store the final solution under an inert headspace. 3. Add Antioxidants: For some applications, the addition of antioxidants like BHT (butylated hydroxytoluene) or tocopherol may be considered, but their compatibility with your downstream experiments must be verified.[2][20][21] |
| pH Instability | 1. Measure pH: Check the pH of your solution. 2. Buffer the Solution: If your experimental conditions allow, use a buffer to maintain a neutral pH. 3. Forced Degradation at Different pH: Conduct a forced degradation study at various pH values to determine the optimal pH range for stability.[9][22] |
| Thermal Degradation | 1. Store at Low Temperatures: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures. 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot the solution into smaller volumes to avoid repeated warming and cooling. |
Logical Flow for Troubleshooting Solution Instability:
Caption: Troubleshooting workflow for methanone solution instability.
Issue 2: Inconsistent Results Between Different Batches of the Same Methanone Compound
Symptoms:
-
Varying degradation profiles for different batches under the same storage conditions.
-
Unexpected side reactions in a synthesis.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | 1. Analyze Purity: Re-analyze the purity of each batch using a high-resolution analytical technique like LC-MS or GC-MS. 2. Identify Impurities: Attempt to identify any unknown peaks. Some impurities can act as catalysts for degradation. |
| Polymorphism | 1. Characterize Solid State: Different crystalline forms (polymorphs) of a compound can have different stabilities. Consider techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for polymorphism. |
| Inconsistent Storage History | 1. Review Handling Procedures: Ensure that all batches have been handled and stored under identical conditions since they were received. |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Methanone Compound
This protocol is a general guideline and should be adapted based on the specific properties of your compound. The goal is to achieve 5-20% degradation.[23]
1. Preparation of Stock Solution:
-
Prepare a stock solution of your methanone compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C) for up to 72 hours.[23]
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate at room temperature for up to 72 hours.[23]
-
Oxidative Degradation: Mix the stock solution with 3% to 30% H₂O₂. Keep at room temperature for up to 24 hours, protected from light.[23]
-
Thermal Degradation: Store the stock solution (and a solid sample, if available) in an oven at an elevated temperature (e.g., 60°C or 80°C) for up to 72 hours.[23]
-
Photolytic Degradation: Expose the stock solution in a transparent container to a photostability chamber. According to ICH Q1B guidelines, the sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[24][25] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method, preferably with a PDA or MS detector.[14][15][26]
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Summary of Recommended Storage Conditions
| Condition | Solid Compound | Solution |
| Temperature | Controlled room temperature or refrigerated (2-8 °C). For long-term storage, consider -20 °C. | Refrigerated (2-8 °C) or frozen (-20 °C or -80 °C). |
| Light | Store in the dark, in amber or opaque containers. | Store in amber vials or wrap clear vials in foil. |
| Atmosphere | Tightly sealed container. For highly sensitive compounds, store under inert gas. | Purge solvent with inert gas and store under an inert headspace. |
| pH | Store away from acidic or basic environments. | Maintain a neutral pH if possible, using a buffer if compatible with the application. |
References
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
- ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). YouTube.
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.
- Ceresole, R., et al. (2013).
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. PubMed.
- Ceresole, R., et al. (2025). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations.
- Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (n.d.). PMC - NIH.
- Ceresole, R., et al. (n.d.). A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations. Repositorio Institucional CONICET Digital.
- How To Overcome The Critical Challenges Faced In Forced Degrad
- Befetupitant Degradation Product Analysis: A Technical Support Guide. (n.d.). Benchchem.
- Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
- Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil in: Acta Chromatographica Volume 31 Issue 4 (2019). AKJournals.
- An Introduction to the Accelerated Stability Assessment Program. (2017).
- Accelerated Stability Studies Exp Lab Work. Scribd.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). HWI group.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (2025). US EPA.
- Troubleshooting Guide. Phenomenex.
- Forced Degrad
- Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. PubMed.
- Light-Sensitive Injectable Prescription Drugs. (n.d.). PMC - NIH.
- Photodegradation products of methylprednisolone suleptanate in aqueous solution--evidence of a bicyclo[3.1.
- Problems Storing Light Sensitive Reagents? We have a Solution. Camlab.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- General protocol for forced degradation studies (stress testing) of...
- Stability Study Protocol. (n.d.).
- Systemic pH modifies ketone body production rates and lipolysis in man. (2025).
- Accelerated stability testing of organic photovoltaic materials with concentr
- Antioxidant Mechanisms in Lipid Oxidation Prevention. (2025).
- Photosensitivity Reactions Induced by Photochemical Degrad
- Thermal Degradation of Synthetic Cathinones: Implic
- Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University House of Expertise.
- Photodegradation of Methoxy Substituted Curcuminoids. (2025).
- What does the hydrolysis of ketones yield? (2018). Quora.
- Packaging - How to store highly sensitive drugs?
- Strategies for Reducing or Preventing the Generation of Oxid
- Injectable Drugs That Are Light-Sensitive. (2023). U.S. Pharmacist.
- Light Sensitive Drug Products Need Protection. (2020). West Pharmaceutical Services.
- Thermal Degradation of Synthetic Cathinones: Implic
- Photodegradation of Substituted Stilbene Compounds: What Colors Aging Paper Yellow? (2025).
- Hydration of Ketones and Aldehydes. (2015). Chemistry LibreTexts.
- Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxid
- Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). MDPI.
- Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PubMed Central.
- Reactions of Aldehydes and Ketones with W
Sources
- 1. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Mechanisms in Lipid Oxidation Prevention - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. camlab.co.uk [camlab.co.uk]
- 18. Packaging - How to store highly sensitive drugs? Functional coatings [a3p.org]
- 19. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 20. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. database.ich.org [database.ich.org]
- 25. m.youtube.com [m.youtube.com]
- 26. akjournals.com [akjournals.com]
Technical Support Center: Enhancing Microsomal Stability of Piperidine-Based Compounds
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low microsomal stability in piperidine-containing tool compounds. The following sections are designed to offer not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Understanding the Challenge: Piperidine Metabolism
The piperidine ring is a valued scaffold in medicinal chemistry due to its favorable physicochemical properties, including high chemical stability and the ability to modulate lipophilicity and hydrogen bonding capacity.[1] However, its presence can also introduce metabolic liabilities. The primary site of metabolism for many drugs is the liver, where cytochrome P450 (CYP) enzymes play a crucial role in Phase I metabolism.[2][3] For piperidine-containing compounds, these enzymes can catalyze several reactions that lead to rapid clearance and reduced bioavailability.
Common Metabolic Pathways for Piperidine Rings:
-
N-dealkylation: This is a predominant metabolic pathway for many piperidine-containing drugs, especially those with 4-aminopiperidine moieties.[4][5][6][7] The reaction is often catalyzed by CYP3A4 and involves the abstraction of a hydrogen atom from the carbon alpha to the piperidine nitrogen.[4][5]
-
C-Hydroxylation: Direct oxidation of the carbon atoms within the piperidine ring can occur, leading to the formation of hydroxylated metabolites.[8] This can happen at various positions, but the carbons alpha to the nitrogen are often susceptible.
-
Ring Oxidation to Lactams: Oxidation at the carbon atom alpha to the nitrogen can lead to the formation of a lactam, a cyclic amide.[4][5]
-
Ring Opening: In some cases, metabolic reactions can lead to the cleavage and opening of the piperidine ring itself.[4][5][9][10]
The susceptibility of a piperidine-containing compound to these metabolic pathways is influenced by its overall structure, including the nature and position of substituents on the ring and the groups attached to the nitrogen atom.[1][4]
Diagram: Key Metabolic Hotspots on a Piperidine Scaffold
Troubleshooting Guide: Low Microsomal Stability
This section addresses common issues encountered when a piperidine-based compound exhibits poor stability in an in vitro microsomal stability assay.
Question 1: My piperidine-containing compound shows very rapid clearance in the human liver microsome (HLM) assay. What are my first steps to diagnose the problem?
Answer:
Rapid clearance in an HLM assay is a strong indicator of metabolic liability. The first step is to systematically identify the "soft spot(s)" on your molecule that are most susceptible to metabolism.
Workflow for Identifying Metabolic Hotspots:
-
Metabolite Identification: The most direct approach is to perform a metabolite identification (MetID) study. Incubate your compound with HLMs and cofactors (like NADPH), and then analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS). The goal is to identify the molecular weights and fragmentation patterns of the metabolites formed. This will reveal how the parent molecule is being modified (e.g., addition of an oxygen atom suggests hydroxylation).
-
Minus-Cofactor Control: Always run a control incubation without the NADPH cofactor.[2][11] If your compound disappears in this control, it suggests chemical instability in the assay buffer rather than enzymatic degradation.
-
Consider CYP Inhibition: If you have access to specific CYP inhibitors, you can perform co-incubations to pinpoint which P450 isoforms are responsible for the metabolism.[12][13] For instance, if clearance is significantly reduced in the presence of a potent CYP3A4 inhibitor, this strongly implicates CYP3A4 in the metabolism of your compound.[5]
Diagram: Workflow for Diagnosing Poor Microsomal Stability
FAQs: Strategies for Improving Stability
This section provides answers to frequently asked questions about specific strategies to enhance the microsomal stability of piperidine-based compounds.
Question 2: Metabolite identification suggests my compound is being hydroxylated on the piperidine ring. What structural modifications can I make to block this?
Answer:
Ring hydroxylation is a common metabolic pathway. Several strategies can be employed to block this, primarily centered around steric hindrance and electronic effects.
-
Steric Hindrance: Introducing bulky groups near the site of metabolism can physically block the CYP enzyme's active site from accessing the vulnerable C-H bond.
-
Gem-Dimethyl Substitution: Placing two methyl groups on the carbon atom that is being hydroxylated is a classic and often effective strategy.
-
Spirocyclization: Creating a spirocyclic system at the metabolic hotspot can also provide significant steric bulk and has been shown to improve metabolic stability.[1]
-
-
Fluorination: Replacing a hydrogen atom with a fluorine atom at the site of hydroxylation can be effective. The C-F bond is much stronger than the C-H bond and is not susceptible to CYP-mediated oxidation. Additionally, the electronegativity of fluorine can deactivate adjacent C-H bonds towards oxidation.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, can slow down the rate of metabolism.[14][15][16][17] This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond, making it more difficult for the enzyme to break.[14] This strategy is most effective when C-H bond cleavage is the rate-limiting step of the metabolic reaction.[14]
Question 3: My primary metabolic route is N-dealkylation. How can I address this?
Answer:
N-dealkylation is particularly common for N-alkyl piperidines.[18] Strategies to mitigate this often involve modifying the N-substituent or the adjacent atoms.
-
Modify the N-Alkyl Group:
-
Increase Steric Bulk: Branching the alkyl chain (e.g., replacing N-ethyl with N-isopropyl) can hinder the approach of the CYP enzyme.
-
Introduce Electron-Withdrawing Groups: Placing an electron-withdrawing group on the N-substituent can decrease the electron density on the alpha-carbon, making it less susceptible to oxidation.
-
Replace with a Non-Labile Group: If the N-alkyl group is not essential for pharmacological activity, consider replacing it with a group that is not readily metabolized, such as a cyclopropylmethyl group or a small, non-metabolizable heterocycle.
-
-
Bioisosteric Replacement of the Piperidine Nitrogen: In some cases, it may be possible to replace the piperidine nitrogen with another group to eliminate N-dealkylation as a metabolic pathway. However, this is a more drastic change that could significantly impact the compound's physicochemical properties and biological activity.
Question 4: I'm considering using a bioisostere for the entire piperidine ring. What are some common replacements and their potential impact?
Answer:
Replacing the piperidine ring with a bioisostere can be a powerful strategy to improve metabolic stability while maintaining or even enhancing other desirable properties.[19]
| Bioisosteric Replacement | Potential Advantages | Potential Disadvantages |
| Azetidine | Can improve metabolic stability and aqueous solubility.[20] | May alter the geometry and vector of substituents. |
| Pyrrolidine | Can offer a different conformational profile. | May introduce new metabolic liabilities. |
| Morpholine | Can increase polarity and solubility while blocking a potential site of metabolism.[19] | The oxygen atom can act as a hydrogen bond acceptor, which may or may not be desirable. |
| Thiomorpholine | Similar to morpholine but with a sulfur atom, which can alter electronic properties. | The sulfur atom itself can be a site of oxidation. |
| Spirocyclic Amines (e.g., azaspiro[3.3]heptanes) | Can improve metabolic stability and provide novel exit vectors for substituents.[21] | May be more synthetically challenging to prepare. |
When considering a bioisosteric replacement, it is crucial to evaluate the impact on the compound's three-dimensional structure and its ability to bind to the biological target.
Question 5: How do I set up a reliable in vitro microsomal stability assay in my own lab?
Answer:
A well-designed microsomal stability assay is essential for obtaining reproducible and meaningful data.[22][23] Here is a standard protocol.
Experimental Protocol: In Vitro Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.) from a reputable vendor
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[25] or simply NADPH[2]
-
Positive control compounds (one high clearance, one low clearance, e.g., dextromethorphan and midazolam)[24]
-
Ice-cold acetonitrile or methanol containing an internal standard for quenching the reaction and for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation:
-
Thaw the liver microsomes on ice.
-
Prepare the reaction mixture by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[2] Keep on ice.
-
Prepare the test compound and control compounds by diluting the stock solutions in buffer to an intermediate concentration.
-
Prepare the NADPH solution.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
To initiate the reaction, add the test compound/control compound solution to the wells.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add ice-cold acetonitrile with internal standard to the appropriate wells to terminate the reaction.[3][24][26] The 0-minute time point is typically prepared by adding the quenching solution before adding the NADPH.
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.[26]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[3]
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
-
Self-Validating System:
-
Positive Controls: The inclusion of high and low clearance controls ensures that the microsomal preparation and NADPH are active and that the assay can distinguish between stable and unstable compounds.[24]
-
Negative Control (Minus-NADPH): As mentioned earlier, incubating the test compound with microsomes without NADPH is crucial to assess non-enzymatic degradation.[11] The concentration of the compound should not significantly decrease over time in this control.[11]
-
Time-Zero Sample: This sample, where the reaction is stopped immediately, represents 100% of the initial compound concentration and is essential for accurate calculations.
References
-
Mori, M., et al. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768-80. Available at: [Link]
-
Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 613-618. Available at: [Link]
-
Wang, Y., et al. (2015). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 44(25), 11356-11366. Available at: [Link]
-
Wang, Y., et al. (2015). Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. ResearchGate. Available at: [Link]
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595-3611. Available at: [Link]
-
Cyprotex. Microsomal Stability. Evotec. Available at: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]
-
Mercell. Metabolic stability in liver microsomes. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]
-
ResearchGate. (2021). Examples of an azetidine-based bioisoster for a piperidine ring. Available at: [Link]
-
Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Available at: [Link]
-
Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. Available at: [Link]
-
Creative Bioarray. Microsomal Stability Assay. Available at: [Link]
-
ResearchGate. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. Available at: [Link]
-
Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available at: [Link]
-
CORE. (2018). Profiling of in vitro metabolism of New Psychoactive Substances. Available at: [Link]
-
Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. PMC - NIH. Available at: [Link]
-
The Journal of Organic Chemistry. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. Available at: [Link]
-
Newman, A. H., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. Available at: [Link]
-
Harbeson, S. L., et al. (2015). Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine. PubMed. Available at: [Link]
-
ResearchGate. Major pathways of alfentanil metabolism in vitro: piperidine.... Available at: [Link]
-
ResearchGate. (2018). Influence of piperidine ring on stability and reactivity of piperine. Available at: [Link]
-
Muthas, D. S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PMC - NIH. Available at: [Link]
-
Chemistry Stack Exchange. (2025). Stereochemistry of oxidation of N-methylpiperidine. Available at: [Link]
-
Chapman, T. M., et al. (2020). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. Available at: [Link]
-
Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. Available at: [Link]
-
PLOS One. (2016). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. Available at: [Link]
-
Di, L., et al. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. PubMed. Available at: [Link]
-
MDPI. (2022). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Available at: [Link]
-
OUCI. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. Available at: [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Available at: [Link]
-
ResearchGate. (2025). (PDF) Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Available at: [Link]
-
PubMed. (1998). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Available at: [Link]
-
PubMed. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Available at: [Link]
-
Daniel, W. A., & Wójcikowski, J. (2000). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. Available at: [Link]
-
ResearchGate. (2000). (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Available at: [Link]
-
Cheng, Y., et al. (2023). Structure modification: a successful tool for prodrug design. PubMed. Available at: [Link]
-
ACS Publications. (2024). Journal of Chemical Information and Modeling Vol. 66 No. 1. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives | PLOS One [journals.plos.org]
- 12. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mercell.com [mercell.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Validation & Comparative
Comparative Binding Affinity of 3,4-Difluorophenyl vs. 3-Fluorophenyl Piperidine Derivatives: A Technical Guide for Medicinal Chemists
Introduction: The Strategic Role of Fluorine in Piperidine-Based Drug Design
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional positioning of pharmacophoric elements to engage with biological targets. A common and highly effective strategy to optimize the pharmacological profile of piperidine-containing drug candidates is the incorporation of fluorine onto an appended phenyl ring.[2][3]
Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's binding affinity, metabolic stability, lipophilicity, and pKa.[4][5] This guide provides an in-depth comparative analysis of two common fluorination patterns: the 3-fluorophenyl and the 3,4-difluorophenyl substitutions on piperidine derivatives. We will dissect the underlying physicochemical principles, present comparative binding data for key biological targets, detail robust experimental protocols for affinity determination, and offer a logical framework for selecting the optimal substitution pattern in drug discovery programs.
Physicochemical Rationale: The Impact of Mono- vs. Difluorination
The decision to use a 3-fluoro versus a 3,4-difluoro substitution is not arbitrary; it is a calculated choice based on fundamental physicochemical principles that modulate drug-receptor interactions.
-
Electronic Effects: A single fluorine at the meta-position (3-fluoro) exerts a strong electron-withdrawing inductive effect, which can alter the pKa of the piperidine nitrogen and influence hydrogen bonding capabilities of nearby functional groups. The addition of a second fluorine at the para-position (4-fluoro) intensifies this electron withdrawal, further modulating the electronic landscape of the molecule. This can be crucial for interactions with electron-rich or electron-poor pockets in a binding site.[2]
-
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and hydrophobic interactions with a receptor.[3] However, the effect is not simply additive. The introduction of a second fluorine atom can create a more polarized C-F bond system, sometimes leading to unexpected effects on overall solubility and lipophilicity depending on the molecular context.
-
Conformational Control: The substitution pattern on the phenyl ring can influence the preferred conformation of the piperidine ring and the rotational barrier of the phenyl-piperidine bond. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[6][7] The additional fluorine in the 3,4-difluoro motif can offer more defined conformational preferences compared to the monosubstituted analog.[6]
Caption: Core piperidine scaffold with the two phenyl substitutions.
Comparative Binding Affinity: A Target-Dependent Analysis
The impact of adding a second fluorine atom (moving from 3-fluoro to 3,4-difluoro) on binding affinity is highly dependent on the specific topology and amino acid composition of the target's binding pocket. There is no universal rule; the substitution can be beneficial, detrimental, or neutral.
A key example can be found in ligands targeting monoamine transporters, such as the dopamine transporter (DAT). Studies on GBR 12909 analogues, which feature a bis(4-fluorophenyl)methoxy group, have demonstrated that this specific difluorination pattern is critical for high-affinity binding.[8] While this is not a direct 3- vs 3,4- comparison, it underscores the sensitivity of the DAT to the placement of fluorine. For the serotonin transporter (SERT), derivatives with a 4-fluorobenzyloxy group also show high affinity, with Ki values in the nanomolar range, again highlighting the importance of fluorine's position.[9]
Conversely, in a series of piperidine derivatives targeting the sigma-1 receptor (S1R), a 4-fluorophenyl substitution resulted in a significant reduction in binding affinity compared to the unsubstituted analogue.[10] This suggests that for the S1R, the electronic or steric properties introduced by the fluorine at that position are unfavorable for optimal receptor engagement. This highlights the necessity of empirical testing for each target class.
Table 1: Representative Binding Affinity Data (Ki in nM)
| Compound Scaffold | Substitution | Target | Binding Affinity (Ki, nM) | Key Insight | Reference |
| Benzylpiperidine | 4-Fluorophenyl | Sigma-1 Receptor | Weaker affinity vs. unsubstituted | Fluorine at the 4-position is detrimental for S1R binding in this scaffold. | [10] |
| Piperazine (GBR 12909) | bis(4-Fluorophenyl) | Dopamine Transporter | 1.0 - 5.0 | Difluorophenyl motif is a key contributor to high DAT affinity. | [8][11] |
| Piperidine | 4-Fluorobenzyloxy | Serotonin Transporter | 2.0 - 400.0 | Fluorine substitution is compatible with high SERT affinity. | [9] |
| Pyridyl-piperazinyl-piperidine | Various | CXCR3 Receptor | 0.2 | Demonstrates the potential for high affinity in complex piperidine systems. | [12] |
Note: This table collates data from multiple scaffolds to illustrate the context-dependent effect of fluorination. Direct side-by-side data for 3-fluoro vs. 3,4-difluoro derivatives on the same scaffold is limited in publicly available literature, emphasizing the need for specific internal SAR studies.
Experimental Protocol: Radioligand Competition Binding Assay
To empirically determine and compare the binding affinities of your 3-fluoro and 3,4-difluoro derivatives, a radioligand competition binding assay is the gold standard, providing robust and reproducible data.[13] This protocol is a self-validating system, as it includes controls for total and non-specific binding, ensuring the measured effect is due to specific interaction with the target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., 3-fluorophenyl piperidine derivative) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., guinea pig brain homogenates for σ1 receptors).[14]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., -pentazocine for σ1 receptors).[10]
-
Test Compounds: 3-fluorophenyl and 3,4-difluorophenyl piperidine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Agent: An excess concentration of an unlabeled ligand to define non-specific binding (e.g., 10 µM Haloperidol).
-
Assay Buffer: Buffer optimized for the target receptor (e.g., 50 mM Tris-HCl, pH 8.0).
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
Step-by-Step Methodology:
-
Preparation: Thaw the receptor membrane preparation on ice. Prepare serial dilutions of the test compounds and the radioligand in assay buffer.
-
Causality Explanation: Serial dilutions are critical for generating a full competition curve, which is necessary to accurately calculate the IC50 value.[15]
-
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor membranes + Radioligand + Excess Unlabeled Ligand.
-
Test Compound Competition: Receptor membranes + Radioligand + Test Compound (at various concentrations).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Immediately wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Causality Explanation: Rapid filtration and cold buffer washes are essential to minimize dissociation of the radioligand-receptor complex during the separation step, which would otherwise lead to an underestimation of binding.[16]
-
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Caption: Workflow for a competitive radioligand binding assay.
Rational Drug Design: A Decision Framework
The choice between a 3-fluorophenyl and a 3,4-difluorophenyl substitution should be guided by a clear hypothesis about the target binding site and desired property modulations.
Caption: Decision tree for selecting a fluorination strategy.
-
If the goal is to increase potency: Start with the simpler modification. The 3-fluoro derivative is often the first choice to probe the binding site's tolerance for fluorine and its electronic effects.
-
If binding affinity decreases or remains unchanged: Analyze the binding pocket. Is there a potential hydrogen bond donor near the 4-position? Does the pocket require a stronger electron-withdrawing group to enhance a π-stacking or cation-π interaction? If so, the 3,4-difluoro derivative is a logical next step.
-
If the goal is to block metabolic oxidation: If the para-position of the phenyl ring is a known or suspected site of metabolic attack (e.g., para-hydroxylation), introducing a fluorine at the 4-position (as in the 3,4-difluoro analog) can effectively block this pathway due to the strength of the C-F bond, thereby improving the compound's pharmacokinetic profile.[5]
Conclusion
The comparison between 3,4-difluorophenyl and 3-fluorophenyl piperidine derivatives is a nuanced exercise in modern medicinal chemistry. The addition of a second fluorine atom is not a guaranteed improvement but a strategic tool to finely tune electronic, steric, and conformational properties. As demonstrated, the effect on binding affinity is entirely target-dependent and can only be confirmed through empirical testing using robust methods like radioligand binding assays. By understanding the underlying physicochemical principles and employing a hypothesis-driven approach, researchers can leverage these substitution patterns to rationally design piperidine-based therapeutics with superior potency, selectivity, and pharmacokinetic profiles.
References
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
-
LE STUDIUM. Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
-
ResearchGate. (2019). Role of Fluorine in Drug Design and Drug Action. Request PDF. [Link]
-
Terryn, C., et al. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]
-
Carbone, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. [Link]
-
E. M. D. D. D. D. Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]
-
Shapiro, A. B. (2021). How can you determine binding constants for small molecule binding to transition metals? ResearchGate. [Link]
-
ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Schepmann, D., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
-
Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. PMC - PubMed Central. [Link]
-
RSC Publishing. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
ResearchGate. (n.d.). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. ResearchGate. [Link]
-
ResearchGate. (n.d.). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. [Link]
-
Wang, Y., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PubMed Central. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK. [Link]
-
ResearchGate. (n.d.). Synthesis of 3Aminomethyl3-fluoropiperidines. Request PDF. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. PubMed. [Link]
-
Journal of Pharmacy and Pharmacology. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. [Link]
-
Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
-
ChemMedChem. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. PubMed. [Link]
-
Jurásek, B., et al. (n.d.). Synthesis and crystal structures of five fluorinated diphenidine derivatives. PMC. [Link]
-
Acta Pharmacologica Sinica. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PubMed. [Link]
-
Molecules. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]
-
ACS Omega. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH. [Link]
-
ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. researchgate.net [researchgate.net]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. molbiolcell.org [molbiolcell.org]
- 17. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Validation of (3,4-Difluorophenyl)(piperidin-4-yl)methanone
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides an in-depth, scientifically grounded protocol for validating the purity of synthetic (3,4-Difluorophenyl)(piperidin-4-yl)methanone, a key intermediate in many pharmaceutical syntheses. We will delve into the rationale behind the selection of a reversed-phase high-performance liquid chromatography (RP-HPLC) method, detailing the experimental design and validation parameters in accordance with international regulatory standards. This document is intended to serve as a practical, authoritative resource, bridging theoretical concepts with actionable laboratory procedures and offering a comparative perspective on analytical alternatives.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound is a versatile building block in medicinal chemistry. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities can potentially alter the pharmacological and toxicological profile of an API. Therefore, a robust, validated analytical method to quantify purity and identify potential impurities is not merely a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and precision.[1] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is particularly well-suited for separating compounds with varying degrees of polarity, a common characteristic of synthetic intermediates and their potential by-products.[2]
Method Selection and Rationale: A Scientifically-Driven Approach
The choice of analytical methodology is dictated by the physicochemical properties of the analyte. This compound possesses both non-polar (difluorophenyl ring) and polar (piperidine ring and ketone group) moieties, making it an ideal candidate for RP-HPLC.
The Principle of Reversed-Phase HPLC
In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[3] Our analyte will interact with the stationary phase based on its hydrophobicity. By carefully modulating the composition of the mobile phase, we can control the elution of the target compound and achieve separation from any impurities.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, which is effective for retaining the aromatic difluorophenyl group of the analyte.[3][4] The choice of a column with a smaller particle size (e.g., ≤ 5 µm) will enhance separation efficiency and resolution.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is proposed.[5] A gradient is often necessary to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. The aqueous buffer, such as phosphate or acetate, helps to control the pH and maintain the ionization state of the piperidine ring, which is crucial for consistent retention times.[3]
-
Detection: The difluorophenyl group contains a chromophore that absorbs ultraviolet (UV) light.[6] Therefore, a UV detector is a suitable and cost-effective choice. The optimal detection wavelength should be determined by acquiring the UV spectrum of the analyte in the mobile phase. For aromatic ketones, a wavelength in the range of 254-280 nm is typically effective.[7][8]
Experimental Protocol: A Step-by-Step Guide to Purity Validation
This protocol is designed to be a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]
Materials and Reagents
-
This compound reference standard (of known, high purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector is required.
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention for the analyte and efficient separation. |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH 3.0 | Controls pH to ensure consistent ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |
| Gradient Elution | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-30 min: 30% B | A gradient ensures the elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 260 nm (or experimentally determined λmax) | Provides good sensitivity for the difluorophenyl chromophore. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the synthetic sample and dissolve in 100 mL of the diluent.
Method Validation: Ensuring a Trustworthy and Reliable System
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[11][12] The following parameters must be assessed according to ICH Q2(R1) guidelines.[9][13][14]
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]
-
Protocol: Analyze the diluent (blank), the reference standard, the sample solution, and a placebo (if applicable). Additionally, perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[16][17] The method is considered specific if the peak for this compound is well-resolved from any other peaks.
Caption: Workflow for establishing method specificity through resolution from potential interferences generated via forced degradation.
Linearity
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standard solutions covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.[11]
-
Protocol: Perform a recovery study by spiking a placebo (or the sample matrix) with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]
-
Protocol: Introduce small variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% absolute)
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Caption: Interrelationship of key parameters for comprehensive HPLC method validation.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format.
Table 1: Hypothetical Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | Pass |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% | Pass |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% | Pass |
| LOD | - | 0.05 µg/mL | - |
| LOQ | - | 0.15 µg/mL | - |
| Robustness | System suitability passes | All parameters passed | Pass |
Comparison with Alternative Analytical Techniques
While RP-HPLC is the gold standard for this application, it is prudent to consider other analytical techniques.
| Technique | Advantages | Disadvantages |
| Gas Chromatography (GC) | Excellent for volatile impurities. | Requires derivatization for non-volatile compounds; high temperatures can cause degradation. |
| Thin-Layer Chromatography (TLC) | Simple, rapid, and cost-effective for qualitative analysis. | Lower resolution and sensitivity compared to HPLC; not suitable for quantification. |
| Ultra-Performance Liquid Chromatography (UPLC) | Faster analysis times and higher resolution than conventional HPLC. | Higher initial instrument cost; requires higher quality solvents and consumables. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides structural information for impurity identification. | Higher complexity and cost; may not be necessary for routine purity analysis. |
For the routine quality control of this compound, the described RP-HPLC method offers the optimal balance of performance, cost-effectiveness, and regulatory acceptance.
Conclusion: A Framework for Confidence in Purity Analysis
This guide has presented a comprehensive, scientifically-driven framework for the validation of an RP-HPLC method for determining the purity of synthetic this compound. By understanding the causality behind the experimental choices and adhering to a rigorous validation protocol, researchers can establish a self-validating system that ensures the generation of trustworthy and reliable data. This approach not only satisfies regulatory expectations but, more importantly, underpins the scientific integrity of the drug development process. The principles and methodologies detailed herein are grounded in authoritative guidelines from bodies such as the ICH and USP, providing a solid foundation for any analytical laboratory.[18][19][20]
References
- <621> CHROM
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- <621> CHROM
- The role of forced degradation studies in stability indic
- Highlights from FDA's Analytical Test Method Valid
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals.
- Understanding the L
- A Review on HPLC Method Development and Validation in Forced Degrad
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- USP <621> Chrom
- <621> Chrom
- ICH and FDA Guidelines for Analytical Method Valid
- FDA Releases Guidance on Analytical Procedures | BioPharm Intern
- Forced Degradation Studies: Regulatory Considerations and Implement
- A practical guide to forced degradation and stability studies for drug substances.
- A Complete Guide to Mobile Phase and St
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery.
- Exploring the Different Mobile Phases in HPLC - Moravek.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchG
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC Intern
- ICH Q2(R1)
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchG
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Quality Guidelines - ICH.
- Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem.
- Q2(R1)
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
- Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC - Waters Corpor
- Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources - ResearchG
- (PDF)
- Method for the determination fo aldehydes and ketones in ambient air using HPLC - EPA.
- Wavelength-Dependent UV-LED Photolysis of Fluorin
- FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT - Universitas Airlangga.
- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu.
- Spectrophotometric approach for deconvolving overlapped spectra of antihypertensive drug mixtures using UV detection: an eco-friendly method - NIH.
- Quantification of Active Substances in Some Drugs Using by Deriv
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. moravek.com [moravek.com]
- 3. labtech.tn [labtech.tn]
- 4. rjptonline.org [rjptonline.org]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. scholar.unair.ac.id [scholar.unair.ac.id]
- 9. scribd.com [scribd.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 15. propharmagroup.com [propharmagroup.com]
- 16. researchgate.net [researchgate.net]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. usp.org [usp.org]
- 19. agilent.com [agilent.com]
- 20. Chromatography [usp.org]
A Researcher's Guide to Cross-Reactivity Analysis of Novel Dopamine D4 Receptor Antagonists
Introduction: The Critical Pursuit of D4 Selectivity
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD).[1][2][3] Its distinct anatomical localization, particularly in the prefrontal cortex and limbic system, distinguishes it from other dopamine receptor subtypes.[4][5] This unique expression pattern suggests that a highly selective D4 receptor antagonist could provide significant therapeutic benefits while minimizing the motor and endocrine side effects often associated with less selective dopamine-targeting drugs.[4][6]
However, the high structural homology among the D2-like receptor family (D2, D3, and D4) presents a formidable challenge in drug discovery: achieving subtype selectivity.[4][7][8] Cross-reactivity with D2 or D3 receptors can lead to undesirable side effects, confounding clinical outcomes and hindering the development of safer, more effective treatments. Therefore, a rigorous and systematic analysis of a novel antagonist's activity across all dopamine receptor subtypes is not merely a procedural step but a cornerstone of its preclinical validation.
This guide provides an in-depth comparison of the methodologies used to assess the cross-reactivity of novel D4 receptor antagonists. We will delve into the causality behind experimental choices, provide detailed protocols for cornerstone assays, and present a framework for interpreting selectivity data, empowering researchers to confidently characterize their novel chemical entities.
The Foundation of Selectivity Profiling: A Two-Pillar Approach
A comprehensive cross-reactivity analysis rests on two pillars: binding affinity and functional activity . It is crucial to understand that a compound's ability to bind to a receptor does not inherently define its biological effect. A compound can bind with high affinity but act as an agonist, partial agonist, or antagonist. Thus, a two-pronged experimental approach is essential for a complete picture.
-
Radioligand Binding Assays: These assays are the gold standard for determining a compound's binding affinity (expressed as the inhibition constant, Kᵢ) for a target receptor. The principle is one of competition: the novel, unlabeled antagonist (the "competitor") competes with a known, radioactively labeled ligand ("radioligand") for binding to the receptor. By measuring the concentration of the novel compound required to displace 50% of the radioligand (the IC₅₀ value), we can calculate its Kᵢ.
-
Functional Assays: These assays measure the actual biological consequence of the compound binding to the receptor. Since D2-like receptors, including D4, are coupled to inhibitory G-proteins (Gαi/o), their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5][9][10][11] Therefore, a D4 antagonist's efficacy is determined by its ability to block the dopamine-induced inhibition of cAMP production.
The logical flow of a cross-reactivity study is critical. It begins with determining binding affinity across all receptor subtypes and then proceeds to confirm the nature of that interaction (antagonism) through functional testing.
Caption: Experimental workflow for D4 antagonist cross-reactivity analysis.
Methodologies in Detail
This protocol outlines a standard procedure for determining the Kᵢ of a test compound at human dopamine D1, D2, D3, D4, and D5 receptors.
Objective: To quantify the binding affinity of a novel antagonist for each dopamine receptor subtype.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing individual human dopamine receptor subtypes.
-
Radioligands: [³H]-SCH23390 (for D1/D5), [³H]-Spiperone or [³H]-Methylspiperone (for D2/D3/D4).[8][12]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Test compound (novel antagonist) at various concentrations.
-
Non-specific binding control: A high concentration of a known, non-radioactive ligand (e.g., 10 µM Haloperidol for D2-like receptors).[7]
-
96-well plates, filter mats (GF/C, pre-soaked in polyethyleneimine), and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at 10-12 different concentrations (serial dilutions), and the cell membrane preparation (typically 10-50 µg protein per well).
-
Radioligand Addition: Add the appropriate radioligand at a final concentration near its dissociation constant (Kₑ).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[13]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mats, add scintillation fluid, and quantify the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]
-
Trustworthiness Check: The protocol is self-validating through the inclusion of "total binding" (radioligand + membranes), "non-specific binding" (radioligand + membranes + excess unlabeled ligand), and "specific binding" (Total - Non-specific) wells. The reproducibility should be confirmed across multiple experiments.[14]
This protocol determines the functional antagonist potency of a test compound at the Gαi/o-coupled D4 receptor.
Objective: To measure the ability of a novel antagonist to block dopamine-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
Forskolin: An adenylyl cyclase activator used to stimulate a measurable baseline of cAMP.[15][16][17]
-
Dopamine (agonist).
-
Test compound (novel antagonist).
-
cAMP detection kit (e.g., HTRF, GloSensor™, or ELISA-based kits).[17][18][19]
Procedure:
-
Cell Plating: Seed the cells in 96- or 384-well plates and grow to near confluency.
-
Pre-incubation with Antagonist: Replace the culture medium with assay medium containing various concentrations of the novel antagonist. Incubate for 15-30 minutes.
-
Stimulation: Add a fixed concentration of dopamine (typically its EC₈₀, the concentration that gives 80% of its maximal effect) in the presence of a constant concentration of forsklin. This mixture is added to the wells already containing the antagonist.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the cAMP level against the log concentration of the antagonist.
-
Use non-linear regression to fit the data and determine the IC₅₀ value, which represents the concentration of antagonist required to block 50% of the dopamine effect.
-
The antagonist equilibrium constant (Kₑ) can be calculated from the IC₅₀ using the Cheng-Prusoff or Gaddum equation, providing a true measure of functional potency.[20]
-
Causality and Controls: The use of forskolin is critical. It artificially raises intracellular cAMP, creating a signal window within which the inhibitory effect of dopamine (via the Gαi/o-coupled D4 receptor) can be robustly measured.[17] Control wells should include cells treated with vehicle, forskolin alone, and forskolin plus dopamine to establish the full dynamic range of the assay.
Understanding the downstream signaling of dopamine receptor subtypes is fundamental to designing and interpreting functional assays. D1-like receptors (D1, D5) couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cAMP, while D2-like receptors (D2, D3, D4) couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP.[10][11][21][22]
Caption: Canonical G-protein signaling pathways for dopamine receptor subtypes.
Comparative Data Analysis: Quantifying Selectivity
Once Kᵢ (binding) and Kₑ (functional) values have been determined for a novel antagonist across all five dopamine receptor subtypes, the data must be compiled for clear comparison. Selectivity is not an absolute measure but a ratio. It is typically calculated by dividing the affinity for the off-target receptor by the affinity for the on-target receptor.
Example Data for Novel D4 Antagonists:
| Compound | D4 Kᵢ (nM) | D1 Kᵢ (nM) | D2 Kᵢ (nM) | D3 Kᵢ (nM) | D5 Kᵢ (nM) | D2/D4 Selectivity | D3/D4 Selectivity |
| Compound X | 0.8 | >10,000 | 984 | 896 | >10,000 | 1230-fold | 1120-fold |
| Compound Y | 1.5 | >10,000 | 126 | 95 | >10,000 | 84-fold | 63-fold |
| Compound Z | 4.3 | >5,000 | 430 | 390 | >5,000 | 100-fold | 91-fold |
| Haloperidol | 4.4 | 35 | 0.28 | 0.53 | 25 | 0.06-fold | 0.12-fold |
Note: Data presented is illustrative, based on profiles of selective antagonists found in literature. For instance, studies have identified novel antagonists with high D4 affinity (Kᵢ ≤ 4.3 nM) and over 100-fold selectivity against other D2-like receptors.[4][5][23] Haloperidol is included as a non-selective reference compound.[7][10]
Interpreting the Data:
-
High Selectivity (Compound X): With selectivity ratios exceeding 1000-fold, this compound is an excellent candidate for further development. Its interaction with D2 and D3 receptors is negligible at concentrations where it fully occupies D4 receptors.
-
Moderate Selectivity (Compounds Y & Z): These compounds show good preference for the D4 receptor but may exhibit off-target effects at higher doses. A 100-fold selectivity is often considered a minimum benchmark for a tool compound in preclinical research.[4]
-
Non-Selectivity (Haloperidol): This established antipsychotic binds with higher affinity to D2 and D3 receptors than to D4, illustrating the "dirty drug" profile that selective antagonists aim to improve upon.[7]
Conclusion and Future Directions
The rigorous, multi-faceted analysis of cross-reactivity is indispensable in the quest for novel D4 receptor antagonists. By combining high-fidelity binding assays with physiologically relevant functional screens, researchers can build a comprehensive selectivity profile. This data-driven approach not only validates the compound's utility as a selective pharmacological tool but also provides the foundational evidence required to advance a candidate toward clinical development. The ultimate goal is to develop therapeutics that precisely target the D4 receptor, unlocking its full therapeutic potential while leaving other dopamine pathways unperturbed, leading to safer and more effective treatments for complex neuropsychiatric disorders.
References
-
Parma, E., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signal, 7(4), 463-8. Available from: [Link]
-
Rondou, P., et al. (2010). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 67(12), 1971-86. Available from: [Link]
-
Van Craenenbroeck, K., et al. (2010). The dopamine D4 receptor: biochemical and signalling properties. Semantic Scholar. Available from: [Link]
-
Zhang, J. H., et al. (2000). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 5(4), 245-51. Available from: [Link]
-
Parma, E., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. Available from: [Link]
-
Rondou, P., et al. (2010). The dopamine D4 receptor: biochemical and signalling properties. ResearchGate. Available from: [Link]
-
Zwier, J. M., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Biomolecular Screening, 20(10), 1279-86. Available from: [Link]
-
Zhu, J., et al. (2010). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. Journal of Chemical Information and Modeling, 50(9), 1690-702. Available from: [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Available from: [Link]
-
Rajagopal, S., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. Available from: [Link]
-
Prieto, G. A., & Borycz, J. (2013). The dopamine D4 receptor, the ultimate disordered protein. Frontiers in Bioscience, 5(2), 654-66. Available from: [Link]
-
Leurs, R., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 399(2), 227-35. Available from: [Link]
-
Wikipedia. (n.d.). Dopamine receptor D4. Wikipedia. Available from: [Link]
-
Cao, J., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3367-3384. Available from: [Link]
-
Schetz, J. A. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available from: [Link]
-
Leurs, R., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Matilda. Available from: [Link]
-
Cao, J., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. ACS Publications. Available from: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
-
Jadhav, A., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]
-
Butini, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(19), 12623-12645. Available from: [Link]
-
Butini, S., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available from: [Link]
-
Agnetti, G., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Available from: [Link]
-
Fuxe, K., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 1017. Available from: [Link]
-
Fuxe, K., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. PubMed Central. Available from: [Link]
-
de Oliveira, K. D., et al. (2019). Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor. Frontiers in Pharmacology, 10, 589. Available from: [Link]
-
Zhang, Y., et al. (2021). Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect. Frontiers in Pharmacology, 12, 786830. Available from: [Link]
Sources
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. mdpi.com [mdpi.com]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 21. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 22. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Fluorinating Agents in Piperidine Synthesis: A Comparative Analysis
The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated piperidines highly sought-after motifs in drug discovery.[1][2] However, the synthesis of these valuable compounds is not trivial and is often challenged by the need for selective and efficient fluorination methods.[3]
This guide provides a side-by-side analysis of common fluorinating agents used in piperidine synthesis, offering insights into their mechanisms, applications, and practical considerations to aid researchers in selecting the optimal reagent for their specific synthetic challenge.
The Dichotomy of Fluorination: Electrophilic vs. Nucleophilic Agents
Fluorinating agents are broadly classified into two categories based on their mode of reactivity: electrophilic and nucleophilic.[4]
-
Electrophilic Fluorinating Agents deliver an electrophilic fluorine equivalent ("F+") to an electron-rich substrate, such as an enol, enolate, or alkene. These reagents are typically characterized by a fluorine atom attached to a highly electron-withdrawing group.
-
Nucleophilic Fluorinating Agents deliver a nucleophilic fluoride ion ("F-") to an electron-deficient carbon center. This class is most commonly used for deoxofluorination reactions, where a hydroxyl group is replaced by fluorine.
The choice between these two classes is fundamentally dictated by the nature of the piperidine precursor available.
Electrophilic Fluorinating Agents: The "F+" Donors
Electrophilic N-F reagents have become the tools of choice for many fluorination reactions due to their stability, safety, and ease of handling compared to alternatives like elemental fluorine.[5]
Selectfluor® (F-TEDA-BF₄)
Selectfluor®, a dicationic salt of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is arguably the most widely used electrophilic fluorinating agent.[6][7] It is a stable, non-hygroscopic crystalline solid, making it exceptionally user-friendly.[7]
Mechanism and Application: The precise mechanism of electrophilic fluorination is still debated, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the substrate.[5] In the context of piperidine synthesis, Selectfluor® is highly effective for the fluorination of electron-rich intermediates. For example, it can be used for the α-fluorination of piperidinones via their corresponding silyl enol ethers or for the fluorination of piperidinyl olefins.[8][9]
A notable application is the fluorohydroxylation of piperidinyl exo-olefins, where Selectfluor® promotes the addition of both a fluorine atom and a hydroxyl group across the double bond in a single step.[8]
Advantages:
-
High stability and ease of handling.[7]
-
Reactions often proceed under mild conditions.
Limitations:
-
Requires an electron-rich piperidine precursor.
-
The reagent is a salt, and its solubility can be limited in some organic solvents.[7]
Nucleophilic Fluorinating Agents: The Deoxofluorination Specialists
Nucleophilic fluorinating agents are indispensable for converting hydroxyl-substituted piperidines into their fluorinated counterparts. Diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor®, are the most prominent members of this class.[10][11]
DAST (Diethylaminosulfur Trifluoride)
DAST is a versatile and potent deoxofluorinating agent, capable of converting primary, secondary, and tertiary alcohols to the corresponding fluorides.[10][12]
Mechanism and Application: The reaction of an alcohol with DAST proceeds via an intermediate alkoxyaminosulfur difluoride, which then undergoes an intramolecular Sₙ2-like displacement by fluoride to yield the alkyl fluoride. This mechanism typically results in an inversion of stereochemistry at the carbon center.
Advantages:
-
Effective for a wide range of alcohols.[12]
-
Reactions are often high-yielding.
Limitations:
-
Thermal Instability: DAST is notoriously thermally unstable and can decompose violently at temperatures above 90°C, posing a significant safety hazard.[13]
-
Side Reactions: Cationic rearrangements can occur, particularly with substrates that can form stable carbocations.[12]
-
Moisture sensitive; reactions must be conducted under anhydrous conditions.[13]
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)
Developed as a safer alternative to DAST, Deoxo-Fluor® exhibits significantly enhanced thermal stability.[14][15] It can often be used at higher temperatures than DAST, sometimes leading to improved yields and shorter reaction times.[15]
Mechanism and Application: The mechanism is analogous to that of DAST, involving the conversion of alcohols to alkyl fluorides. Deoxo-Fluor® is also effective for converting aldehydes and ketones to geminal difluorides.[10][15] Its enhanced stability is attributed to intramolecular coordination between the ether oxygen atoms and the electron-deficient sulfur atom.[15]
Advantages:
-
Enhanced Safety: Much more thermally stable than DAST, decomposing at a higher temperature with less evolution of heat and gas.[15]
-
Often provides comparable or superior yields to DAST.[15]
-
Broad functional group tolerance.
Limitations:
-
Higher cost compared to DAST.
-
Like DAST, it is moisture sensitive and can generate corrosive HF upon hydrolysis.[16]
Side-by-Side Performance Comparison
The selection of a fluorinating agent is a multi-faceted decision that balances efficacy, safety, cost, and substrate compatibility.
| Feature | Selectfluor® | DAST | Deoxo-Fluor® |
| Reagent Type | Electrophilic ("F+") | Nucleophilic ("F-") | Nucleophilic ("F-") |
| Primary Use | Fluorination of electron-rich C-centers (enols, olefins)[6] | Deoxofluorination of alcohols[10] | Deoxofluorination of alcohols, ketones[15] |
| Handling | Stable, non-hygroscopic solid[7] | Moisture-sensitive liquid[13] | Moisture-sensitive liquid[11][16] |
| Safety Profile | Generally safe to handle[6] | Thermally unstable, potential explosion hazard [13] | Thermally more stable than DAST[15] |
| Common Byproducts | TEDA-based compounds | Diethylaminosulfinyl fluoride, HF | Bis(2-methoxyethyl)aminosulfinyl fluoride, HF |
| Stereochemistry | Varies with substrate/mechanism | Typically inversion (Sₙ2-like) | Typically inversion (Sₙ2-like) |
| Key Advantage | Ease of use, safety[7] | High reactivity, lower cost | Enhanced safety profile [15] |
Experimental Protocols
Protocol 1: Electrophilic Fluorination of a Piperidinyl Olefin with Selectfluor®
This protocol is a representative example based on published procedures.[8]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the piperidinyl olefin substrate (1.0 equiv).
-
Solvent: Dissolve the substrate in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Reagent Addition: Add Selectfluor® (1.2-1.5 equiv) portion-wise to the stirred solution at room temperature. If fluorohydroxylation is desired, a controlled amount of water can be included in the solvent system.
-
Reaction: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Deoxofluorination of a Hydroxypiperidine with Deoxo-Fluor®
This protocol is a representative example based on published procedures for deoxofluorination.[11][15]
-
Setup: To a flame-dried round-bottom flask (preferably plastic or Teflon for larger scales to mitigate HF etching) under a nitrogen atmosphere, add the hydroxypiperidine substrate (1.0 equiv).
-
Solvent: Dissolve the substrate in an anhydrous, non-protic solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0°C or -78°C in an appropriate bath.
-
Reagent Addition: Add Deoxo-Fluor® (1.5-2.0 equiv) dropwise via syringe to the cooled, stirred solution. Caution: The reaction can be exothermic.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir until completion as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alcohols, but the temperature should be carefully controlled.[16]
-
Workup: Slowly and carefully quench the reaction by adding it to a cooled, stirred solution of saturated aqueous sodium bicarbonate. Caution: Gas evolution (CO₂) will occur. Ensure adequate ventilation.
-
Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
The synthesis of fluorinated piperidines is a critical task in drug discovery, and a deep understanding of the available fluorinating agents is essential for success. For the fluorination of electron-rich systems like enamines or olefins, Selectfluor® stands out for its safety and ease of use. For the conversion of hydroxypiperidines to fluoropiperidines, nucleophilic deoxofluorinating agents are required. While DAST is effective, its thermal instability is a major drawback. Deoxo-Fluor® provides a much safer, thermally stable alternative, and should be considered the preferred reagent, especially for reactions requiring elevated temperatures or for larger scale synthesis. The choice of reagent will always depend on the specific substrate and the synthetic strategy, but by weighing the performance, safety, and operational characteristics outlined in this guide, researchers can make more informed and effective decisions in their synthetic endeavors.
References
-
Chang, M. Y., et al. (2010). Selectfluor-promoted fluorination of piperidinyl olefins. Tetrahedron Letters, 51(45), 5900–5903. [Link]
-
Okoromoba, O. E., Hammond, G. B., & Xu, B. (2017). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 19(23), 6312–6315. [Link]
-
Sci-Hub. (n.d.). Selectfluor-promoted fluorination of piperidinyl olefins. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of free fluorinated piperidines. Retrieved from [Link]
-
He, Y., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11411–11418. [Link]
-
Le Roch, M., et al. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 87(17), 11397–11407. [Link]
-
ResearchGate. (n.d.). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Retrieved from [Link]
-
Gini, A., et al. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 9(1), 3490. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-l4-sulfanes. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Selectfluor‐Promoted Fluorination of Piperidinyl Olefins. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical fluorinating reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diethylaminosulfur Trifluoride (DAST). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Retrieved from [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). gem-DIFLUORINATION OF BENZOPHENONES USING DEOXO-FLUOR®. Retrieved from [Link]
-
The Doyle Group, UCLA. (2023). Nucleophilic Fluorination. Retrieved from [Link]
-
Organic Chemistry Portal. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Retrieved from [Link]
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. Selectfluor™ [sigmaaldrich.com]
- 7. SelectFluor - Enamine [enamine.net]
- 8. sci-hub.ru [sci-hub.ru]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 11. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 12. DAST - Enamine [enamine.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. CAS 202289-38-1: Deoxo-Fluor | CymitQuimica [cymitquimica.com]
- 15. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Bridging the Virtual and the Real: A Guide to Validating Molecular Docking with In Vitro Binding Assays
Introduction: The Imperative of Experimental Validation in Computational Drug Discovery
Molecular docking is a cornerstone of modern structure-based drug design, offering a powerful computational lens to predict how a small molecule, or ligand, might bind to a target protein.[1][2] This in silico technique is instrumental in virtual screening to identify potential drug candidates from vast chemical libraries and to guide the optimization of lead compounds.[1][2] However, the predictions generated by docking—binding poses and scoring functions—are theoretical models.[3] They are built on algorithms and force fields that, while sophisticated, are simplifications of complex biological reality.[4][5] Factors like protein flexibility, solvent effects, and the nuances of molecular interactions can lead to discrepancies between predicted and actual binding.[3][4][6] Therefore, validating these computational hypotheses with rigorous, quantitative experimental data is not just a best practice; it is a critical and indispensable step to ensure the accuracy and reliability of any drug discovery pipeline.[3][4][7][8]
This guide provides a comprehensive comparison of standard in vitro binding assays used to validate molecular docking results. We will delve into the causality behind experimental choices, provide detailed protocols, and illustrate how to bridge the gap between computational scores and tangible biophysical data.
Part 1: The Computational Prediction - A Deep Dive into Molecular Docking
At its core, molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, and estimates the strength of the interaction, typically represented by a "docking score".[1] The process involves two main components: a search algorithm that generates a variety of possible binding poses, and a scoring function that ranks these poses based on their predicted binding affinity.[2]
The Meaning and Limitations of Docking Scores
Docking scores are calculated values that estimate the binding energy, with more negative scores generally indicating a stronger predicted interaction.[4][9] These scores are invaluable for ranking a set of potential ligands against a single target.[9] However, it is crucial to understand their limitations:
-
They are not absolute binding energies: Docking scores are approximations and should not be directly equated to experimentally determined binding affinities like Kd or Ki.[4][5]
-
Scoring function inaccuracies: Different scoring functions may yield different results, and none are perfect.[1][4] They may not fully account for complex factors like desolvation energy or entropic changes upon binding.[5][10]
-
Protein flexibility: Most standard docking protocols treat the protein receptor as a rigid structure, which can be a significant oversimplification.[1][11]
Because of these limitations, visual inspection of the top-ranked poses is essential.[9] A researcher should look for poses that make sense chemically, with key interactions like hydrogen bonds and hydrophobic contacts aligning with known features of the binding site.[9][12]
Generalized Molecular Docking Workflow
The following diagram outlines a typical workflow for a molecular docking experiment.
Caption: A generalized workflow for molecular docking experiments.
Part 2: The Experimental Benchmark - In Vitro Binding Assays
To validate docking results, we must turn to biophysical techniques that directly measure the interaction between a ligand and its target protein. These assays provide quantitative data on binding affinity, which can then be compared to the computational predictions.
Key Binding Affinity Parameters:
-
Dissociation Constant (Kd): A measure of the equilibrium between the ligand-protein complex and its dissociated components. A lower Kd value signifies a stronger binding affinity.
-
Inhibition Constant (Ki): The concentration of an inhibitor required to produce half-maximum inhibition. For competitive inhibitors, Ki is approximately equal to the Kd of the inhibitor for the enzyme.[13]
-
Half-maximal Inhibitory Concentration (IC50): The concentration of an inhibitor that reduces the response (e.g., enzyme activity) by 50%. It is dependent on experimental conditions.
Comparison of Key In Vitro Binding Assays
| Assay Technique | Principle | Measures | Pros | Cons |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[10][14] | Kd, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[10][15] | Label-free, provides a complete thermodynamic profile.[10][14] | Requires large amounts of pure sample, lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the analyte binds to an immobilized ligand.[16][17] | Kd, Association rate (kon), Dissociation rate (koff)[18] | Label-free, real-time kinetic data, high sensitivity.[17] | Requires immobilization of one binding partner, potential for mass transport limitations.[19] |
| Förster Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy between two fluorophores (a donor and an acceptor) when they are in close proximity.[20][21][22] | Changes in FRET efficiency upon binding, can be used to determine Kd.[21][23] | Highly sensitive to distance changes, suitable for high-throughput screening.[22] | Requires labeling of molecules, can be complex to set up and interpret.[21] |
Featured Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding interactions because it directly measures the heat of binding, providing a complete thermodynamic picture in a single experiment.[10]
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a ligand-protein interaction.
Materials:
-
Purified target protein and ligand.
-
ITC instrument (e.g., Malvern MicroCal).
-
Dialysis buffer (ensure protein and ligand are in identical, matched buffer to avoid heats of dilution).[24]
-
ITC cell and syringe.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein against the chosen ITC buffer.
-
Dissolve the ligand in the exact same dialysis buffer. It is critical that the buffer for the protein and ligand are identical to minimize artifacts.[24]
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Thoroughly clean the sample cell and injection syringe.[15]
-
-
Loading the ITC:
-
By convention, load the macromolecule (protein) into the sample cell and the ligand into the injection syringe.[24] Good starting concentrations are often 10 µM protein in the cell and 100 µM ligand in the syringe.[15]
-
The ligand concentration in the syringe should typically be 10-20 times the molar concentration of the macromolecule in the cell.[15]
-
-
The Titration Experiment:
-
Perform a series of small, sequential injections of the ligand from the syringe into the protein-containing sample cell.
-
The instrument measures the heat change after each injection. Initially, with abundant free protein, the heat change is large. As the protein becomes saturated with the ligand, the heat change diminishes with each subsequent injection.[14][15]
-
-
Control Experiment:
-
Data Analysis:
-
Integrate the heat change peaks from the raw data.
-
Plot the heat per injection against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.[15] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Caption: The basic principle of an SPR experiment and a typical sensorgram output.
Part 3: The Validation Bridge - Correlating Computational and Experimental Data
The ultimate goal of the validation process is to determine if the computational model can successfully predict real-world binding behavior. This is typically achieved by assessing the correlation between docking scores and experimentally measured binding affinities for a series of compounds.
The Correlation Process:
-
Dock a Series of Compounds: Select a set of structurally related compounds for which you have, or will obtain, experimental binding data. Perform molecular docking for all of them against the same protein target using a consistent protocol.
-
Obtain Experimental Data: Use one of the in vitro assays described above (e.g., ITC, SPR) to measure the binding affinity (Kd, Ki, or IC50) for each compound.
-
Plot and Analyze: Create a scatter plot with the docking scores on one axis and the experimental binding affinities (typically as pKd, pKi, or pIC50, which are the negative log of the molar concentration) on the other.
-
Assess Correlation: Calculate a correlation coefficient (e.g., Pearson's r or Spearman's ρ) to quantify the strength of the relationship. A good correlation suggests that the docking protocol is successfully ranking the compounds in order of their true binding strength.[25][26]
Hypothetical Data Comparison
| Compound | Docking Score (kcal/mol) | ITC Kd (nM) | pKd (-logKd) | SPR Kd (nM) | pKd (-logKd) |
| A | -10.5 | 15 | 7.82 | 12 | 7.92 |
| B | -9.8 | 50 | 7.30 | 55 | 7.26 |
| C | -9.1 | 250 | 6.60 | 230 | 6.64 |
| D | -8.5 | 1200 | 5.92 | 1100 | 5.96 |
| E | -7.2 | 8500 | 5.07 | 9000 | 5.05 |
In this hypothetical example, there is a clear trend: as the docking score becomes less negative (weaker predicted binding), the experimental Kd increases (weaker measured binding), indicating a good correlation.
Troubleshooting Discrepancies
A lack of correlation between docking scores and experimental data is common and provides valuable insights.[5][27] Potential reasons include:
-
Incorrect Binding Pose: The docking program may have predicted a binding mode that is not the true one.[5][28]
-
Scoring Function Limitations: The scoring function may be failing to accurately capture the key interactions driving binding for your specific chemical series.[5][28]
-
Protein Flexibility: The target protein may undergo a conformational change upon ligand binding that is not accounted for in a rigid receptor docking protocol.[11]
-
Experimental Artifacts: Ensure that the experimental data is robust and reproducible. Issues like compound aggregation or protein instability can confound results.
When discrepancies arise, it is often necessary to refine the computational model, for instance by using more advanced techniques like induced-fit docking or molecular dynamics simulations, and to re-evaluate the experimental setup.[29]
Caption: The iterative workflow for validating and refining a molecular docking model.
Conclusion
Molecular docking is a hypothesis-generating tool of immense value in drug discovery. However, these computational predictions must not be taken at face value. Validation through quantitative in vitro binding assays like ITC, SPR, and FRET is an essential process that grounds computational models in physical reality. A strong correlation between docking scores and experimental binding affinities builds confidence in the predictive power of the in silico model, allowing it to be used effectively for virtual screening and lead optimization. Conversely, a poor correlation provides critical feedback, highlighting the need to refine the computational protocol. This synergistic interplay between computation and experimentation is fundamental to navigating the complexities of drug design and ultimately, to the successful development of new therapeutics.
References
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube.
- Molecular Docking Results Analysis and Accuracy Improvement.
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol.
- How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube.
- Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells. PMC - NIH.
- Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012). Protocols.io.
- Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide.
- A Comprehensive Review on Molecular Docking in Drug Discovery. [No Source Found].
- An intrinsic FRET sensor of protein-ligand interactions. PMC - NIH.
- How to interprete and analyze molecular docking results?. (2024).
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2019). PubMed.
- Ten quick tips to perform meaningful and reproducible molecular docking calcul
- Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). [No Source Found].
- A Simple Guide to Surface Plasmon Resonance. [No Source Found].
- A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission. PubMed Central.
- Isothermal Titration Calorimetry. Biomolecular Interactions Facility | The Huck Institutes.
- How to validate the molecular docking results ?. (2022).
- Förster resonance energy transfer. Wikipedia.
- Bridging the Gap: A Guide to Validating Molecular Docking with Experimental Binding Assays. Benchchem.
- Lessons from Docking Validation.
- A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH.
- Screening for protein-protein interactions using Förster resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM). UCL Discovery.
- Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. (2020). Bio-protocol.
- 7 Expert Tips for Perfect Molecular Docking | Bioinform
- A correlation graph for docking predicted activity and IC50 values..
- How well do molecular docking scores correlate with experimental binding affinities?. (2018). [No Source Found].
- What would be the reasons of the unmatching between docking scores and IC50 values (with references please)?. (2017).
- Best Practices in Docking and Activity Prediction. (2016). bioRxiv.
- Ki and Kd. (2023). Reddit.
- The correlation between the docking score and the IC50 values for....
- How to find a correlation between experimental data and docking score?. (2022).
- Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems (RSC Publishing).
- Deciphering common failures in molecular docking of ligand-protein complexes. Duke Computer Science.
- Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. PMC - NIH.
- Systematic Investigation of Docking Failures in Large-Scale Structure-Based Virtual Screening. (2022). NIH.
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. users.cs.duke.edu [users.cs.duke.edu]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. portlandpress.com [portlandpress.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 19. nicoyalife.com [nicoyalife.com]
- 20. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An intrinsic FRET sensor of protein-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 23. Screening for protein-protein interactions using Förster resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM) - UCL Discovery [discovery.ucl.ac.uk]
- 24. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Systematic Investigation of Docking Failures in Large-Scale Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative ADMET Profile of Novel Piperidine-Based Drug Candidates
Introduction: The Piperidine Scaffold and the ADMET Imperative
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs across more than twenty therapeutic classes is a testament to its status as a "privileged scaffold".[1][3][4] The success of the piperidine motif lies in its unique physicochemical and pharmacokinetic properties. Its stable chair conformation allows for the precise three-dimensional arrangement of substituents, which is critical for optimizing interactions with biological targets, while the nitrogen atom provides a versatile handle for modulating properties like solubility and lipophilicity.[2][3]
However, the journey from a promising compound to a safe and effective drug is fraught with challenges, with poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and toxicity (T) being major causes of late-stage attrition.[5][6] Therefore, early and comprehensive ADMET profiling is not just a regulatory hurdle but a critical component of a rational drug design strategy.[7][8] It enables researchers to identify and mitigate potential liabilities, guide chemical optimization, and ultimately select candidates with the highest probability of clinical success.[9][10]
This guide provides a comparative analysis of the ADMET profiles of three novel, representative piperidine-based drug candidates. By examining their performance in a panel of industry-standard in vitro assays, we will illustrate how to interpret ADMET data to make informed decisions in the drug discovery pipeline.
Our candidates are:
-
Pip-CNS-01: A candidate for a neurodegenerative disease, where brain penetration is a key efficacy driver.
-
Pip-Onc-02: An oncology candidate, where potential for drug-drug interactions (DDI) via Cytochrome P450 (CYP) enzyme inhibition is a major safety concern.
-
Pip-Cardio-03: A cardiovascular candidate, for which cardiac safety, specifically the potential for hERG channel inhibition, is non-negotiable.
Part 1: Absorption - Solubility and Permeability
For a drug to be effective, especially when administered orally, it must first dissolve in the gastrointestinal tract and then permeate across the intestinal wall to enter the bloodstream.[11] We assess these properties through solubility and permeability assays.
Comparative Data: Absorption Properties
| Parameter | Pip-CNS-01 | Pip-Onc-02 | Pip-Cardio-03 | Desired Profile |
| Kinetic Solubility (pH 7.4) | 150 µM | 25 µM | 95 µM | > 50 µM |
| PAMPA Permeability (Papp) | 15.0 x 10⁻⁶ cm/s | 8.2 x 10⁻⁶ cm/s | 5.5 x 10⁻⁶ cm/s | High (>10) for CNS, Mod-High (>5) for others |
| Caco-2 Efflux Ratio (B-A/A-B) | 1.2 | 4.8 | 1.8 | < 2.0 |
Expert Analysis & Interpretation:
-
Pip-CNS-01 exhibits excellent solubility and the high permeability required for crossing the blood-brain barrier. Its low efflux ratio suggests it is not a significant substrate for efflux transporters like P-glycoprotein (P-gp), which is a critical feature for a CNS drug.[7]
-
Pip-Onc-02 shows poor solubility, which could limit its oral bioavailability. More critically, its high efflux ratio of 4.8 in the Caco-2 assay indicates it is likely a P-gp substrate. This is a significant liability, as many cancer cells overexpress P-gp, leading to drug resistance. This result flags the need for formulation work or structural modification.
-
Pip-Cardio-03 displays good solubility and moderate permeability, which is generally acceptable for an orally administered cardiovascular drug. The low efflux ratio is a positive sign, suggesting good absorption is likely.
Workflow & Protocol Visualization
The following diagram illustrates a typical workflow for assessing intestinal absorption in vitro.
Caption: A tiered workflow for in vitro absorption screening.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive transcellular permeability.[8]
-
Preparation: A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., 2% lecithin in dodecane). The receiver plate is filled with a buffer solution (pH 7.4) containing a scavenger sink to mimic physiological conditions.
-
Compound Addition: The test compounds (e.g., from a 10 mM DMSO stock) are added to the donor wells of the filter plate, which are also filled with buffer.
-
Incubation: The filter plate is placed on top of the receiver plate, creating a "sandwich," and incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and receiver wells is determined using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. High Papp values suggest good passive absorption.
Part 2: Distribution - Where Does the Drug Go?
Once in the bloodstream, a drug distributes to various tissues. A key parameter is Plasma Protein Binding (PPB), as only the unbound (free) fraction of a drug is available to interact with its target and cause a pharmacological effect.[12]
Comparative Data: Distribution Properties
| Parameter | Pip-CNS-01 | Pip-Onc-02 | Pip-Cardio-03 | Desired Profile |
| Plasma Protein Binding (% Bound) | 85.0% | 99.5% | 92.0% | < 99%; lower for CNS |
| Blood-to-Plasma Ratio | 1.5 | 0.8 | 0.9 | ~1 (unless targeting RBCs) |
Expert Analysis & Interpretation:
-
Pip-CNS-01 shows moderately high PPB. While lower is often better for CNS drugs to maximize the free fraction available to cross the blood-brain barrier, 85% is often acceptable. The blood-to-plasma ratio greater than 1 suggests some partitioning into red blood cells.
-
Pip-Onc-02 is very highly bound to plasma proteins (>99.5%). This is a significant concern. A very small free fraction can lead to a narrow therapeutic index and high sensitivity to DDI, where co-administered drugs can displace it from plasma proteins, causing a sudden spike in free concentration and potential toxicity.
-
Pip-Cardio-03 has high but acceptable PPB. The blood-to-plasma ratio near 1 indicates it distributes evenly between plasma and red blood cells.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB
The RED method is a common in vitro assay to determine the extent of a drug's binding to plasma proteins.[13]
-
Device Setup: A RED device consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules to pass.
-
Sample Loading: The test compound is added to plasma (human, rat, etc.) and pipetted into the sample chamber. An equal volume of phosphate-buffered saline (PBS) is added to the buffer chamber.
-
Incubation: The plate is sealed and incubated, typically for 4-6 hours at 37°C with shaking, to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling & Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. To release the bound drug for total concentration measurement, the plasma sample is precipitated with an organic solvent (e.g., acetonitrile).
-
Quantification: The concentration of the drug in the buffer sample (representing the free drug) and the precipitated plasma sample (representing the total drug) is measured by LC-MS/MS. The percent bound is then calculated.
Part 3: Metabolism - Stability and Enzyme Interactions
Metabolism is the body's process of chemically modifying drugs, primarily in the liver by Cytochrome P450 (CYP) enzymes.[11] This process affects a drug's half-life and can be a source of drug-drug interactions (DDIs). For piperidine-containing compounds, common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[14][15][16]
Comparative Data: Metabolic Properties
| Parameter | Pip-CNS-01 | Pip-Onc-02 | Pip-Cardio-03 | Desired Profile |
| HLM Stability (t½, min) | > 60 min | 15 min | 45 min | > 30 min |
| CYP3A4 Inhibition (IC₅₀) | > 50 µM | 0.8 µM | 25 µM | > 10 µM |
| Major Metabolite | Ring Hydroxylation | N-dealkylation | N-oxidation | Stable or inactive metabolites |
Expert Analysis & Interpretation:
-
Pip-CNS-01 is highly stable in human liver microsomes (HLM), suggesting a low intrinsic clearance and likely a long half-life in vivo. It also shows no significant inhibition of CYP3A4, the most important drug-metabolizing enzyme, indicating a low risk for DDIs.
-
Pip-Onc-02 is rapidly metabolized, which could lead to poor exposure and require frequent dosing. More alarmingly, it is a potent inhibitor of CYP3A4 (IC₅₀ < 1 µM). This is a major red flag, as many chemotherapy regimens involve co-administration of multiple drugs. Inhibition of CYP3A4 could dangerously elevate the plasma levels of co-administered drugs, leading to severe toxicity.
-
Pip-Cardio-03 shows moderate metabolic stability, which is often a desirable trait, balancing sufficient exposure with efficient clearance. Its weak CYP3A4 inhibition suggests a low DDI risk.
Metabolic Pathway Visualization
This diagram shows common metabolic pathways for piperidine-based scaffolds.
Caption: Common metabolic transformations of the piperidine ring.
Experimental Protocol: CYP450 Inhibition Assay
This assay determines a compound's potential to inhibit major CYP isoforms.[13]
-
System Preparation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4) and an NADPH-regenerating system to initiate the metabolic reaction.
-
Inhibitor Addition: The test compound is added at a range of concentrations (typically 7-8 concentrations) to different wells. A positive control inhibitor (e.g., ketoconazole for CYP3A4) is also included.
-
Incubation: The reaction is initiated by adding NADPH and incubated at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of metabolite formed from the probe substrate.
-
IC₅₀ Calculation: The concentration of test compound that causes 50% inhibition of metabolite formation (the IC₅₀ value) is calculated by plotting the percent inhibition against the log of the inhibitor concentration.
Part 4: Toxicity - Early Safety Assessment
Early assessment of potential toxicity is crucial to avoid costly failures. Key in vitro assays include evaluating general cytotoxicity and specific liabilities like cardiotoxicity via hERG channel inhibition.[11]
Comparative Data: Toxicity Properties
| Parameter | Pip-CNS-01 | Pip-Onc-02 | Pip-Cardio-03 | Desired Profile |
| HepG2 Cytotoxicity (IC₅₀) | > 100 µM | 12 µM | > 100 µM | > 50 µM |
| hERG Inhibition (IC₅₀) | 45 µM | 30 µM | > 50 µM | > 30 µM |
Expert Analysis & Interpretation:
-
Pip-CNS-01 shows a clean profile with no significant cytotoxicity or hERG inhibition, indicating a good early safety profile.
-
Pip-Onc-02 displays some cytotoxicity in HepG2 cells. This is not unusual for an oncology candidate, as the intended mechanism is often to kill cancer cells. However, the therapeutic window (the gap between efficacy and toxicity) will need to be carefully monitored.
-
Pip-Cardio-03 demonstrates an excellent safety profile, with no cytotoxicity and, most importantly for a cardiovascular drug, no hERG liability. Inhibition of the hERG channel can lead to a potentially fatal arrhythmia, so a clean hERG profile is paramount for this candidate.
Conclusion: Synthesizing the Data for Candidate Progression
This comparative guide demonstrates the power of a tiered, multi-parametric approach to ADMET profiling. By systematically evaluating our three piperidine-based candidates, we can make a clear, data-driven decision:
-
Pip-CNS-01 (Advance): This candidate has a highly favorable ADMET profile for its intended indication. It exhibits good absorption characteristics, acceptable distribution, high metabolic stability, and a clean safety profile. It is a strong candidate to advance to the next stage of preclinical development.
-
Pip-Onc-02 (Optimize or Terminate): This candidate possesses multiple significant liabilities. The combination of poor solubility, P-gp efflux, rapid metabolism, and potent CYP3A4 inhibition presents a very high risk of failure. The project team should seriously consider either terminating this candidate or initiating a focused medicinal chemistry effort to mitigate these issues.
-
Pip-Cardio-03 (Advance): This candidate shows a solid, well-balanced ADMET profile. It has adequate absorption and distribution properties, moderate metabolism, and, critically, an excellent cardiotoxicity profile. It is a viable candidate for progression.
Early, integrated ADMET analysis is indispensable in modern drug discovery.[12] It allows teams to fail compounds early and cheaply, focusing precious resources on candidates like Pip-CNS-01 and Pip-Cardio-03 that possess the fundamental properties required to become safe and effective medicines.
References
-
Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. PubMed. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]
-
ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Publishing. Available at: [Link]
-
In Vitro ADME. Selvita. Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. Available at: [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]
-
ADME Assays. Agilent. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
METABOLIC INVESTIGATIONS OF THE PIPERIDINE-TYPE PHENOTHIAZINE ANTIPSYCHOTIC AGENTS WITH EMPHASIS ON THE LACTAM METABOLITES. University of Saskatchewan. Available at: [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. Available at: [Link]
-
Piperidine | C5H11N. PubChem - NIH. Available at: [Link]
-
Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Available at: [Link]
-
Comparative Analysis of Machine Learning Models for Predicting ADMET Properties in Drug Development. ResearchGate. Available at: [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]
-
ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. ResearchGate. Available at: [Link]
-
Beyond profiling: using ADMET models to guide decisions. Optibrium. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selvita.com [selvita.com]
- 8. agilent.com [agilent.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. optibrium.com [optibrium.com]
- 11. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 12. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 13. criver.com [criver.com]
- 14. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel Piperidine Antipsychotics and Standard Agents
Introduction: The Evolving Landscape of Antipsychotic Therapy
For decades, the pharmacotherapy of psychosis, particularly in schizophrenia, has been dominated by drugs targeting the dopamine D2 receptor. While the advent of first-generation (e.g., haloperidol) and second-generation (e.g., risperidone, olanzapine) antipsychotics marked significant milestones in psychiatric medicine, their utility is often hampered by a constellation of debilitating side effects and limited efficacy against the negative and cognitive symptoms of schizophrenia.[1][2] This therapeutic ceiling has catalyzed a paradigm shift in drug discovery, moving beyond simple dopamine antagonism towards more nuanced mechanisms of action.
Emerging from this new wave of research is a class of novel compounds, many of which feature a piperidine scaffold, that offer unique pharmacological profiles.[3][4] These agents are designed to provide potent antipsychotic effects while mitigating the risks of extrapyramidal symptoms (EPS), metabolic disturbances, and hyperprolactinemia that plague current standards of care. This guide provides a detailed comparison of the efficacy of these novel piperidine compounds against standard antipsychotics, grounded in preclinical and clinical data. We will delve into the mechanistic rationale, present comparative efficacy data, detail the experimental protocols used for their evaluation, and offer an expert perspective on the future of antipsychotic development.
Mechanistic Underpinnings: From Broad Antagonism to Targeted Modulation
The therapeutic action of antipsychotic drugs is intrinsically linked to their interaction with key neurotransmitter systems in the brain. Understanding the evolution of these mechanisms is crucial to appreciating the innovation behind novel piperidine compounds.
The Dopamine D2 Receptor: The Cornerstone of Traditional Antipsychotics
The classical dopamine hypothesis posits that the positive symptoms of schizophrenia arise from a hyperactive mesolimbic dopamine pathway.[1] Consequently, all standard antipsychotics exhibit antagonism at the dopamine D2 receptor.
-
First-Generation Antipsychotics (FGAs): Agents like haloperidol are potent D2 antagonists. Their high affinity and slow dissociation from the D2 receptor are effective against positive symptoms but are also responsible for a high incidence of EPS due to blockade of the nigrostriatal pathway.
-
Second-Generation Antipsychotics (SGAs): Atypicals like risperidone and olanzapine also block D2 receptors but are distinguished by their potent antagonism of the serotonin 5-HT2A receptor. This dual action is believed to increase dopamine release in certain brain regions, mitigating some of the motor side effects and potentially improving negative symptoms.[1][2]
The signaling cascade of the D2 receptor is complex. As a Gi-coupled receptor, its canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. However, D2 receptor activation also triggers a G-protein-independent pathway involving β-arrestin 2, which can mediate distinct cellular effects.[5][6][7][8][9] The non-selective blockade of both pathways by traditional antipsychotics contributes to their broad, and often undesirable, effects.
Dopamine D2 Receptor Signaling Pathways
Caption: Canonical (G-protein) and non-canonical (β-arrestin) signaling of the D2 receptor.
The Serotonin 5-HT2A Receptor: A Key Target for Atypicality
The high affinity for 5-HT2A receptors is a defining feature of SGAs.[1] These receptors are Gq/11-coupled, and their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11][12] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Antagonism at this receptor, particularly in the prefrontal cortex, is thought to be a key mechanism for the improved side-effect profile and broader efficacy of atypical antipsychotics.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: The Gq/11-coupled signaling cascade of the 5-HT2A receptor.
Novel Mechanisms of Piperidine Compounds
The new generation of piperidine-containing antipsychotics moves beyond the simple D2/5-HT2A antagonism model, introducing more refined mechanisms of action.
-
Pimavanserin: This compound is a prime example of a selective serotonin inverse agonist/antagonist. It has a high affinity for the 5-HT2A receptor and a lower affinity for the 5-HT2C receptor, with no significant affinity for dopamine receptors.[13] This unique profile allows it to treat psychosis, particularly in Parkinson's disease, without worsening motor symptoms.[13][14]
-
Roluperidone: This agent exhibits a multi-receptor binding profile, acting as an antagonist at sigma-2, 5-HT2A, and α1-adrenergic receptors, with no significant affinity for dopaminergic receptors.[15] This mechanism is being investigated for its potential to specifically target the negative symptoms of schizophrenia, an area of major unmet need.[16][17]
-
Other Investigational Piperidine/Piperazine Compounds: Research is ongoing into numerous other compounds that leverage the piperidine or a similar piperazine structure. These often aim for a "multi-target" or "polypharmacology" approach, combining partial agonism at D2/D3 receptors with modulation of various serotonin (e.g., 5-HT1A, 5-HT6, 5-HT7) and other receptors to achieve a superior efficacy and safety profile.[18]
Comparative Efficacy Analysis: A Data-Driven Assessment
Objective comparison of antipsychotic efficacy requires a multi-faceted approach, examining both in vitro receptor binding profiles and in vivo preclinical models that predict therapeutic activity and side effect liability.
In Vitro Receptor Binding Profiles
The affinity of a compound for various neurotransmitter receptors, expressed as the inhibition constant (Ki), is a fundamental predictor of its pharmacological action. A lower Ki value indicates a higher binding affinity. The table below summarizes the Ki values for selected novel piperidine compounds and standard antipsychotics at key CNS receptors.
| Receptor | Pimavanserin | Haloperidol | Olanzapine | Risperidone | Roluperidone (MIN-101) |
| Dopamine D2 | >300 nM[19] | 0.89 nM[7] | 11 nM[20] | 3.3 nM[20] | Low Affinity[15] |
| Serotonin 5-HT2A | 0.087 nM [19][21] | 120 nM[7] | 4.0 nM [4] | 0.16 nM | High Affinity |
| Serotonin 5-HT2C | 0.44 nM[19][21] | 4700 nM[7] | 12 nM | 5.0 nM | Moderate Affinity |
| Histamine H1 | >300 nM | 620 nM | 2.0 nM [4] | 20 nM | Low Affinity |
| Muscarinic M1 | >300 nM | >10,000 nM | 26 nM | 400 nM | Low Affinity |
| Adrenergic α1 | >300 nM | 12 nM | 55 nM | 0.8 nM | High Affinity |
| Sigma-2 | 120 nM[19] | N/A | N/A | N/A | High Affinity |
Values are Ki in nM. Lower values indicate higher affinity. Data compiled from multiple sources. Bold values highlight primary targets.
Causality Behind Experimental Choices: This multi-receptor binding analysis is critical in early-stage drug development. A high D2 affinity, as seen with haloperidol and risperidone, predicts potent antipsychotic effects on positive symptoms but also a higher risk of EPS. Conversely, Pimavanserin's profile, with its exceptional 5-HT2A selectivity and lack of D2 affinity, was rationally designed to avoid motor side effects. Roluperidone's profile, targeting 5-HT2A and Sigma-2 receptors while avoiding D2, represents a deliberate strategy to address negative symptoms without the liabilities of dopamine blockade. The high H1 affinity of olanzapine is strongly correlated with its propensity to cause weight gain and sedation.[4]
Preclinical In Vivo Efficacy and Safety
Animal models are indispensable for evaluating the potential therapeutic efficacy and side-effect profile of novel compounds before they advance to human trials.
1. Models of Antipsychotic Efficacy:
-
Amphetamine-Induced Hyperlocomotion: This model is widely used to predict efficacy against the positive symptoms of psychosis. Amphetamine increases dopamine release, leading to hyperactivity in rodents. The ability of a drug to attenuate this hyperactivity is indicative of its antipsychotic potential.[22]
-
Models for Negative Symptoms: Assessing efficacy against negative symptoms is more complex. Models such as the social interaction test or those using sub-chronic PCP administration to induce social withdrawal are employed.
2. Models of Side-Effect Liability:
-
Catalepsy Bar Test: This is the gold-standard preclinical test for predicting the likelihood of a drug causing extrapyramidal symptoms (EPS). A drug that induces catalepsy (a state of immobility and failure to correct an externally imposed posture) in rodents is highly likely to cause Parkinsonian-like side effects in humans.
| Compound | Amphetamine-Induced Hyperactivity | Catalepsy Induction | Predicted Clinical Profile |
| Haloperidol | Potent Inhibition (ED50 ~0.05-0.1 mg/kg)[20] | Potent Induction (ED50 ~0.3 mg/kg)[9] | Effective for positive symptoms, high risk of EPS. |
| Olanzapine | Potent Inhibition | Low potential at therapeutic doses | Effective for positive/negative symptoms, low EPS risk, high metabolic risk. |
| Pimavanserin | Reverses psychosis-like behavior in PD models[23][24] | Does not induce catalepsy , even at high doses.[14] | Effective for psychosis (especially PDP), very low EPS risk. |
| Roluperidone | Effective in models of negative symptoms (e.g., phencyclidine-induced social interaction deficits)[16] | Does not induce catalepsy . | Potential efficacy for negative symptoms, low EPS risk. |
| Novel Sigma Ligands | Orally potent in various models | Do not cause catalepsy , even at very high doses.[3] | Potential antipsychotic efficacy without EPS. |
Expertise & Experience in Interpretation: The data clearly illustrate the improved therapeutic window of novel piperidine compounds. Haloperidol shows a very narrow gap between the dose required for efficacy and the dose that induces catalepsy, reflecting its high clinical risk of EPS. In stark contrast, compounds like Pimavanserin and the novel sigma ligands demonstrate a profound separation; they are effective in models of psychosis at doses that are far below those that would ever induce catalepsy, with most not causing it at all.[3][14] This wide therapeutic index is a primary objective in modern antipsychotic drug development. For instance, Pimavanserin's therapeutic ratio was estimated to be at or above 170 in rodent models, compared to ratios between 0.81 and 3.3 for clozapine and quetiapine.[24]
Key Experimental Methodologies
The reliability of the comparative data presented rests on the rigorous and standardized execution of key experimental protocols. These protocols are designed to be self-validating systems, with positive and negative controls ensuring the integrity of the results.
Antipsychotic Drug Discovery & Evaluation Workflow
Caption: A generalized workflow for the development of novel antipsychotic agents.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)
Causality: This assay is foundational. It quantitatively determines the affinity of a test compound for a specific receptor target, which is essential for predicting its mechanism of action and potential on- and off-target effects.
Methodology:
-
Membrane Preparation:
-
Harvest tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the human recombinant receptor of interest.
-
Homogenize the tissue/cells in an ice-cold buffer (e.g., 50mM Tris-HCl).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging. The final pellet is resuspended in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competitive Binding Reaction:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) known to bind specifically to the target receptor.
-
A range of concentrations of the unlabeled test compound (e.g., novel piperidine derivative).
-
-
For determining non-specific binding, a separate set of wells is prepared with a high concentration of a known, potent unlabeled ligand (e.g., haloperidol) to saturate all specific binding sites.
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Catalepsy Bar Test in Rats
Causality: This behavioral assay provides a robust in vivo measure of a drug's potential to induce extrapyramidal side effects (EPS), specifically parkinsonism. It assesses drug-induced muscular rigidity and the failure to initiate movement.
Methodology:
-
Animal Preparation and Dosing:
-
Use adult male rats (e.g., Sprague-Dawley, 200-250g).
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and allow them to acclimatize to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound (e.g., novel piperidine compound, haloperidol as a positive control, or vehicle as a negative control) via the intended clinical route (e.g., intraperitoneal injection or oral gavage).
-
-
Apparatus:
-
The apparatus consists of a horizontal wooden or metal bar (e.g., 1 cm in diameter) elevated to a specific height (e.g., 9-10 cm) above a flat surface.
-
-
Testing Procedure:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws gently onto the horizontal bar. The hind paws remain on the surface.
-
Start a stopwatch immediately upon placing the forepaws on the bar.
-
Measure the descent latency: the time it takes for the rat to remove both forepaws from the bar and place them back on the surface.
-
A cut-off time is pre-defined (e.g., 180 seconds). If the rat remains on the bar for the entire cut-off period, the trial is ended, and the maximum time is recorded.
-
An animal is considered cataleptic if it remains on the bar for a specified minimum duration (e.g., 20-30 seconds).
-
-
Data Analysis:
-
Calculate the mean descent latency for each treatment group at each time point.
-
Analyze the data using statistical methods such as a two-way ANOVA (treatment x time) followed by post-hoc tests to compare the effects of the test compounds to the vehicle and positive control groups.
-
The dose that produces catalepsy in 50% of the animals (ED50) can be calculated to quantify the cataleptogenic potential of a compound.
-
Expert Synthesis and Future Outlook
The data presented in this guide compellingly demonstrate a significant evolution in the design and efficacy of antipsychotic agents. The field is moving away from the blunt instrument of high-potency D2 receptor antagonism and towards a more sophisticated, multi-targeted, and pathway-specific approach.
Novel piperidine compounds like Pimavanserin and Roluperidone exemplify this progress. By selectively targeting serotonergic and other non-dopaminergic systems, they offer the potential to treat psychosis and its debilitating negative symptoms with a markedly reduced burden of motor and metabolic side effects.[3][14][17] The preclinical data, particularly the wide chasm between efficacious doses in behavioral models and the doses required to induce catalepsy, provide a strong rationale for their improved clinical tolerability.
The future of antipsychotic development will likely continue this trajectory. The ultimate goal is to develop compounds that can be tailored to a patient's specific symptom cluster—be it positive, negative, or cognitive deficits—without the trade-off of severe, treatment-limiting side effects. The continued exploration of novel targets and the rational design of compounds with specific, fine-tuned polypharmacology, as seen with the emerging class of piperidine derivatives, holds the greatest promise for transforming the lives of patients with schizophrenia and other psychotic disorders.
References
-
Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]
-
Rao, T. S., & Chockkan, V. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information. Retrieved from [Link]
-
Donthamsetti, P., et al. (2015). Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor. PNAS. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Main pathways regulated by 5‐HT2A receptor (5HTR2A). Binding of an.... Retrieved from [Link]
-
Beaulieu, J. M., et al. (2012). Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. PubMed Central. Retrieved from [Link]
-
Beaulieu, J. M., et al. (2011). Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia. Frontiers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia. Retrieved from [Link]
-
Oshiro, Y., et al. (2007). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. PubMed. Retrieved from [Link]
-
Jun, C. Q., et al. (1993). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. Retrieved from [Link]
-
Minerva Neurosciences. (2021). Minerva Neurosciences Announces the Results of the Phase 3 Trial of Roluperidone for the Treatment of Negative Symptoms of Schizophrenia Following the Completion of the 40-Week Open-Label Extension. GlobeNewswire. Retrieved from [Link]
-
Corbett, R., et al. (1995). Differential effects of classical and newer antipsychotics on the hypermotility induced by two dose levels of D-amphetamine. PubMed. Retrieved from [Link]
-
Li, M., et al. (2009). Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs. PubMed. Retrieved from [Link]
-
Chue, P., & Chue, J. (2000). Conventional versus novel antipsychotics: changing concepts and clinical implications. CMAJ. Retrieved from [Link]
-
Saoud, J., et al. (2022). Roluperidone monotherapy, a treatment for negative symptoms in schizophrenia. PubMed Central. Retrieved from [Link]
-
Toga, A. W. (Ed.). (2000). Conventional versus novel antipsychotics: changing concepts and clinical implications. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Behavioral effects of clozapine, pimavanserin, and quetiapine in rodent models of Parkinson's disease and Parkinson's disease psychosis: Evaluation of therapeutic ratios. Retrieved from [Link]
-
Gründer, G., Carlsson, A., & Wong, D. F. (2003). Mechanism of new antipsychotic medications: Occupancy is not just antagonism. JAMA Psychiatry. Retrieved from [Link]
-
Gonzalez-Maeso, J., & Sealfon, S. C. (2009). The 5-HT2A serotonin receptor enhances cell viability, affects cell cycle progression and activates MEK-ERK1/2 and JAK2-STAT3 signalling pathways in human choriocarcinoma cell lines. ResearchGate. Retrieved from [Link]
-
Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
Minerva Neurosciences. (2020). Minerva Neurosciences Announces Results From Phase 3 Trial of Roluperidone (MIN-101) for Treatment of Negative Symptoms in Schizophrenia. GlobeNewswire. Retrieved from [Link]
-
Gonzalez-Maeso, J., et al. (2008). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PubMed Central. Retrieved from [Link]
-
Kenyon, P. (n.d.). The search for novel antipsychotic drugs. Fly Fishing Devon. Retrieved from [Link]
-
Ye, M., et al. (1996). Identification of lactams as in vitro metabolites of piperidine-type phenothiazine antipsychotic drugs. PubMed. Retrieved from [Link]
-
Wang, S., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic diagram depicts a drug discovery and development approach based on emerging understanding of schizophrenia etiopathology. Retrieved from [Link]
-
Harvey, P. D., et al. (2020). Effects of Roluperidone (MIN-101) on two dimensions of the negative symptoms factor score: Reduced emotional experience and reduced emotional expression. PubMed. Retrieved from [Link]
-
Davidson, M., et al. (2022). Long-term effects of Roluperidone on negative symptoms of schizophrenia. Tel Aviv University. Retrieved from [Link]
-
Barth, V. N., et al. (2006). Dose determination of haloperidol, risperidone and olanzapine using an in vivo dopamine D2-receptor occupancy method in the rat. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential effects of classical and newer antipsychotics on the hypermotility induced by two dose levels of D-amphetamine. Retrieved from [Link]
-
Farde, L., et al. (1992). Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). A flowchart of the study. Retrieved from [Link]
-
Meltzer, H. Y. (1994). Characterization of typical and atypical antipsychotic drugs based on in vivo occupancy of serotonin>2> and dopamine>2> receptors. Northwestern Scholars. Retrieved from [Link]
-
Al-Shorbagy, M. Y., et al. (2022). Pimavanserin and Parkinson's Disease Psychosis: A Narrative Review. PubMed Central. Retrieved from [Link]
-
SciSpace. (n.d.). Drug Discovery Process. Retrieved from [Link]
-
EdrawMax. (2022). Drug Development Process Flowchart. Retrieved from [Link]
-
ResearchGate. (n.d.). Flowchart of study search and selection processes. Retrieved from [Link]
-
Hackney, A. E., et al. (2009). Pimavanserin, a 5-HT2A inverse agonist, reverses psychosis-like behaviors in a rodent model of Parkinson's disease. PubMed. Retrieved from [Link]
-
NUPLAZID® (pimavanserin). (n.d.). Efficacy Data. Retrieved from [Link]
-
O'Donnell, P., et al. (2013). D-Amphetamine and Antipsychotic Drug Effects on Latent Inhibition in Mice Lacking Dopamine D2 Receptors. PubMed Central. Retrieved from [Link]
-
Vanover, K. E., et al. (2015). Behavioral Effects of Clozapine, Pimavanserin, and Quetiapine in Rodent Models of Parkinson's Disease and Parkinson's Disease Psychosis: Evaluation of Therapeutic Ratios. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pimavanserin: A Novel Drug Approved to Treat Parkinson's Disease Psychosis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Dose determination of haloperidol, risperidone and olanzapine using an in vivo dopamine D2-receptor occupancy method in the rat. Retrieved from [Link]
-
Zahodne, L. B., et al. (2021). Comparative Efficacy, Safety, and Acceptability of Pimavanserin and Other Atypical Antipsychotics for Parkinson's Disease Psychosis: Systematic Review and Network Meta-Analysis. PubMed. Retrieved from [Link]
-
Yadav, V. R., et al. (2011). Preclinical models of antipsychotic drug action. PubMed Central. Retrieved from [Link]
-
Stansley, B. J., et al. (2024). Haloperidol, Olanzapine, and Risperidone Induce Morphological Changes in an In Vitro Model of Human Hippocampal Neurogenesis. MDPI. Retrieved from [Link]
-
CiplaMed. (n.d.). Durability of Clinical Efficacy of Pimavanserin in Parkinson's Disease Psychosis. Retrieved from [Link]
-
Allen, J. A., et al. (2023). Pimavanserin treatment increases plasma brain-derived neurotrophic factor levels in rats. Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pimavanserin, a 5-HT2A inverse agonist, reverses psychosis-like behaviors in a rodent model of Parkinson's disease. Retrieved from [Link]
-
Terry, A. V., Jr., et al. (2007). Oral Haloperidol or Risperidone Treatment in Rats: Temporal Effects on Nerve Growth Factor Receptors, Cholinergic Neurons, and Memory Performance. PubMed Central. Retrieved from [Link]
Sources
- 1. Conventional versus novel antipsychotics: changing concepts and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conventional versus novel antipsychotics: changing concepts and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 8. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Efficacy, Safety, and Acceptability of Pimavanserin and Other Atypical Antipsychotics for Parkinson's Disease Psychosis: Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cris.tau.ac.il [cris.tau.ac.il]
- 16. Roluperidone monotherapy, a treatment for negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Roluperidone (MIN-101) on two dimensions of the negative symptoms factor score: Reduced emotional experience and reduced emotional expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]
- 19. profiles.wustl.edu [profiles.wustl.edu]
- 20. Differential effects of classical and newer antipsychotics on the hypermotility induced by two dose levels of D-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. flyfishingdevon.co.uk [flyfishingdevon.co.uk]
- 23. Pimavanserin, a 5-HT2A inverse agonist, reverses psychosis-like behaviors in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Behavioral effects of clozapine, pimavanserin, and quetiapine in rodent models of Parkinson's disease and Parkinson's disease psychosis: evaluation of therapeutic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to MM-GBSA Analysis for Confirming Binding Free Energy of Difluorophenyl Methanone Oxime Derivatives
Sources
- 1. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. idrblab.org [idrblab.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. amber.tkanai-lab.org [amber.tkanai-lab.org]
- 14. peng-lab.org [peng-lab.org]
- 15. MM/PBSA and MM/GBSA - Computational Chemistry Glossary [deeporigin.com]
- 16. A Comprehensive Docking and MM/GBSA Rescoring Study of Ligand Recognition upon Binding Antithrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predicting binding free energies: Frontiers and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of MM/GBSA calculations based on explicit and implicit solvent simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3,4-Difluorophenyl)(piperidin-4-yl)methanone
This guide provides essential safety and logistical information for the proper disposal of (3,4-Difluorophenyl)(piperidin-4-yl)methanone. As a research and development chemical, likely a precursor or intermediate in pharmaceutical synthesis, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity, regulatory compliance, and field-proven best practices.
Foundational Principles: Hazard Profile and Regulatory Framework
Understanding the inherent risks and the governing regulations is the first step toward safe disposal. The entire disposal process is predicated on the chemical's specific hazards and the legal requirements for managing chemical waste.
Hazard Identification and Risk Assessment
Key Structural Features and Their Implications:
-
Fluorinated Phenyl Group: The presence of two fluorine atoms classifies this compound as a halogenated organic . This is the single most important factor for waste segregation. During high-temperature incineration, halogenated compounds can form acidic gases (e.g., hydrogen fluoride), which require specialized off-gas "scrubbing" systems to prevent environmental release and equipment corrosion.
-
Piperidine Moiety: The piperidine ring is a common structural motif in biologically active compounds and pharmaceuticals[2]. Its presence suggests that the compound may have uncharacterized biological effects, reinforcing the need to prevent its release into the environment. Piperidine itself is a toxic and irritating substance[3].
Regulatory Imperatives: Adherence to EPA and OSHA Standards
The disposal of this chemical is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA)[4][5].
-
RCRA "Cradle-to-Grave" Management: RCRA establishes a framework for managing hazardous waste from its point of generation to its final disposal[5][6]. As the generator of the waste, your laboratory is legally responsible for ensuring it is correctly identified, managed, and treated[6].
-
The EPA Sewer Disposal Prohibition: Effective August 21, 2019, the EPA explicitly banned the disposal of hazardous waste pharmaceuticals down the drain (sewering)[7][8]. Given this compound's likely use in pharmaceutical research, it falls under the spirit, if not the direct letter, of this regulation. Under no circumstances should this compound or its solutions be poured down the sink [8].
-
OSHA Hazard Communication Standard (HCS): The Occupational Safety and Health Administration (OSHA) requires that personnel be informed of the hazards of the chemicals they work with through labels, safety data sheets, and training[9][10]. Proper waste labeling is a key component of this standard.
Core Disposal Protocol: A Step-by-Step Guide
This protocol provides a systematic approach to safely manage waste this compound from the point of generation to its final handoff for disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Rationale: The presumed toxicity profile (harmful by inhalation, ingestion, and skin contact) necessitates robust barrier protection to prevent exposure[1].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and inspect them for tears or holes before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a fume hood where aerosols could be generated, a NIOSH-approved respirator may be necessary[1].
Step 2: Characterize and Segregate the Waste
Rationale: Proper segregation is crucial for safe and compliant disposal. Mixing incompatible waste streams can create hazardous reactions and significantly increase disposal costs.
-
Waste Stream: This compound must be disposed of as SOLID HALOGENATED ORGANIC WASTE .
-
Grossly Contaminated Items: Any materials heavily contaminated with the solid compound (e.g., weigh boats, contaminated paper towels from a spill) should be placed in the same solid waste container.
-
Sharps: Needles, syringes, or razor blades contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.
-
Aqueous Solutions: Do NOT mix aqueous waste with organic solvent waste. If the compound was dissolved in an aqueous solution, it must be collected as AQUEOUS HALOGENATED ORGANIC WASTE .
-
Solvent Solutions: If the compound is dissolved in an organic solvent (e.g., DCM, Chloroform), it must be collected as LIQUID HALOGENATED ORGANIC WASTE .
Step 3: Use Correct Container and Labeling
Rationale: Clear, accurate labeling prevents chemical mishaps, ensures regulatory compliance, and provides critical information for disposal technicians.
-
Container Selection: Use a chemically compatible container with a secure, vapor-tight lid. A wide-mouth polyethylene or glass jar is suitable for solid waste[11][12]. Ensure the container is in good condition, free from leaks or damage[12].
-
Hazardous Waste Labeling: The container must be labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
Full Chemical Name: "this compound". List all components, including solvents if it is a solution.
-
Hazard Characteristics: "Toxic", "Irritant".
-
Generator Information: Name of the principal investigator and laboratory location.
-
Step 4: Accumulate and Store Waste Safely
Rationale: Safe storage in the laboratory, known as a Satellite Accumulation Area (SAA), minimizes risks prior to pickup by trained EHS personnel.
-
Location: Store the waste container in a designated SAA, which should be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential leaks.
-
Segregation: Do not store halogenated waste containers next to incompatible materials, such as strong acids, bases, or oxidizers[13].
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste[11][12].
Step 5: Arrange for Final Disposal
-
Contact EHS: Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[12]. Follow their specific procedures for pickup requests.
Decontamination and Spill Management
Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) to dissolve any remaining residue.
-
Collect Rinse: This initial solvent rinse is now hazardous waste. Decant it into the appropriate LIQUID HALOGENATED ORGANIC WASTE container.
-
Repeat: Repeat the rinse process one or two more times to ensure thorough decontamination.
-
Final Wash: After the solvent rinses, the glassware can be washed normally with soap and water.
Emergency Procedures for Spills
-
For Small Spills (Manageable by Lab Staff):
-
Alert: Alert personnel in the immediate area.
-
Isolate: Secure the area and prevent access.
-
Protect: Don appropriate PPE (gloves, goggles, lab coat).
-
Contain: Cover the spill with an absorbent material from a chemical spill kit.
-
Collect: Carefully sweep the solid material and absorbent into a bag or container.
-
Dispose: Seal the container, label it as "Spill Debris containing this compound," and place it in the designated solid hazardous waste container.
-
Clean: Wipe the area with a solvent-dampened towel, collecting the towel as hazardous waste.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS/emergency response team immediately.
-
Summary and Visualization
Table 1: Disposal and Safety Data Summary
| Parameter | Guideline | Rationale |
| Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation); Irritant[1][14] | Dictates the need for stringent PPE and handling controls. |
| Primary PPE | Nitrile Gloves, Safety Goggles, Lab Coat[1][14] | Prevents exposure via skin contact, eye splash, and contamination of clothing. |
| RCRA Waste Status | Regulated as Hazardous Chemical Waste | Falls under federal regulations for chemical waste management[4]. |
| Waste Segregation | Halogenated Organic Waste (Solid or Liquid) | Essential for proper incineration and prevention of toxic emissions. |
| Disposal Method | DO NOT sewer[8]. Collect for EHS pickup. | Protects waterways and ensures compliance with EPA regulations. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for correctly segregating waste generated from work with this compound.
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Resource Conservation and Recovery Act (RCRA) Overview | US EPA [epa.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. wiggin.com [wiggin.com]
- 8. epa.gov [epa.gov]
- 9. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. osha.com [osha.com]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. ushazmatstorage.com [ushazmatstorage.com]
- 14. angenechemical.com [angenechemical.com]
Comprehensive Safety Protocol: Handling (3,4-Difluorophenyl)(piperidin-4-yl)methanone in a Research Environment
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling (3,4-Difluorophenyl)(piperidin-4-yl)methanone. As this compound is a fine crystalline powder, the primary risks involve inhalation, dermal contact, and eye exposure. While specific toxicity data for this exact molecule is limited, its structural similarity to other piperidine derivatives and GHS classifications for related compounds necessitate stringent handling procedures.[1][2][3] This protocol is designed to establish a self-validating system of safety, ensuring personnel protection and experimental integrity.
Hazard Assessment & Risk Mitigation
Before any handling operation, a thorough understanding of the potential hazards is critical. The primary physical form of this compound is a powder, which increases the risk of aerosolization during routine procedures like weighing and transferring.
-
Inhalation: Powders can become airborne, leading to respiratory tract irritation.[3][4]
-
Dermal Contact: Similar compounds are known to cause skin irritation.[2][3]
-
Eye Contact: Direct contact with the powder can cause serious eye irritation.[2][3]
-
Ingestion: Related compounds are classified as harmful if swallowed.[3]
The core principle of mitigation is to create a series of barriers between the researcher and the chemical, a strategy that is fundamental to laboratory safety.[5][6]
Required Personal Protective Equipment (PPE) Ensemble
A complete PPE system is mandatory for all personnel handling this compound. This is not merely a list of items but an integrated system where each component works in concert to provide comprehensive protection.[6]
| PPE Component | Specification | Rationale & Justification |
| Respiratory Protection | NIOSH-approved N95 or P100 filtering facepiece respirator. | Protects against inhalation of fine airborne particulates, a primary risk when handling powdered compounds.[4][6] An N95 is the minimum requirement; a P100 offers higher filtration efficiency. |
| Hand Protection | Nitrile rubber gloves (minimum 4 mil thickness). | Provides a chemical-resistant barrier to prevent skin contact.[1] Double-gloving is recommended for extended procedures or when handling larger quantities. |
| Eye & Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 certified). | Protects eyes from airborne powder and potential splashes.[1][7] Goggles provide a better seal than safety glasses. |
| Body Protection | Flame-retardant laboratory coat with long sleeves and elastic or knit cuffs. | Prevents contamination of personal clothing and protects skin from incidental contact.[1][4] Cuffs should be tucked into the outer pair of gloves. |
| Foot Protection | Closed-toe, non-slip shoes. | Protects feet from spills and dropped equipment.[4] |
Operational Plans: From Handling to Disposal
3.1. Standard Protocol for Weighing and Handling
This workflow is designed to minimize exposure and prevent contamination of the laboratory environment.
Caption: Standard Operating Procedure for Weighing Chemical Powders.
3.2. Spill Management Protocol
In the event of a spill, a structured response is crucial to ensure safety and limit contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, determine the approximate quantity of the spill. For spills larger than 5 grams, contact the designated emergency response team.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is functioning correctly, preferably in a chemical fume hood.[8]
-
Don PPE: Wear a full PPE ensemble as detailed in the table above, including double gloves and a respirator.
-
Containment & Cleanup:
-
GENTLY cover the spill with an absorbent material (e.g., sand or vermiculite) to prevent further aerosolization.[8][9] Do not use combustible materials.
-
Using non-sparking tools, carefully scoop the mixture into a designated, labeled waste container.[9]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to institutional and local regulations.[8][9]
3.3. Decontamination and Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
PPE Decontamination: Reusable PPE, such as safety goggles, should be thoroughly cleaned after use. Disposable items, including gloves and respirator cartridges, must be discarded into the designated hazardous waste stream immediately after use.
-
Chemical Disposal: Unused this compound and any material contaminated with it are considered hazardous waste.
-
Do not discharge this material into waterways, drains, or sewers.[9][10]
-
Collect waste in clearly labeled, sealed containers.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.[8] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
-
Emergency & First Aid Procedures
Immediate and correct first aid is vital in case of accidental exposure.[3][11]
Caption: First Aid Response Flowchart for Chemical Exposure.
References
-
PPE and Safety for Chemical Handling. (2020). ACS Material. [Link]
-
Your Guide to Personal Protective Equipment for Chemicals. (2026). NextSDS. [Link]
-
PPE for Chemical Handling: Simple Safety Guide for Workplaces. (2025). [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]
-
Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]
-
Piperidine - SAFETY DATA SHEET. (2024). Penta chemicals. [Link]
-
Safety Data Sheet: Piperidine. (2019). Chemos GmbH&Co.KG. [Link]
-
Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]
-
Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1). PubChem. [Link]
-
(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride - [D56582]. Synthonix. [Link]
-
Safety Data Sheet. (2025). Angene Chemical. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1) | C12H15ClF2N2O | CID 57357481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. nextsds.com [nextsds.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. chemos.de [chemos.de]
- 11. keyorganics.net [keyorganics.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
